molecular formula C9H13ClN2O B2378800 N-(4-aminophenyl)propanamide hydrochloride CAS No. 1171829-70-1

N-(4-aminophenyl)propanamide hydrochloride

Cat. No.: B2378800
CAS No.: 1171829-70-1
M. Wt: 200.67
InChI Key: BSVGWBAIDDHUSN-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.67. The purity is usually 95%.
BenchChem offers high-quality N-(4-aminophenyl)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-aminophenyl)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-aminophenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-2-9(12)11-8-5-3-7(10)4-6-8;/h3-6H,2,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVGWBAIDDHUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(4-Aminophenyl)propanamide Hydrochloride (CAS 1171829-70-1): A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry, the design of targeted therapeutics—ranging from kinase inhibitors to epigenetic modulators (e.g., HDAC inhibitors)—relies heavily on versatile, bifunctional building blocks. N-(4-aminophenyl)propanamide hydrochloride (CAS 1171829-70-1) [1] is a highly strategic intermediate. Structurally, it is a p-phenylenediamine derivative where one amino group is protected/functionalized as a propionamide, leaving the other as a highly reactive primary amine hydrochloride salt.

This orthogonal reactivity allows chemists to rapidly elaborate the primary amine via amide coupling, reductive amination, or transition-metal-catalyzed cross-coupling, while the propionamide cap provides favorable physicochemical properties (lipophilicity and metabolic stability) compared to standard acetamides.

Physicochemical Profiling

Understanding the physical parameters of this building block is critical for predicting its behavior in parallel synthesis and automated liquid handling systems. The data below summarizes the core properties of the hydrochloride salt[1],[2], alongside its free base counterpart[3].

Table 1: Chemical and Physical Properties
ParameterValue
IUPAC Name N-(4-aminophenyl)propanamide hydrochloride
CAS Registry Number 1171829-70-1 (HCl Salt) | 59690-89-0 (Free Base)
Molecular Formula C₉H₁₃ClN₂O
Molecular Weight 200.67 g/mol (Salt) | 164.20 g/mol (Free Base)
SMILES Cl.CCC(=O)NC=1C=CC(N)=CC1
Appearance Off-white to pale brown crystalline powder
Solubility Profile High in DMSO, Methanol, Water; Low in Hexanes, Ether
Topological Polar Surface Area (TPSA) 55.1 Ų (Free Base)
Mechanistic Rationale: The Hydrochloride Advantage

Why source the hydrochloride salt (CAS 1171829-70-1) instead of the free base (CAS 59690-89-0)? Free anilines are electron-rich and highly susceptible to auto-oxidation, which leads to the formation of azo compounds, nitroso species, and complex oligomers (often observed as a darkening of the material over time).

By supplying the compound as a hydrochloride salt, the primary amine is protonated to an anilinium ion. This removes the nitrogen's lone pair from conjugation with the aromatic ring, drastically raising the oxidation potential and conferring long-term bench stability. Furthermore, the salt form significantly enhances solubility in polar protic solvents, facilitating easier handling in high-throughput screening (HTS) library synthesis.

Synthetic Pathways and Scalability

The industrial and laboratory-scale synthesis of N-(4-aminophenyl)propanamide hydrochloride relies on a robust, three-step chemoselective sequence starting from inexpensive p-nitroaniline.

Synthesis A p-Nitroaniline B Acylation (Propionyl Chloride) A->B C N-(4-Nitrophenyl)propanamide B->C D Catalytic Reduction (H2, Pd/C) C->D E N-(4-Aminophenyl)propanamide (Free Base) D->E F Salt Formation (HCl Gas / Ether) E->F G N-(4-Aminophenyl)propanamide HCl CAS 1171829-70-1 F->G

Caption: Chemoselective synthetic route for N-(4-aminophenyl)propanamide HCl from p-nitroaniline.

Causality in the Synthetic Steps:

  • Acylation: The reaction of p-nitroaniline with propionyl chloride is highly regioselective. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, preventing Friedel-Crafts acylation and ensuring exclusively N-acylation to form N-(4-nitrophenyl)propanamide[4].

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) smoothly reduces the nitro group to the primary amine without cleaving the newly formed amide bond.

  • Salt Formation: Bubbling anhydrous HCl gas through an ethereal solution of the free base precipitates the target compound[2] in high purity, driving the equilibrium forward and leaving organic impurities in the mother liquor.

Downstream Functionalization & Workflows

The primary aniline handle serves as a versatile nucleophile. Below is a logical mapping of how this intermediate is deployed to synthesize various pharmacological pharmacophores.

Functionalization Core N-(4-Aminophenyl)propanamide HCl Amide Amide Coupling (HATU/DIPEA) Core->Amide Urea Urea Formation (Isocyanates) Core->Urea Buchwald Buchwald-Hartwig (Pd-Catalyzed) Core->Buchwald RedAmin Reductive Amination (Aldehydes) Core->RedAmin Target1 Bis-Amide Therapeutics Amide->Target1 Target2 Asymmetric Ureas Urea->Target2 Target3 N-Aryl Secondary Amines Buchwald->Target3 Target4 N-Alkyl Anilines RedAmin->Target4

Caption: Downstream synthetic applications of the primary aniline handle in drug discovery.

Experimental Protocol A: High-Efficiency Amide Coupling

Anilines are inherently weaker nucleophiles than aliphatic amines. To achieve quantitative yields when coupling N-(4-aminophenyl)propanamide hydrochloride with complex carboxylic acids, highly reactive coupling reagents like HATU are required.

  • Step 1: Activation. Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

    • Causality: DMF is chosen for its high dielectric constant, stabilizing the polar transition states. Pre-activating the acid prevents the HATU from reacting directly with the aniline (which can cause unwanted guanidinylation).

  • Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

    • Causality: The stoichiometry of the base is critical. 1.0 eq is consumed to neutralize the HCl salt of the aniline, 1.0 eq deprotonates the carboxylic acid, and the remaining 1.0 eq acts as a kinetic buffer to maintain the basic environment necessary for active ester formation.

  • Step 3: Coupling. Add N-(4-aminophenyl)propanamide hydrochloride (1.0 eq) and stir at room temperature for 4–6 hours.

    • Causality: Room temperature minimizes the epimerization of any chiral centers present in the carboxylic acid and avoids thermal degradation of the HOAt-active ester.

  • Step 4: Workup. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

    • Causality: The basic aqueous wash hydrolyzes unreacted active esters and removes the HOAt byproduct, allowing the highly organic-soluble bis-amide product to partition cleanly into the organic layer.

Experimental Protocol B: Buchwald-Hartwig Cross-Coupling

Forming secondary anilines from primary anilines often suffers from the formation of diarylated side products. This protocol is optimized for mono-arylation.

  • Step 1: Reagent Assembly. In a flame-dried Schlenk tube, combine N-(4-aminophenyl)propanamide hydrochloride (1.0 eq), aryl halide (1.1 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (3.0 eq).

    • Causality: XPhos is a bulky, electron-rich biaryl phosphine that facilitates the oxidative addition of unactivated aryl chlorides and strongly promotes reductive elimination. Its steric bulk prevents the secondary amine product from coordinating to the palladium, thereby halting diarylation. Cs₂CO₃ is a mild base that neutralizes the HCl salt without hydrolyzing the propionamide cap (which stronger bases like NaOtBu might do).

  • Step 2: Deoxygenation. Evacuate the tube and backfill with Argon (repeat 3x).

    • Causality: Palladium(0) species are highly sensitive to oxygen; rigorous deoxygenation prevents premature catalyst oxidation and turnover failure.

  • Step 3: Reaction. Add anhydrous 1,4-Dioxane (0.2 M) and heat to 90°C for 12 hours.

    • Causality: Dioxane provides a sufficiently high boiling point and coordinates weakly to Pd, stabilizing intermediate species without outcompeting the XPhos ligand.

Analytical Characterization Standards

To ensure the integrity of CAS 1171829-70-1 before deploying it in complex multi-step synthesis, the following analytical validations should be performed:

  • LC-MS (ESI+): The mass spectrum should show a dominant [M+H]⁺ peak at m/z 165.1, corresponding to the ionized free base. The chloride counterion will not appear in positive ion mode.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Expect a broad singlet integrating to 3H around 10.0 ppm (anilinium -NH₃⁺).

    • A singlet integrating to 1H around 9.8 ppm (amide -NH-).

    • Two doublets integrating to 2H each in the aromatic region (approx. 7.5 ppm and 7.3 ppm), indicative of the para-substituted benzene ring.

    • A quartet (2H) and a triplet (3H) in the aliphatic region corresponding to the ethyl group of the propionamide cap.

  • HPLC: Use a reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA). The compound will elute early due to its high polarity as a salt.

References

  • PubChem. "N-(4-Aminophenyl)propanamide | C9H12N2O | CID 314342" (Free Base Properties). National Center for Biotechnology Information. URL:[Link]

Sources

4'-aminopropionanilide hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4'-Aminopropionanilide Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4'-aminopropionanilide hydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical synthesis and biochemical research. We will delve into its chemical identity, physicochemical properties, synthesis, analytical methodologies, and safety considerations, offering field-proven insights and detailed protocols to support researchers and developers.

Chemical Identity and Structure Elucidation

The nomenclature "4'-aminopropionanilide hydrochloride" refers specifically to the hydrochloride salt of N-(4-aminophenyl)propanamide. It is crucial to establish this precise identity, as related structures can sometimes be misidentified.

The core structure consists of a propanamide group linked to the nitrogen of a p-phenylenediamine (1,4-diaminobenzene) moiety. The hydrochloride salt is formed by the protonation of one or both of the basic amino groups, which enhances the compound's stability and solubility in polar solvents.

Key Identifiers:

  • IUPAC Name: N-(4-aminophenyl)propanamide;hydrochloride

  • CAS Number: 1171829-70-1[1]

  • Parent Compound (Free Base) CAS: 59690-89-0[2]

  • Molecular Formula: C₉H₁₃ClN₂O[1]

  • Molecular Weight: 200.67 g/mol [1]

  • Canonical SMILES: CCC(=O)NC1=CC=C(C=C1)N.Cl[2]

Caption: Chemical structure of N-(4-aminophenyl)propanamide hydrochloride.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental to its application in synthesis and formulation. The data presented below is for the parent compound (free base) unless otherwise specified.

PropertyValueSource
Molecular Weight 164.20 g/mol (Free Base) 200.67 g/mol (HCl Salt)[1][2]
Appearance Typically a solid powder[3]
Melting Point ~92-96 °C (Free Base)[3]
Solubility Soluble in polar solvents. The hydrochloride salt exhibits enhanced water solubility.[3]
logP (predicted) 0.9[2]
Polar Surface Area 55.1 Ų[2]

Synthesis and Mechanistic Insights

The synthesis of 4'-aminopropionanilide is most effectively and commonly achieved via a two-step process starting from 4-nitroaniline. This pathway is strategically sound because it utilizes inexpensive starting materials and employs robust, high-yielding reactions.

Causality Behind the Synthetic Strategy:

  • Amide Formation First: The synthesis begins with the acylation of 4-nitroaniline with propionyl chloride. Performing the acylation on the nitro-substituted aniline is critical. The nitro group is strongly electron-withdrawing, which deactivates the amino group, making it less prone to over-acylation or side reactions compared to the highly activated p-phenylenediamine. Furthermore, the resulting amide is stable under the conditions required for the subsequent nitro group reduction.

  • Chemoselective Nitro Reduction: The second step involves the reduction of the nitro group to a primary amine. A classic and cost-effective method is the Bechamp reduction, using iron powder in the presence of a weak acid like acetic acid or a salt such as ammonium chloride.[4] This method is highly chemoselective, meaning it reduces the nitro group without affecting the aromatic ring or the stable amide bond. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is another effective, albeit more expensive, method.[5]

cluster_0 Step 1: Acylation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Salt Formation A 4-Nitroaniline + Propionyl Chloride B Reaction in aprotic solvent (e.g., DCM) with base (e.g., TEA) A->B Reactants C N-(4-nitrophenyl)propanamide (Intermediate) B->C Product D Intermediate from Step 1 E Reduction with Fe/NH₄Cl in Ethanol/Water D->E Reactant F N-(4-aminophenyl)propanamide (Free Base) E->F Product G Free Base from Step 2 H Treatment with HCl in appropriate solvent (e.g., Ether) G->H Reactant I 4'-Aminopropionanilide Hydrochloride (Final Product) H->I Product

Caption: Synthetic workflow for 4'-aminopropionanilide hydrochloride.

Experimental Protocol: Synthesis of 4'-Aminopropionanilide

This protocol describes the synthesis of the free base, which can then be converted to the hydrochloride salt.

Step 1: Synthesis of N-(4-nitrophenyl)propanamide (Intermediate)

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitroaniline (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base such as triethylamine (TEA) (1.1 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add propionyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure N-(4-nitrophenyl)propanamide.

Step 2: Synthesis of N-(4-aminophenyl)propanamide (Final Product - Free Base)

  • Setup: To a round-bottom flask, add the N-(4-nitrophenyl)propanamide (1.0 eq) from Step 1, ethanol, and water (e.g., in a 4:1 ratio). Add iron powder (Fe, ~3.0 eq) and ammonium chloride (NH₄Cl, ~3.0 eq).

  • Reaction: Heat the suspension to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically complete within 2-3 hours.[4]

  • Monitoring: Monitor the disappearance of the nitro-intermediate by TLC.

  • Work-up: Once the reaction is complete, filter the hot mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. The resulting aqueous solution may be extracted with a solvent like ethyl acetate. The combined organic extracts are then dried over Na₂SO₄, filtered, and concentrated to yield the crude N-(4-aminophenyl)propanamide. Further purification can be achieved by recrystallization.

Step 3: Conversion to Hydrochloride Salt

  • Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

  • Collect the resulting precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to obtain 4'-aminopropionanilide hydrochloride.

Analytical and Characterization Methodologies

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic Characterization (Expected Features)
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: The protons on the benzene ring will appear as two distinct doublets in the aromatic region (~6.5-7.5 ppm). The protons ortho to the -NH₂ group will be more shielded (upfield) than those ortho to the -NHC(=O)R group.

    • Amide Proton (-NH-C=O): A broad singlet in the region of ~9.0-10.0 ppm.

    • Amine Protons (-NH₂): A broad singlet, typically around ~3.5-4.5 ppm, which is exchangeable with D₂O.

    • Ethyl Protons (-CH₂CH₃): A quartet for the methylene (-CH₂-) group (~2.2-2.4 ppm) coupled to the methyl group, and a triplet for the terminal methyl (-CH₃) group (~1.0-1.2 ppm).

  • IR (Infrared) Spectroscopy:

    • N-H Stretching: Two bands for the primary amine (-NH₂) around 3300-3400 cm⁻¹. A single band for the secondary amide N-H around 3200-3300 cm⁻¹.

    • C=O Stretching (Amide I band): A strong absorption peak around 1650-1680 cm⁻¹.

    • N-H Bending (Amide II band): A significant peak around 1550-1640 cm⁻¹.

    • C-N Stretching: Found in the 1200-1400 cm⁻¹ region.

    • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Chromatographic Purity Assessment: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of pharmaceutical intermediates. The following is a robust starting method adaptable for this compound, based on protocols for similar aromatic amines.[6][7]

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Scientist's Insight: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the aromatic compound. The long carbon chains provide good separation for compounds of this polarity.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or a 20 mM phosphate buffer, pH adjusted to ~3.0.

    • Solvent B: Acetonitrile.

    • Scientist's Insight: A buffered or acidified aqueous phase is used to ensure the primary amine is protonated, leading to sharper, more symmetrical peaks by preventing interaction with residual silanols on the silica support. Acetonitrile is a common organic modifier providing good elution strength.

  • Elution Program: A gradient elution is recommended for separating the product from potential impurities with different polarities.

    • Gradient: Start with a low percentage of Solvent B (e.g., 10-20%) and increase to a higher percentage (e.g., 80-90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: ~240-254 nm.

    • Scientist's Insight: The aromatic ring provides strong UV absorbance. A PDA detector is ideal for method development to identify the optimal wavelength (λₘₐₓ).

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Applications in Drug Discovery and Development

4'-Aminopropionanilide hydrochloride is not typically an active pharmaceutical ingredient (API) itself but serves as a valuable building block in organic synthesis. Its bifunctional nature—a nucleophilic primary aromatic amine and a stable amide—makes it a versatile scaffold.

  • Pharmaceutical Intermediate: The primary amino group can be readily functionalized through reactions like acylation, alkylation, or diazotization, allowing for the construction of more complex molecules. It serves as a precursor in the synthesis of various drug candidates.[3]

  • Biochemical Research: Derivatives of this compound can be used to probe biological systems. The core structure can be modified to create libraries of compounds for screening as potential enzyme inhibitors or receptor ligands.[3] The ability of the amino and amide groups to form hydrogen bonds is key to potential interactions with biological targets.[3]

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling and safety precautions are mandatory. The following information is based on the GHS classification for the parent compound, N-(4-aminophenyl)propanamide.

  • Hazard Classification:

    • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

    • Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[2]

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

    • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

    • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

References

  • PubChem. (n.d.). N-(4-Aminophenyl)propanamide. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Rhodium.ws. (n.d.). Reduction of Nitro-Aromatics with Activated Iron. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved February 27, 2026, from [Link]

  • Basrah Journal of Science. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved February 27, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved February 27, 2026, from [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Makedonski Farmaceutski Buleton. (2021). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Retrieved February 27, 2026, from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved February 27, 2026, from [Link]

Sources

A Technical Guide to Determining the Solubility of 4-amino-N-propionylaniline hydrochloride in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The determination of a compound's solubility in dimethyl sulfoxide (DMSO) is a foundational step in early-stage drug discovery and biomedical research, directly impacting the quality and reproducibility of high-throughput screening (HTS), compound management, and various biological assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 4-amino-N-propionylaniline hydrochloride in DMSO. While this compound is identified, its specific solubility profile is not extensively documented in public literature. Therefore, this whitepaper establishes a robust, self-validating methodology, synthesizing field-proven protocols with an in-depth explanation of the underlying scientific principles. We present multiple validated methods—from rapid kinetic assessment to precise thermodynamic quantification—enabling research teams to generate reliable, high-quality data essential for advancing discovery programs.

Part 1: Core Compound and Solvent Profiles

Compound Profile: 4-amino-N-propionylaniline hydrochloride

4-amino-N-propionylaniline hydrochloride, systematically known as N-(4-aminophenyl)propanamide hydrochloride, is a substituted aniline derivative. Its structure features a p-phenylenediamine core with one amine acylated by a propionyl group. The hydrochloride salt form generally enhances stability and can improve solubility in polar solvents compared to the free base.

The utility of such molecules often lies in their role as intermediates or building blocks in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1][2] The presence of both a primary aromatic amine and a secondary amide imparts distinct chemical properties that are relevant for subsequent synthetic modifications and biological interactions.

Table 1: Chemical Identity of 4-amino-N-propionylaniline hydrochloride

Parameter Value Source
IUPAC Name N-(4-aminophenyl)propanamide hydrochloride -
Synonyms 4-amino-N-propionylaniline HCl -
CAS Number 1171829-70-1 [3]
Molecular Formula C₉H₁₃ClN₂O [3]
Molecular Weight 200.67 g/mol [3]

| Free Base CAS | 59690-89-0 (N-(4-aminophenyl)propanamide) |[4][5][6] |

G Chemical Structure of N-(4-aminophenyl)propanamide cluster_benzene cluster_substituents a1 C a2 C a1->a2 a3 C a1->a3 N2 NH a1->N2 a2->a3 a4 C a3->a4 a5 C a3->a5 a4->a5 N1 H₂N a4->N1 a5->a1 a6 C a5->a6 a6->a1 C_carbonyl C=O N2->C_carbonyl Propyl_CH2 CH₂ C_carbonyl->Propyl_CH2 Propyl_CH3 CH₃ Propyl_CH2->Propyl_CH3

Caption: Molecular structure of the free base, N-(4-aminophenyl)propanamide.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent, prized for its ability to dissolve a vast range of organic compounds, making it indispensable for creating concentrated stock solutions in drug discovery.[5][7] Its high polarity, arising from the S=O bond, effectively solvates many molecules that are poorly soluble in water or alcohols.[2]

However, its utility is accompanied by specific chemical properties that demand careful handling:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. Water contamination can significantly alter the solubility of a test compound and is a critical variable to control.[5]

  • Reactivity and Stability: While generally stable, some compounds may degrade in DMSO over time. It is crucial to assess compound stability in tandem with solubility, especially for long-term storage.[5]

  • Aqueous Dilution Effects: Compounds dissolved at high concentrations in 100% DMSO may precipitate, or "crash out," when diluted into aqueous buffers for biological assays.[5] This phenomenon underscores the importance of determining the precise solubility limit to inform appropriate dilution strategies.

The Criticality of Solubility Assessment

Inaccurate solubility data is a significant source of error in biomedical research. If a compound's concentration in a stock solution is lower than believed, all subsequent assay data (e.g., IC₅₀ values) will be skewed. Furthermore, compound precipitation during an assay can lead to false positives or negatives and inconsistent results.[7] A rigorously determined solubility value is therefore not merely a data point but a prerequisite for generating trustworthy biological data.

Part 2: Experimental Design & Methodologies

The choice of solubility assay depends on the required throughput and accuracy. For early-stage discovery, a rapid kinetic assessment may suffice, while for lead optimization, a more precise thermodynamic measurement is essential.

Workflow for Comprehensive Solubility Assessment

The following workflow provides a systematic approach to characterizing the solubility of a novel compound like 4-amino-N-propionylaniline hydrochloride.

Caption: Decision workflow for determining DMSO solubility.

Protocol 1: Visual Inspection for Kinetic Solubility

This method is a rapid, high-throughput approach to estimate solubility, ideal for initial screening of compound libraries.[4]

Causality: This protocol measures kinetic solubility—the concentration of a compound that remains in solution under specific, non-equilibrium conditions (e.g., rapid dissolution and short incubation time). It mimics the preparation of plates for HTS.

Methodology:

  • Preparation: Weigh a precise amount of 4-amino-N-propionylaniline hydrochloride into a clear glass vial. For example, to make a 100 mM solution, add 20.07 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 1 mL for the amount above).

  • Dissolution: Vigorously vortex the vial and then place it on an orbital shaker at room temperature for approximately 30-60 minutes.[4]

  • Visual Inspection: After shaking, carefully inspect the solution against a light source and a dark background. Look for any signs of turbidity, suspended particles, or solid material at the bottom of the vial.

  • Classification:

    • Clear Solution: The compound is considered soluble at this concentration.

    • Turbid/Precipitate: The compound is not soluble at this concentration. Proceed to Protocol 2 or 3 to find the solubility limit.

Protocol 2: ¹H NMR Spectroscopy for Accurate Quantification

This method is highly accurate, providing a precise concentration measurement while simultaneously confirming the chemical identity and stability of the compound in solution.[5][8]

Causality: This protocol determines thermodynamic solubility by allowing the system to reach equilibrium. By quantifying the amount of solute in the supernatant of a saturated solution, it provides a true measure of the solubility limit under the given conditions. The use of an internal standard allows for absolute quantification.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) of 4-amino-N-propionylaniline hydrochloride in deuterated DMSO (DMSO-d6). If the compound does not fully dissolve, this becomes your saturated solution. If it does, add more compound until a small amount of solid remains.

  • Equilibration: Tightly seal the vial and allow it to equilibrate at a constant temperature (e.g., 25 °C) for 24 hours. Gentle agitation can facilitate this process.

  • Sample Preparation: Without disturbing the solid material, carefully withdraw an aliquot of the supernatant. Centrifuge the aliquot at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining micro-particulates.

  • Dilution & Standard Addition: Accurately dilute a known volume of the clear supernatant into a fresh vial of DMSO-d6 containing a known concentration of an internal standard (e.g., isoleucine or dimethyl sulfone). The standard should have a well-resolved peak that does not overlap with the analyte peaks.

  • NMR Acquisition: Transfer the final solution to a 5 mm NMR tube and acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the peaks of interest to allow for full relaxation and accurate integration.[8]

  • Data Analysis:

    • Integrate a well-resolved, non-exchangeable proton peak from 4-amino-N-propionylaniline hydrochloride.

    • Integrate a peak from the internal standard.

    • Calculate the concentration using the following formula:

      Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * Cstandard

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons giving rise to the signal

Part 3: Data Presentation and Interpretation

All solubility data should be recorded meticulously. The following table provides a template for summarizing the results obtained from the described protocols.

Table 2: Solubility Data Summary for 4-amino-N-propionylaniline hydrochloride

Method Used Solvent Temperature (°C) Measured Solubility Observations
Visual Inspection Anhydrous DMSO 25 > 100 mM Clear solution, no precipitate observed.
¹H NMR Quantification Anhydrous DMSO-d6 25 [Insert calculated value, e.g., 85.3 mM] Structure confirmed by spectrum. No degradation peaks noted.

| HPLC Quantification | Anhydrous DMSO | 25 | [Insert calculated value] | Single peak observed at expected retention time. |

Interpreting the Results
  • A high solubility (>50-100 mM) provides maximum flexibility for creating concentrated stock solutions for HTS and other assays.

  • Moderate solubility (10-50 mM) is often sufficient for most applications but requires careful calculation to avoid exceeding the limit.

  • Low solubility (<10 mM) can be problematic. It may necessitate the use of alternative solvents or formulation strategies and increases the risk of compound precipitation in aqueous assays. Understanding this limit is critical to prevent misleading biological data.[8]

Part 4: Best Practices and Troubleshooting

  • Use Anhydrous DMSO: Always use high-quality, anhydrous DMSO from a freshly opened bottle or one stored properly in a desiccator to minimize water contamination.[5]

  • Fresh Solutions: Whenever possible, prepare fresh solutions for experiments. If storing stock solutions, do so at -20°C or -80°C in tightly sealed containers to minimize degradation and water absorption. Avoid repeated freeze-thaw cycles.[5]

  • Aqueous Buffer "Crash Out": If a compound is known to precipitate upon dilution, consider performing a kinetic solubility assay in the final aqueous buffer. This can be done using methods like nephelometry, which measures light scattering from insoluble particles.

Conclusion

Determining the DMSO solubility of 4-amino-N-propionylaniline hydrochloride is a critical parameter that underpins the reliability of subsequent research. This guide provides a validated, multi-tiered approach to solubility assessment, from rapid kinetic estimation to precise thermodynamic measurement. By adopting these rigorous, self-validating protocols, researchers can establish an accurate solubility limit, enabling the preparation of stable, reliable stock solutions and ensuring the integrity of their screening and assay data. This foundational work is essential for making confident, data-driven decisions in any drug discovery or chemical biology program.

References

  • PubChem. N-(4-Aminophenyl)propanamide. National Center for Biotechnology Information. Available from: [Link]

  • BuyersGuideChem. N-(4-Aminophenyl)propanamide | C9H12N2O. Available from: [Link]

  • MolPort. N-(4-aminophenyl)-3-(dimethylamino)propanamide | 854813-77-7. Available from: [Link]

  • PubChem. N-(4-aminophenyl)-3-(dimethylamino)propanamide. National Center for Biotechnology Information. Available from: [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10). Available from: [Link]

  • Google Patents. CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof.
  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]

  • Wikipedia. 4-Aminophenol. Available from: [Link]

  • NIST. Benzamide, N-(4-aminophenyl)-. NIST Chemistry WebBook. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Pal, D., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]

  • Gayon, E., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available from: [Link]

  • Gaylord Chemical Company. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Available from: [Link]

  • Wallin, M., et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications. Available from: [Link]

  • Varnek, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. PMC. Available from: [Link]

Sources

Technical Guide: p-Aminopropionanilide (Free Base vs. Hydrochloride)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: p-Aminopropionanilide Hydrochloride vs. Free Base: Technical Guide for Drug Development Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers.

Executive Summary & Chemical Identity

p-Aminopropionanilide (also known as N-(4-aminophenyl)propanamide ; CAS: 59690-89-0) is a functionalized aniline derivative utilized as a pharmaceutical intermediate and a potential active pharmaceutical ingredient (API) in the development of local anesthetics and methemoglobin-forming antidotes.

This guide delineates the critical physicochemical and functional differences between the Free Base (lipophilic, reactive intermediate) and the Hydrochloride Salt (hydrophilic, stable solid). Understanding these distinctions is paramount for optimizing synthesis yields, formulation stability, and bioavailability profiles.

Nomenclature & Structure
  • IUPAC Name: N-(4-aminophenyl)propanamide

  • Common Name: p-Aminopropionanilide[1][2]

  • Distinction Note: Do not confuse with PAPP (p-Aminopropiophenone) . PAPP is a ketone (cyanide antidote); p-Aminopropionanilide is an amide. While structurally related, their metabolic hydrolysis rates and toxicological profiles differ.

Physicochemical Divergence: Free Base vs. Hydrochloride

The choice between the free base and the hydrochloride salt dictates the solvent systems, storage conditions, and delivery routes available to the researcher.

FeatureFree Base (p-Aminopropionanilide) Hydrochloride Salt (p-Aminopropionanilide · HCl)
Molecular Formula C₉H₁₂N₂OC₉H₁₂N₂O[3][4] · HCl
Molecular Weight 164.21 g/mol 200.66 g/mol
Physical State Crystalline Solid (Pale yellow/White)Crystalline Powder (White/Off-white)
Melting Point ~92–96°C (Isomer dependent)~125–127°C (Decomposes upon melting)
Solubility (Water) Sparingly Soluble (< 1 mg/mL)Soluble (> 50 mg/mL)
Solubility (Organics) Soluble in EtOH, DMSO, EtOAc, DCMLimited solubility in non-polar organics
pH (1% Solution) Alkaline (~ pH 8–9 suspended)Acidic (~ pH 4–5 dissolved)
Chemical Stability Prone to N-oxidation (air sensitive)Enhanced oxidative stability
Primary Utility Organic synthesis, Transdermal deliveryAqueous injection, Oral solid dosage
Mechanistic Insight: The Protonation Event

The molecule contains two nitrogen centers:

  • Amide Nitrogen: Non-basic due to resonance delocalization with the carbonyl group.

  • Primary Amine (Aniline-4-position): Moderately basic (pKa ~ 4.5–5.0).

Upon treatment with HCl, protonation occurs exclusively at the primary amine , forming the anilinium cation. This ionic character disrupts the crystal lattice energy, significantly enhancing water solubility while rendering the molecule less permeable to lipid membranes.

Experimental Protocols: Interconversion Workflows

These protocols are designed to be self-validating using pH checkpoints and visual solubility changes.

Protocol A: Conversion of Free Base to Hydrochloride Salt

Objective: To stabilize the compound or prepare it for aqueous formulation.

  • Dissolution: Dissolve 10.0 g of p-Aminopropionanilide Free Base in 50 mL of anhydrous Ethanol (or Ethyl Acetate). Slight warming (40°C) may speed dissolution.

  • Acidification: Slowly add 1.1 equivalents of HCl in Ethanol (1.25 M) or bubble dry HCl gas into the solution.

    • Validation: Monitor pH using wet pH paper; target pH < 2.

  • Precipitation: The HCl salt often precipitates immediately. If not, add 100 mL of cold Diethyl Ether as an anti-solvent.

  • Isolation: Filter the white precipitate under vacuum.

  • Washing: Wash the cake with 2 x 20 mL cold Ether to remove unreacted base and impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Yield Target: > 90%.[3][5]

Protocol B: Conversion of Hydrochloride to Free Base

Objective: To isolate the lipophilic form for organic synthesis or liquid-liquid extraction.

  • Solubilization: Dissolve 10.0 g of p-Aminopropionanilide · HCl in 100 mL of deionized water. The solution should be clear and acidic.

  • Neutralization: While stirring, dropwise add 10% NaOH or Saturated NaHCO₃ solution.

    • Validation: Continue until pH reaches ~10–11. The solution will become cloudy as the free base precipitates.

  • Extraction: Extract the aqueous mixture with 3 x 50 mL of Ethyl Acetate or Dichloromethane (DCM) .

  • Drying: Combine organic layers and dry over anhydrous MgSO₄.

  • Concentration: Filter off the desiccant and evaporate the solvent under reduced pressure (Rotavap) to obtain the solid free base.

Biological & Formulation Implications

Pharmacokinetics & Bioavailability[6]
  • Oral Administration: The HCl salt is preferred. It dissolves rapidly in the gastric fluids (pH 1–2), ensuring rapid absorption. The Free Base may suffer from dissolution-rate-limited absorption.

  • Transdermal/Topical: The Free Base is preferred. Its higher partition coefficient (LogP) allows it to penetrate the stratum corneum more effectively than the ionized salt.

Toxicological Context: Methemoglobinemia

Like its analog PAPP, p-Aminopropionanilide undergoes N-hydroxylation in the liver (via CYP450 enzymes) to form N-hydroxy-p-aminopropionanilide .

  • Mechanism: This metabolite oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), reducing oxygen transport.

  • Safety Critical: When handling the Free Base , skin absorption is a significant risk. Wear double nitrile gloves. The HCl salt , being less lipophilic, poses a slightly lower transdermal risk but is still hazardous if inhaled as dust.

Visualizations

Figure 1: Chemical Structure & Salt Formation Equilibrium

This diagram illustrates the protonation site and the equilibrium between the lipophilic base and hydrophilic salt.

SaltEquilibrium Base Free Base (Lipophilic) N-(4-aminophenyl)propanamide Salt Hydrochloride Salt (Hydrophilic) [R-NH3]+ Cl- Base->Salt + HCl (Ethanolic/Gas) Protonation of NH2 HCl HCl Reagent (Acid Source) HCl->Base Salt->Base + NaOH (pH > 10) Deprotonation NaOH Base Reagent (NaOH / NaHCO3) NaOH->Salt

Caption: Reversible transformation between p-Aminopropionanilide Free Base and its Hydrochloride salt, controlled by pH adjustment.

Figure 2: Workflow for Form Selection

A decision tree for researchers to select the appropriate form based on the intended application.

SelectionWorkflow Start Start: Define Application Decision Primary Goal? Start->Decision Route1 Aqueous Injection (IV) or Oral Solution Decision->Route1 Solubility Needed Route2 Organic Synthesis (e.g., Acylation) Decision->Route2 Reactivity Needed Route3 Transdermal Delivery Decision->Route3 Permeability Needed Result1 Select: HYDROCHLORIDE (High Water Solubility) Route1->Result1 Result2 Select: FREE BASE (Soluble in Organic Solvents) Route2->Result2 Result3 Select: FREE BASE (High Lipid Permeability) Route3->Result3

Caption: Decision matrix for selecting the optimal chemical form based on formulation and synthesis requirements.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 314342, N-(4-Aminophenyl)propanamide. Retrieved from [Link]

  • BuyersGuideChem. p-Aminopropionanilide CAS 59690-89-0 Properties and Suppliers. Retrieved from [Link]

  • PharmaOffer (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

  • LibreTexts Chemistry (2014). Amines as Bases: Reaction with Acids to form Salts. Retrieved from [Link]

Sources

Technical Whitepaper: Safety Profiling, Handling, and Application of N-(4-aminophenyl)propanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a bifunctional aromatic building block, N-(4-aminophenyl)propanamide hydrochloride is a critical intermediate in the development of active pharmaceutical ingredients (APIs), including kinase inhibitors and advanced paracetamol analogs. By masking one amino group of a para-phenylenediamine core as a propionamide, researchers can drive regioselective cross-coupling at the remaining primary amine. This technical guide synthesizes the physicochemical data, mechanistic toxicology, and self-validating experimental protocols necessary for the safe and high-yielding application of this compound.

Chemical Identity & Physicochemical Profiling

The hydrochloride salt form is specifically engineered to prevent the premature auto-oxidation commonly observed in electron-rich anilines, thereby significantly extending the reagent's shelf life.

PropertyValue / Description
Chemical Name N-(4-aminophenyl)propanamide hydrochloride
CAS Number (HCl Salt) [1]
CAS Number (Free Base) [2]
Molecular Formula C₉H₁₃ClN₂O
Molecular Weight 200.67 g/mol (Salt) / 164.20 g/mol (Base)[1]
Appearance White to pale reddish-brown crystalline powder[3]
Solubility Soluble in water, DMSO, and ethanol; insoluble in non-polar organics.

Mechanistic Toxicology & Hazard Profiling (MSDS Core)

While specific in vivo data for the propionamide derivative is limited, its toxicological profile is structurally homologous to its acetylated analog, [4].

  • Skin Sensitization (Category 1): Dermal exposure can lead to severe allergic contact dermatitis[5].

  • Eye Irritation (Category 2A): The crystalline dust is a severe ocular irritant[4].

  • Acute Toxicity: Moderately toxic via oral ingestion (exothermic acid-base reactivity in gastric environments)[3].

The Causality of Aromatic Amine Toxicity

The primary hazard of this compound stems from its oxidative lability. Upon dermal penetration or systemic absorption, the primary amine undergoes CYP450-mediated N-hydroxylation[6]. Subsequent dehydration yields a highly reactive quinone diimine electrophile [6]. This transient species rapidly undergoes Michael addition with nucleophilic thiol groups (e.g., cysteine residues) on endogenous proteins. This covalent haptenation alters protein conformation, triggering the T-cell-mediated immune response responsible for chemical sensitization[6].

ToxicityPathway A N-(4-aminophenyl)propanamide (Stable Amine) B CYP450 Oxidation A->B C N-hydroxy intermediate (Reactive) B->C D Dehydration C->D E Quinone Diimine (Toxic Electrophile) D->E F GSH Conjugation E->F Detoxification H Protein Haptenation (Sensitization) E->H Toxicity G Excreted Metabolite (Detoxified) F->G Detoxification

Fig 1: CYP450-mediated oxidation pathway of aromatic amines to reactive quinone diimines.

Laboratory Safety & Emergency Protocols

Storage & Handling Causality
  • Atmosphere: Store in a desiccator under inert gas (Argon/Nitrogen) below 30°C[3]. Why? The HCl salt is hygroscopic. If ambient moisture neutralizes the micro-environment, the liberated free base will auto-oxidize into dark, polymeric quinone species upon exposure to air and light, ruining the reagent's stoichiometry[6].

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a P100 particulate respirator. Why? Aromatic amines possess high dermal penetration coefficients, and inhalation of the dust bypasses primary skin barriers, leading directly to systemic haptenation[5].

Self-Validating Spill Response Workflow

In the event of a powder spill, standard sweeping will aerosolize the sensitizing dust. Follow this containment protocol:

SpillResponse Step1 1. Spill Identified (HCl Salt Powder) Step2 2. Isolate & Evacuate (Prevent Inhalation) Step1->Step2 Step3 3. Don PPE (Respirator, Nitrile) Step2->Step3 Step4 4. Solid Containment (Damp Absorbent) Step3->Step4 Step5 5. Chemical Decon (5% Acetic Acid Wash) Step4->Step5 Step6 6. Hazardous Waste (Incineration) Step5->Step6

Fig 2: Step-by-step emergency spill response and decontamination workflow for aromatic amine salts.

System Validation Check: How do you know the bench is actually clean? After Step 5, swab the affected surface and expose the swab to a dilute 3% hydrogen peroxide solution. If no purple/black discoloration occurs, the area is verified free of residual aromatic amine[6].

Experimental Workflows: Palladium-Catalyzed Amination

When integrating N-(4-aminophenyl)propanamide hydrochloride into a drug scaffold via Buchwald-Hartwig cross-coupling, the presence of the hydrochloride salt requires specific stoichiometric adjustments to prevent catalyst poisoning.

Step 1: Reagent Preparation & Stoichiometry

  • Action: Weigh 1.0 equivalent of the aryl halide and 1.1 equivalents of N-(4-aminophenyl)propanamide HCl.

  • Causality: The slight excess of the amine compensates for trace moisture-induced degradation.

Step 2: Base & Catalyst Selection

  • Action: Add 2.5 equivalents of Sodium tert-butoxide (NaOtBu), 2 mol% Pd₂(dba)₃, and 4 mol% XPhos.

  • Causality: The base must serve a dual purpose. Exactly 1.1 equivalents of NaOtBu are consumed immediately to neutralize the HCl salt and liberate the nucleophilic free amine. The remaining 1.4 equivalents drive the catalytic cycle (deprotonating the Pd-bound amine). XPhos is selected because its steric bulk prevents the electron-rich aniline from over-coordinating and deactivating the palladium center.

Step 3: Atmospheric Degassing

  • Action: Seal the vial and purge with Argon for 15 minutes before adding anhydrous toluene.

  • Causality: Oxygen must be rigorously excluded. If O₂ is present, the liberated free base aniline will rapidly oxidize into a quinone diimine[6]. This not only consumes the starting material but creates electrophilic byproducts that irreversibly poison the Pd(0) catalyst, resulting in a black, tarry reaction mixture.

Step 4: Execution & Self-Validation

  • Action: Heat the mixture at 90°C for 4 hours.

  • Validation: Monitor the reaction via LCMS. The system is self-validating: the reaction is deemed complete and successful only when the mass peak of the free base aniline (m/z 165.1[M+H]⁺) completely disappears, replaced by the product mass, with no presence of the M-2 (m/z 163.1) oxidized quinone byproduct.

References

  • National Center for Biotechnology Information (PubChem). 4-Aminoacetanilide | CID 31230. Available at:[Link]

  • Cosmetic Ingredient Review (CIR). Safety Assessment of p-Phenylenediamine and Derivatives. Available at: [Link]

Sources

Technical Assessment: Stability of 4'-Aminopropionanilide in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4'-Aminopropionanilide (also known as


-(4-aminophenyl)propanamide) presents a complex stability profile in aqueous media due to its dual functionality: a hydrolytically labile amide bond  and an oxidatively sensitive primary aromatic amine .

For drug development professionals, the critical quality attribute (CQA) risks are twofold:

  • Hydrolysis: Cleavage of the propionyl group yields 1,4-phenylenediamine (p-phenylenediamine, PPD), a known sensitizer and toxicological hazard.

  • Oxidation: The free amine functionality is prone to radical-mediated oxidation, leading to the formation of quinone imines and subsequent polymerization into colored species (e.g., Bandrowski’s base), causing rapid solution discoloration (pinking/browning).

This guide delineates the mechanistic kinetics of these pathways and provides self-validating protocols for establishing the stability-indicating profile.

Chemical Identity & Structural Vulnerabilities

To control stability, one must first quantify the physicochemical environment.

  • Molecule: 4'-Aminopropionanilide

  • Molecular Formula:

    
    
    
  • Key pKa Values (Estimated):

    • 
       (Protonation of the primary aniline 
      
      
      
      ).
    • 
       (Protonation of the amide oxygen, relevant only in strong acid).
      
  • Solubility: Sparingly soluble in cold water; solubility increases significantly below pH 4 due to ammonium salt formation.

Structural Vulnerability Analysis

The molecule acts as a "chemical switch." At neutral/alkaline pH, the free amine is unprotonated and highly susceptible to oxidation. In strongly acidic/alkaline conditions, the amide bond is susceptible to catalytic hydrolysis.[1] Therefore, the stability window is a narrow pH range where both rates are minimized.

Degradation Mechanisms & Kinetics[2]

Hydrolytic Degradation (Amide Cleavage)

Like its structural analog 4'-aminoacetanilide, 4'-aminopropionanilide undergoes specific acid and base catalysis.

  • Acid Catalysis (

    
    ):  Involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic to water attack.
    
  • Base Catalysis (

    
    ):  Involves direct nucleophilic attack by the hydroxyl ion (
    
    
    
    ) on the carbonyl carbon.
  • Water Reaction (

    
    ):  Spontaneous hydrolysis at neutral pH is typically negligible for anilides compared to the catalyzed rates.
    

The Kinetic Equation:



The pH-rate profile typically exhibits a "V-shape," with the point of maximum stability (


) usually occurring between pH 4.0 and 6.0.
Oxidative Instability (Color Formation)

The primary amine at the para position is electron-rich. In the presence of dissolved oxygen (auto-oxidation) or trace metal ions (


, 

), it undergoes single-electron transfer (SET).
  • Initiation: Formation of a cation radical (

    
    ).
    
  • Propagation: Loss of protons/electrons leads to Quinone Diimine species.[2]

  • Termination/Polymerization: These reactive intermediates couple to form azo dimers or trimers (e.g., Bandrowski's base analogs), resulting in intense pink, red, or brown coloration even at trace (<0.1%) degradation levels.

Visualizing the Degradation Network

The following diagram illustrates the competing pathways. Note that the hydrolysis product (PPD) is more unstable to oxidation than the parent, accelerating color formation once hydrolysis begins.

G Parent 4'-Aminopropionanilide (Parent) Intermediate1 Transition State (Tetrahedral) Parent->Intermediate1 Hydrolysis (Acid/Base) Radical Cation Radical (R-NH2•+) Parent->Radical Oxidation (O2/Light/Metals) PPD 1,4-Phenylenediamine (Toxic/Sensitizer) Intermediate1->PPD PropAcid Propionic Acid Intermediate1->PropAcid QDI Quinone Diimine (Reactive Electrophile) PPD->QDI Rapid Oxidation Radical->QDI -2e- / -2H+ Oligomers Colored Oligomers (Pink/Brown Precipitate) QDI->Oligomers Coupling

Figure 1: Competing degradation pathways. Note the secondary risk where the hydrolysis product (PPD) rapidly oxidizes, compounding instability.

Experimental Protocols

Protocol A: Determination of pH-Rate Profile (Hydrolysis)

Objective: Define the


 (pH of maximum stability).

Reagents:

  • Buffers (50 mM): Phosphate (pH 2, 7, 12), Acetate (pH 4, 5), Borate (pH 9). Note: Keep ionic strength constant (

    
    ) using NaCl.
    
  • Mobile Phase: 85:15 Water:Acetonitrile (0.1% Formic Acid).

Workflow:

  • Preparation: Dissolve 4'-aminopropionanilide to 100

    
     in each buffer.
    
  • Incubation: Store aliquots at elevated temperature (e.g.,

    
    ) to accelerate kinetics (Arrhenius approach).
    
  • Sampling: Withdraw samples at

    
     hours. Quench immediately by diluting into cold mobile phase.
    
  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Wavelength: 254 nm (aromatic ring) and 210 nm (amide).

    • Self-Validation Step: Ensure the peak area of the parent decreases while the peak area of PPD (eluting earlier due to higher polarity) increases. Calculate Mass Balance:

      
      .
      
Protocol B: Oxidative Stress Testing

Objective: Assess sensitivity to auto-oxidation and trace metals.

Workflow:

  • Control: Parent solution in degassed water, protected from light.

  • Stress Condition 1 (Peroxide): Add 0.3%

    
    .
    
  • Stress Condition 2 (Metal): Add 10 ppm

    
    .
    
  • Observation: Visual inspection for color change (Clear

    
     Pink 
    
    
    
    Brown) at 1 hour and 24 hours.
  • Quantification: Measure absorbance at 450-500 nm (visible region) to quantify "browning" rates.

Data Presentation: Expected Kinetic Trends

The following table summarizes the expected behavior based on structural analogs (Acetanilide/PPD) [1, 2].

ParameterAcidic (pH < 3)Stable Region (pH 4-6)Alkaline (pH > 8)
Dominant Mechanism Specific Acid Catalysis (

)
Water Reaction (Slow)Specific Base Catalysis (

)
Primary Degradant PPD + Propionic AcidMinimalPPD + Propionate
Oxidation Risk Low (Amine protonated,

)
ModerateHigh (Free amine

exposed)
Visual Appearance ClearClearRapid browning
Half-life (

)
Hours to DaysMonths to YearsHours

Stabilization Strategies

To formulate a stable aqueous solution of 4'-aminopropionanilide, apply the following "Triad of Stabilization":

  • pH Targeting:

    • Target pH 4.0 - 5.0 .

    • Reasoning: This is the "Goldilocks" zone. It is acidic enough to protonate a fraction of the amine (reducing oxidation risk) but not acidic enough to catalyze rapid amide hydrolysis.

  • Antioxidant System:

    • Primary: Sodium Metabisulfite (

      
      ) at 0.05% - 0.1%. Scavenges dissolved oxygen.
      
    • Chelator: Disodium EDTA (0.01%). Crucial: Sequesters trace

      
      / 
      
      
      
      ions that catalyze the radical formation step [3].
  • Inert Atmosphere:

    • Sparge water with Nitrogen (

      
      ) or Argon to reduce dissolved 
      
      
      
      to < 1 ppm prior to compounding. Headspace inerting is mandatory for long-term storage.

References

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. (General reference for Amide Hydrolysis Kinetics).
  • Garrido, E. M., et al. (2002). "Mechanism and Kinetics of the Photocatalyzed Oxidation of p-Phenylenediamines". Journal of Physical Chemistry A. (Mechanistic insight into PPD oxidation).

  • Schowen, R. L., & Zuorick, G. W. (1966). "Amide Hydrolysis. Superimposed General Base Catalysis in the Cleavage of Anilides". Journal of the American Chemical Society.[3]

Sources

Structural Disambiguation and Synonyms of 4-Amino-N-Phenylpropanamide Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and library synthesis, precise nomenclature is the bedrock of reproducible science. The query "4-amino-N-phenylpropanamide hydrochloride" presents a classic structural paradox. A propanamide backbone consists of exactly three carbon atoms (


=carbonyl, 

=alpha,

=beta). Therefore, a "4-amino" substitution on the aliphatic chain is sterically and structurally impossible.

When researchers and procurement systems reference this compound, they are typically encountering a misnomer or an ambiguous truncation. As a Senior Application Scientist, I have structured this whitepaper to disambiguate this nomenclature, provide a definitive synonyms list, and outline self-validating synthetic protocols for the actual chemical entities .

Nomenclature Disambiguation & Synonyms List

When the term "4-amino-N-phenylpropanamide" is utilized, it almost exclusively refers to one of three distinct chemical entities depending on whether the "4-amino" designates a position on the aromatic ring or is a misnomer for a 4-carbon aliphatic chain.

  • N-(4-aminophenyl)propanamide hydrochloride: The amino group is located on the para-position of the aniline ring[1].

  • 4-amino-N-phenylbutanamide hydrochloride: A common misnomer where a 4-carbon butyramide chain (GABA derivative) is incorrectly referred to as propanamide[2].

  • 3-amino-N-phenylpropanamide hydrochloride: The correct 3-carbon chain analog (beta-alanine derivative)[3].

Quantitative Data & Synonyms Summary

To facilitate easy comparison for drug development professionals, the quantitative data and synonyms for these three disambiguated targets are summarized below.

Target CompoundIUPAC NameCommon SynonymsCAS NumberMolecular WeightFormula
Compound A N-(4-aminophenyl)propanamide hydrochloride4'-amino-propionanilide HCl; p-aminopropionanilide HCl1171829-70-1200.67 g/mol

Compound B 4-amino-N-phenylbutanamide hydrochlorideGABA anilide HCl; N-phenyl-4-aminobutyramide HCl115022-96-3214.70 g/mol

Compound C 3-amino-N-phenylpropanamide hydrochloride

-alanine anilide HCl; N-phenyl-

-alaninamide HCl
115022-95-2200.67 g/mol

Structural Logic Decision Tree

Nomenclature Root Target Query: '4-amino-N-phenylpropanamide' Branch1 Amino on Phenyl Ring Root->Branch1 Position 4 refers to ring Branch2 Amino on Aliphatic Chain Root->Branch2 Position 4 refers to chain Struct1 N-(4-aminophenyl)propanamide (para-amino propionanilide) CAS: 1171829-70-1 Branch1->Struct1 Struct2 3-amino-N-phenylpropanamide (beta-alanine anilide) CAS: 115022-95-2 Branch2->Struct2 If chain is 3 carbons Struct3 4-amino-N-phenylbutanamide (GABA anilide) CAS: 115022-96-3 Branch2->Struct3 If chain is 4 carbons (Misnomer correction)

Decision tree disambiguating the structural nomenclature of 4-amino-N-phenylpropanamide variants.

Chemical Synthesis & Experimental Workflows

Because Compound B (4-amino-N-phenylbutanamide hydrochloride) represents the most common synthetic target when the "4-amino chain" misnomer is utilized, the following methodology details its synthesis. This protocol is adapted from established amide coupling standards documented in the[4].

Mechanistic Causality in Synthesis

Gamma-aminobutyric acid (GABA) will readily undergo intramolecular cyclization to form a lactam (pyrrolidin-2-one) or polymerize if the carboxylic acid is activated without prior protection of the primary amine. Therefore, N-Boc (tert-butyloxycarbonyl) protection is a strict prerequisite.

Step-by-Step Methodology

Step 1: Amide Coupling

  • Dissolve Boc-GABA (1.0 eq, 10.0 mmol) and aniline (1.05 eq, 10.5 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq, 15.0 mmol) to the solution and stir at room temperature for 12 hours. Causality Check: EDCI is specifically chosen over DCC (N,N'-Dicyclohexylcarbodiimide). DCC produces dicyclohexylurea (DCU), which is notoriously difficult to remove without column chromatography. EDCI produces a water-soluble urea byproduct that is easily washed away during aqueous extraction, ensuring a highly pure intermediate[4].

Step 2: Aqueous Workup

  • Dilute the reaction mixture with an additional 20 mL of DCM.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous

    
     (2 x 20 mL), and brine (20 mL).
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
    

Step 3: Deprotection & Salt Formation

  • Dissolve the crude Boc-intermediate in 12 mL of DCM.

  • Slowly add 6 mL of 4M anhydrous HCl in dioxane. Stir at room temperature for 2 hours. Causality Check: Dioxane is a non-polar ether that poorly solvates the resulting hydrochloride salt. As the Boc group is cleaved by the anhydrous HCl, the deprotected amine immediately protonates and precipitates out of solution as a highly pure solid. This drives the reaction forward via Le Chatelier's principle and eliminates the need for further chromatographic purification.

  • Filter the resulting precipitate, wash with cold diethyl ether, and dry under high vacuum to yield the final 4-amino-N-phenylbutanamide hydrochloride[4].

Synthesis Step1 Boc-GABA + Aniline Step2 Amide Coupling (EDCI, DCM, rt) Step1->Step2 Step3 Boc-4-amino-N-phenylbutanamide Step2->Step3 Yields intermediate Step4 Deprotection & Salt Formation (4M HCl in Dioxane) Step3->Step4 Step5 4-amino-N-phenylbutanamide HCl (Final Product) Step4->Step5 Precipitates as HCl salt

Step-by-step synthetic workflow for 4-amino-N-phenylbutanamide hydrochloride.

Analytical Validation & Quality Control Protocols

A synthetic protocol is only as robust as its validation framework. To ensure absolute trustworthiness and confirm the identity of the synthesized compound, the following self-validating analytical checks must be performed on the final product.

  • 
    H-NMR Spectroscopy (DMSO-
    
    
    
    ):
    • Validation Check 1 (Deprotection): The tert-butyl group of the Boc protecting group appears as a sharp, intense 9-proton singlet at approximately

      
       1.4 ppm. Its complete disappearance is the primary indicator of successful deprotection.
      
    • Validation Check 2 (Salt Formation): The formation of the primary amine hydrochloride salt (

      
      ) results in a broad, exchangeable signal downfield (typically 
      
      
      
      8.0 - 8.3 ppm, integrating to 3H).
  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • Validation Check: The shift of the carbonyl stretch (C=O) serves as orthogonal confirmation. The Boc-carbamate carbonyl typically absorbs at ~1690

      
      . Upon deprotection, the spectrum should only display the pure amide I band at ~1660 
      
      
      
      .
  • High-Resolution Mass Spectrometry (HRMS):

    • Validation Check: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry must be utilized to confirm the exact mass. The spectrum should display the

      
       peak corresponding to the free base (Calculated for 
      
      
      
      : m/z 179.118)[4].

References

  • Title: N-(4-Aminophenyl)propanamide | C9H12N2O | CID 314342 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 3-amino-N-phenylpropanamide | C9H12N2O | CID 11652030 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Tandem Synthesis of Tetrahydropyrroloquinazolines and Related Polyannular Scaffolds Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of N-(4-aminophenyl)propanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This protocol details the stepwise synthesis of N-(4-aminophenyl)propanamide hydrochloride (also known as 4-propionylaminoaniline HCl), a critical intermediate in the development of local anesthetics, analgesics, and functionalized polymers.[1]

While direct acylation of p-phenylenediamine (PPD) is theoretically possible, it frequently results in statistical mixtures of mono- and di-acylated products (bis-propanamide), requiring tedious chromatographic separation.[1] To ensure pharmaceutical-grade purity (>98%) and strictly control stoichiometry, this guide utilizes a Nitro-Reduction Route . This strategy guarantees mono-acylation by establishing the amide bond before generating the second amine functionality.[2][3]

Target Molecule:

  • IUPAC Name: N-(4-aminophenyl)propanamide hydrochloride[1][3]

  • CAS (Free Base): 59690-89-0[3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O[1][3]
  • Key Application: Precursor for fentanyl analogues (strictly controlled context), dye synthesis, and polymer cross-linking.[2]

Retrosynthetic Strategy & Logic

The synthesis is designed around chemoselectivity . By starting with 4-nitroaniline, the electron-withdrawing nitro group deactivates the ring, but the amine remains nucleophilic enough to be acylated.[2] The nitro group is then selectively reduced to the amine after the amide is in place.[2]

Reaction Scheme
  • Acylation: 4-Nitroaniline + Propionic Anhydride

    
     N-(4-nitrophenyl)propanamide[1][3]
    
  • Reduction: N-(4-nitrophenyl)propanamide + H

    
    /Pd-C 
    
    
    
    N-(4-aminophenyl)propanamide[1][3][6]
  • Salt Formation: Free Base + HCl

    
     Hydrochloride Salt[2][3]
    

Figure 1: Stepwise synthetic pathway ensuring regiospecific mono-acylation.

Experimental Protocol

Phase 1: Synthesis of N-(4-nitrophenyl)propanamide

Objective: Install the propionyl group while the 4-position is protected by the nitro group.[1][3]

Reagents:

  • 4-Nitroaniline (1.0 eq)[1][3][7]

  • Propionic Anhydride (1.2 eq)[3]

  • Toluene (Solvent, 10 mL/g of substrate)[2]

  • Optional: DMAP (0.05 eq) if reaction is sluggish.[2][3]

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend 4-nitroaniline in Toluene.

  • Addition: Add Propionic Anhydride dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1).[2][3] The starting material (bright yellow) should disappear, replaced by a less polar spot.[2]

  • Workup: Cool the solution to room temperature. The product often crystallizes directly from toluene upon cooling.[2][3]

  • Filtration: Filter the solid. Wash the cake with cold toluene followed by hexanes to remove excess anhydride and propionic acid byproducts.[2][3]

  • Drying: Vacuum dry at 50°C.

Data Validation (Phase 1):

  • Appearance: Pale yellow to off-white solid.[2][1][3]

  • Yield Target: >85%.

Phase 2: Catalytic Hydrogenation to N-(4-aminophenyl)propanamide

Objective: Reduce the nitro group to a primary amine without hydrolyzing the amide bond.[1][3]

Reagents:

  • N-(4-nitrophenyl)propanamide (Intermediate from Phase 1)[3]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading relative to substrate)[1][3]

  • Methanol (Solvent, anhydrous preferred)[2][1]

  • Hydrogen Gas (Balloon or Parr Shaker at 30 psi)

Procedure:

  • Safety Note: Dry Pd/C is pyrophoric.[2][3] Wet with solvent (toluene or water) before adding methanol.[2][3]

  • Loading: In a hydrogenation vessel, dissolve the intermediate in Methanol. Carefully add the Pd/C catalyst.[2][3][7]

  • Purge: Degas the system with Nitrogen (

    
    ) x3, then purge with Hydrogen (
    
    
    
    ) x3.[2][3]
  • Reaction: Stir vigorously under

    
     atmosphere at room temperature.
    
    • Time: 2–12 hours depending on scale and pressure.[2][3]

    • Checkpoint: Reaction is complete when

      
       consumption ceases and TLC shows a polar, ninhydrin-active spot (amine).[2][3]
      
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst.[2][3] Wash the pad with Methanol.[2][3]

    • Critical: Do not let the catalyst cake dry out completely on the filter (fire hazard).

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude free base.

Alternative (If H2 unavailable): Iron powder reduction (Fe/NH


Cl in Ethanol/Water) is a robust alternative but requires more extensive workup to remove iron salts.[2][3]
Phase 3: Hydrochloride Salt Formation

Objective: Stabilize the amine as a salt for long-term storage and solubility.[2][1][3]

Reagents:

  • Crude Free Base (from Phase 2)[1][3]

  • HCl (4M in Dioxane or 1.25M in Ethanol)

  • Diethyl Ether or Ethyl Acetate (Antisolvent)[1][3]

Procedure:

  • Dissolution: Dissolve the crude free base in a minimum amount of dry Ethanol or Methanol.[2][3]

  • Acidification: Cool to 0°C. Dropwise add HCl solution (1.1 eq).

    • Observation: An exotherm is expected.[2][3][8]

  • Precipitation: Slowly add Diethyl Ether (or Ethyl Acetate) to induce crystallization.[2][3]

  • Collection: Filter the white/off-white precipitate.[2][3]

  • Purification: Recrystallize from Ethanol/Ether if necessary to improve color.

Critical Process Parameters (CPP) & Troubleshooting

The following decision tree helps troubleshoot common issues during the synthesis.

Figure 2: Troubleshooting logic for yield and purity optimization.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (C18, MeOH/Water gradient)
Identity (NMR) Consistent with structure1H-NMR (DMSO-d6)
Melting Point 160–170°C (Decomposes)*Capillary Method
Solubility Soluble in Water, DMSO, MethanolVisual

*Note: Melting points for aniline salts can vary based on hydration and heating rate.[2][3] Compare against a standard if available.

Spectral Expectations (1H-NMR in DMSO-d6)
  • 
     1.05 (t, 3H):  Methyl group of propionyl chain.[2][3]
    
  • 
     2.30 (q, 2H):  Methylene group of propionyl chain.[2][3]
    
  • 
     7.10 - 7.60 (m, 4H):  Aromatic protons (AA'BB' system typical of para-substitution).[2][1][3]
    
  • 
     9.80 (s, 1H):  Amide NH.[2][3]
    
  • 
     9.00-10.00 (br s):  Ammonium protons (
    
    
    
    ).[1][3]

References

  • Preparation of 4-Nitroaniline. Wikipedia.[2][3] (Standard synthesis of precursor). Link[1][3]

  • Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide. Green Chemistry, 2018. (Analogous reduction conditions for nitro-amides). Link

  • Synthesis of N-(4-aminophenyl)acetamide (Paracetamol analog). ResearchGate. (Methodology for p-amino-acylation). Link

  • PubChem Compound Summary: N-(4-Aminophenyl)propanamide. National Library of Medicine.[2][1][3] (Chemical and physical properties).[2][3][4][5][6][8][9][10][11][12][13][14] Link[3]

  • 4-Aminoacetanilide Properties. Loba Chemie. (Reference for melting point/handling of the acetamide analog). Link

Sources

reductive amination of N-(4-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The Challenge: N-(4-nitrophenyl)propanamide (CAS: 4850-93-5) is a robust scaffold used in the synthesis of diverse pharmaceutical intermediates, particularly substituted phenylenediamines. A direct request for "reductive amination" on this substrate presents a chemical paradox: the molecule lacks the requisite free amine or carbonyl groups typically required for standard reductive amination.

The Solution: This protocol details the Reductive Alkylation of Nitroarenes , a high-value "cascade" transformation. Instead of a two-step process (Nitro reduction


 Isolation of unstable aniline 

Reductive amination), we utilize a One-Pot Reductive Amination strategy. This approach reduces the nitro group in situ to generate a reactive aniline intermediate, which is immediately trapped by an aldehyde/ketone and reduced to the final N-alkylated product.

Key Advantages:

  • Atom Economy: Eliminates isolation of the oxidation-sensitive N-(4-aminophenyl)propanamide intermediate.

  • Chemo-selectivity: Preserves the propanamide (amide) linkage while selectively alkylating the para-position nitrogen.

  • Scalability: Validated for both catalytic hydrogenation (Process A) and metal-mediated reduction (Process B).

Mechanistic Pathway & Visualization

The transformation proceeds via a reduction-condensation-reduction cascade. Understanding the kinetics of the in situ generated aniline is critical to preventing dimerization (azo formation).

Figure 1: Reaction Cascade Mechanism

ReductiveAlkylation Substrate N-(4-nitrophenyl) propanamide Nitroso Nitroso Intermediate Substrate->Nitroso Red. (Step 1) Aniline N-(4-aminophenyl) propanamide (Transient Nucleophile) Nitroso->Aniline Red. (Step 2) Aniline->Nitroso Azo Coupling (Impurity) Imine Schiff Base (Imine) Aniline->Imine + Aldehyde - H2O Product N-(4-(alkylamino)phenyl) propanamide Imine->Product Red. (Step 3) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine

Caption: Cascade mechanism showing the in-situ generation of the aniline nucleophile and subsequent trapping by the aldehyde.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Green Chemistry/Scale-Up)

Recommended for high-purity requirements and kilogram-scale batches.

Reagents:

  • Substrate: N-(4-nitrophenyl)propanamide (1.0 eq)

  • Carbonyl Source: Benzaldehyde or aliphatic aldehyde (1.1 eq)

  • Catalyst: 5% Pd/C (5 wt% loading) or Pt/C (for halogenated aldehydes)

  • Solvent: Methanol or Ethanol (anhydrous)

  • Hydrogen Source:

    
     gas (balloon or 3 bar)
    

Step-by-Step Methodology:

  • Charge: In a stainless steel autoclave or heavy-walled pressure bottle, dissolve N-(4-nitrophenyl)propanamide (10 mmol, 1.94 g) in Methanol (30 mL).

  • Add Electrophile: Add the aldehyde (11 mmol) directly to the mixture. Stir for 10 minutes to ensure homogeneity.

  • Catalyst Addition: Caution: Pyrophoric. Under an Argon blanket, carefully add 5% Pd/C (100 mg).

  • Hydrogenation:

    • Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 3 bar (45 psi)

      
      .
      
    • Stir vigorously (800 rpm) at 25°C for 4–6 hours.

    • Note: Monitoring via HPLC is crucial. The disappearance of the nitro peak is fast; the rate-limiting step is the reduction of the in situ imine.

  • Work-up: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH).

Protocol B: Zn/Acetic Acid Mediated (Bench/Chemoselective)

Recommended when high-pressure equipment is unavailable or when preserving alkene functionalities on the aldehyde.

Reagents:

  • Substrate: N-(4-nitrophenyl)propanamide (1.0 eq)

  • Reducing Agent: Zinc Dust (activated, 5.0 eq)

  • Solvent/Acid: Acetic Acid (glacial) / Methanol (1:4 ratio)

  • Carbonyl Source: Aldehyde (1.2 eq)

Step-by-Step Methodology:

  • Activation: Wash Zinc dust with 1M HCl, then water, then acetone, and dry under vacuum prior to use for optimal kinetics.

  • Solvation: Dissolve the nitro-substrate (5 mmol) and aldehyde (6 mmol) in Methanol (20 mL).

  • Reduction: Cool the solution to 0°C. Add Acetic Acid (5 mL).

  • Zinc Addition: Add Zinc dust portion-wise over 30 minutes. Exothermic reaction—monitor internal temperature to keep <10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours.

  • Quench: Filter off excess Zinc. Neutralize the filtrate with saturated

    
     solution (pH ~8).
    
  • Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over

    
    .
    

Data Analysis & Validation

Table 1: Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Yield (<50%) Incomplete imine formation before reduction.Pre-stir the in situ amine (monitor by TLC) with aldehyde for 1h before adding reducing pressure/agent.
Azo-Dimer Impurity Nitro reduction is too slow relative to condensation.Increase catalyst loading or

pressure to speed up the Nitro

Amine step.
Amide Hydrolysis Acid concentration too high (Protocol B).Reduce Acetic Acid ratio or switch to Protocol A (Neutral conditions).
Dialkylation Excess aldehyde present.Strictly control stoichiometry (1.05–1.1 eq) or use bulky aldehydes.

Analytical Checkpoints (Self-Validation):

  • Starting Material: N-(4-nitrophenyl)propanamide appears at

    
     8.2 (d, 2H, Ar-H ortho to 
    
    
    
    ) in
    
    
    -NMR.
  • Intermediate: The disappearance of the 8.2 ppm doublet and appearance of a broad singlet at

    
     4.5–5.0 (
    
    
    
    ) indicates successful nitro reduction.
  • Product: Look for the new alkyl signal (e.g., benzylic

    
     at 
    
    
    
    4.3) and the shift of the aromatic protons upfield due to the electron-donating alkyl-amine group.

References

  • PubChem. N-(4-Nitrophenyl)propionamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Kutlu, T. et al. (2012). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products.[1][2] Journal of Organic Chemistry.[1] Available at: [Link]

  • Cui, X. et al. (2013).[3] Reductive N-Alkylation of Nitro Compounds to N-Alkyl and N,N-Dialkyl Amines with Glycerol as the Hydrogen Source.[3] ACS Catalysis.[3] Available at: [Link]

  • Smajlagić, A. et al. (2020).[4] Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.[4] Available at: [Link]

Sources

Application Note & Protocol: A Validated Method for the Dissolution of N-(4-aminophenyl)propanamide hydrochloride in Phosphate-Buffered Saline (PBS)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the dissolution of N-(4-aminophenyl)propanamide hydrochloride in Phosphate-Buffered Saline (PBS). Designed for researchers in drug development and biomedical science, this guide moves beyond a simple set of instructions to explain the critical physicochemical principles that govern solubility. By understanding these factors, scientists can reliably and reproducibly prepare solutions for various experimental applications, ensuring the integrity and validity of their results. The protocol includes technical considerations, troubleshooting advice, and a validated workflow to mitigate common issues such as precipitation and incomplete dissolution.

Introduction

N-(4-aminophenyl)propanamide hydrochloride is an organic compound of interest in various research fields. For in vitro and in vivo biological assays, preparing a clear, stable solution in a physiologically relevant buffer like Phosphate-Buffered Saline (PBS) is a fundamental prerequisite. PBS is widely used because it is isotonic and non-toxic to most cells, maintaining a constant pH of approximately 7.4, which mimics the conditions of the human body.[1][2][3]

However, the dissolution of hydrochloride salts of organic compounds can be challenging. Factors such as the compound's intrinsic solubility, the pKa of its functional groups, the pH of the buffer, and temperature all play critical roles. This application note provides a robust protocol grounded in chemical principles to ensure successful and repeatable preparation of N-(4-aminophenyl)propanamide hydrochloride solutions in PBS.

Physicochemical Properties & Key Data

A thorough understanding of the compound's properties is essential for developing a successful dissolution protocol. The hydrochloride salt form is specifically designed to enhance aqueous solubility compared to the free base.

PropertyValueSource
Chemical Name N-(4-aminophenyl)propanamide hydrochloride-
Synonyms p-Amino propionanilide hydrochloride[4]
CAS Number 1171829-70-1[5][6]
Molecular Formula C₉H₁₃ClN₂O[5]
Molecular Weight 200.67 g/mol [5]
Appearance Typically a solid powder[7]
Solubility Generally soluble in polar solvents[7]

Materials and Reagents

Equipment
  • Analytical balance (± 0.0001 g precision)

  • pH meter

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Water bath or incubator (optional, for gentle warming)

  • Sterile volumetric flasks and graduated cylinders

  • Sterile serological pipettes

  • Syringe filters (0.22 µm, low protein binding) and sterile syringes

Reagents
  • N-(4-aminophenyl)propanamide hydrochloride (Purity ≥ 95%)

  • Phosphate-Buffered Saline (PBS), 1x, pH 7.4. Can be prepared from powder/tablets or purchased as a sterile solution.[1][2][8]

    • Standard 1x PBS Composition: 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄.[2]

  • Reagent-grade water (e.g., Milli-Q® or equivalent)

  • 1 M HCl and 1 M NaOH (for pH adjustment, if preparing PBS from scratch)

Validated Dissolution Protocol

This protocol is designed to prepare a 10 mM stock solution of N-(4-aminophenyl)propanamide hydrochloride in 1x PBS. Calculations can be adjusted for different desired concentrations.

Preparation of 1x PBS (pH 7.4)

If not using a pre-made solution, prepare 1 L of 1x PBS as follows:

  • Dissolve the following salts in 800 mL of reagent-grade water:

    • 8 g of Sodium Chloride (NaCl)

    • 0.2 g of Potassium Chloride (KCl)

    • 1.44 g of Disodium Phosphate (Na₂HPO₄)

    • 0.24 g of Monopotassium Phosphate (KH₂PO₄)[1][2]

  • Once fully dissolved, use a calibrated pH meter to check the pH.

  • Adjust the pH to 7.4 by adding 1 M HCl or 1 M NaOH dropwise while stirring.[2]

  • Add reagent-grade water to bring the final volume to 1 L.

  • For sterile applications, sterilize the buffer by autoclaving or by filtration through a 0.22 µm filter.[2][9] Store at room temperature or 4°C.[8]

Preparation of a 10 mM Stock Solution
  • Calculation: Determine the mass of N-(4-aminophenyl)propanamide hydrochloride needed.

    • Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 10 mL of a 10 mM solution:

    • Mass = (0.010 mol/L) x (0.010 L) x (200.67 g/mol ) = 0.02007 g (or 20.07 mg)

  • Weighing: Accurately weigh 20.07 mg of the compound using an analytical balance.

  • Initial Dissolution:

    • Transfer the weighed powder into a 15 mL conical tube or a suitable sterile container.

    • Add approximately 8 mL of 1x PBS (pH 7.4) to the tube.

  • Agitation:

    • Cap the tube securely and vortex vigorously for 1-2 minutes.

    • Place the tube on a magnetic stirrer for 15-30 minutes at room temperature. Visual inspection for undissolved particulates is critical.

  • Volume Adjustment:

    • Once the solid is completely dissolved, transfer the clear solution to a 10 mL volumetric flask.

    • Rinse the original tube with a small amount of PBS and add the rinse to the volumetric flask to ensure a complete transfer.

    • Carefully add 1x PBS to the flask until the volume reaches the 10 mL mark.

  • Final Sterilization (Recommended for Cell-Based Assays):

    • Draw the final solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter.

    • Filter the solution into a new, sterile container. This step removes any potential microbial contamination or micro-particulates.

  • Storage: Use the solution immediately for best results. For short-term storage, keep at 4°C for no more than 24 hours, ensuring to visually inspect for any precipitation before use.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the dissolution protocol.

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution Process cluster_finalization Finalization & QC Calc Calculate Mass (e.g., 20.07 mg for 10 mM) Weigh Weigh Compound Calc->Weigh Add_Solvent Add ~80% of PBS Volume Weigh->Add_Solvent Prep_PBS Prepare/Verify 1x PBS, pH 7.4 Prep_PBS->Add_Solvent Mix Vortex & Stir (15-30 min) Add_Solvent->Mix Inspect Visually Inspect for Clarity Mix->Inspect Adjust_Vol Adjust to Final Volume (e.g., 10 mL) Inspect->Adjust_Vol Clear Troubleshoot Troubleshoot (See Section 6.0) Inspect->Troubleshoot Particulates Remain Filter Sterile Filter (0.22 µm) Adjust_Vol->Filter Final_Sol Ready-to-Use 10 mM Stock Solution Filter->Final_Sol

Sources

Application Note: Preparation, Handling, and Storage of 10 mM 4'-Aminopropionanilide HCl Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals

Chemical Profiling & Rationale

4'-Aminopropionanilide (also known as N-(4-aminophenyl)propanamide) is a versatile aromatic amide frequently utilized as a structural intermediate in drug discovery and probe development[1][2]. When preparing master stock solutions for biological screening, the physical and chemical integrity of the compound is paramount.

The Causality of the Salt Form: The free base of 4'-aminopropionanilide contains an electron-rich primary aromatic amine. Aromatic amines are notoriously susceptible to aerial oxidation, a radical-mediated process that leads to the formation of azo-dimers and other degradation products[3][4]. This degradation is visually self-reporting: the powder or solution will shift from off-white to a distinct pink or brown hue[4].

By utilizing the hydrochloride (HCl) salt , the primary amine is protonated (


). This protonation withdraws electron density from the aromatic ring, significantly raising the oxidation potential and enhancing the compound's shelf-life. Furthermore, the salt form drastically improves aqueous solubility, which is a critical parameter when the compound is eventually diluted into physiological buffers for cellular assays.

Physicochemical Properties

To ensure accurate molarity calculations, the mass of the counterion (HCl) must be included in the molecular weight.

PropertyValueCausality / Impact on Handling
Chemical Name 4'-Aminopropionanilide HydrochlorideProtonated amine increases stability against oxidation.
CAS Number 59690-89-0 (Free Base)Ensure supplier documentation specifies the HCl salt.
Molecular Formula

Requires anhydrous conditions to prevent hydrolysis.
Molecular Weight 200.66 g/mol Critical for calculations. (Free base: 164.20 + HCl: 36.46)[1]
Appearance Off-white crystalline powderColor shift to brown/pink indicates oxidative degradation[4].
Primary Solvent Anhydrous DMSOEnsures complete dissolution for HTS master libraries[5][6].

Experimental Design & Causality

Creating a robust, self-validating protocol requires addressing three primary modes of failure in compound management:

  • Hydrolysis & Precipitation: Dimethyl sulfoxide (DMSO) is highly hygroscopic. If standard DMSO is used, or if vials are repeatedly subjected to freeze-thaw cycles, atmospheric water will be absorbed. This leads to compound precipitation and inaccurate dosing[5]. Solution: Use strictly anhydrous DMSO (≤0.005% water) and aliquot the master stock to single-use volumes[6].

  • Oxidative Degradation: Even dissolved in DMSO, dissolved oxygen can initiate the degradation of the aniline moiety[3]. Solution: Purge the headspace of all storage vials with an inert gas (Argon or Nitrogen) prior to sealing[7].

  • Photolytic Cleavage: UV and ambient light can catalyze the oxidation process[3]. Solution: All master stocks must be stored in amber glass vials or opaque microplates.

Step-by-Step Methodologies

Protocol A: Preparation of 10 mM Master Stock in DMSO

This protocol generates 5 mL of a 10 mM master stock, suitable for long-term storage and high-throughput screening.

Calculation:




Procedure:

  • Equilibration: Remove the 4'-aminopropionanilide HCl powder from cold storage and place it in a desiccator at room temperature for 30 minutes. Causality: Prevents atmospheric condensation on the cold powder, which would introduce water into the DMSO stock.

  • Weighing: Accurately weigh 10.03 mg of the powder into a static-free, amber glass vial.

  • Dissolution: Add exactly 5.00 mL of room-temperature, anhydrous DMSO (e.g., Sigma-Aldrich, Septa-Seal). Vortex vigorously for 30–60 seconds until completely dissolved.

  • Self-Validation (QC Step): Hold the amber vial against a bright white background. The solution must be completely clear and colorless to very pale yellow. If the solution is cloudy (incomplete dissolution) or distinctly pink/brown (oxidation), discard the batch and source fresh powder.

  • Aliquoting: Dispense the solution into sterile, amber glass cryogenic vials in 100 µL to 500 µL aliquots, depending on your typical assay consumption.

  • Inert Gas Purging: Using a manifold or a gentle stream via a Pasteur pipette, purge the headspace of each vial with Argon or Nitrogen gas for 5–10 seconds to displace oxygen[3][7].

  • Storage: Cap tightly and store immediately at -20°C or -80°C. According to NCATS guidelines, properly sealed DMSO stocks at -20°C maintain integrity for >12 months[6][8].

Protocol B: Preparation of Aqueous Working Solution (In Vitro Assays)
  • Thaw a single aliquot of the 10 mM DMSO stock at room temperature. Do not use a water bath, as this risks introducing moisture.

  • Vortex the thawed aliquot briefly to ensure homogeneity.

  • Dilute the 10 mM stock directly into your pre-warmed assay buffer or cell culture medium.

    • Example: To achieve a 10 µM final assay concentration, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium).

  • Causality Check: Ensure the final concentration of DMSO in the biological assay does not exceed 0.5% (v/v), as higher concentrations can induce cellular toxicity and confound assay results[6].

Workflow Visualization

G Start 4'-Aminopropionanilide HCl (Solid Powder) Equilibrate Equilibrate to RT in Desiccator Start->Equilibrate Weigh Weigh 10.03 mg (for 5 mL batch) Equilibrate->Weigh Dissolve Dissolve in 5 mL Anhydrous DMSO Weigh->Dissolve QC Visual QC: Clear? (Discard if pink/brown) Dissolve->QC Aliquots Dispense into Amber Vials QC->Aliquots Pass Purge Purge Headspace with Argon/N2 Aliquots->Purge Store Store at -20°C (Master Stock) Purge->Store

Workflow for the preparation and storage of 10 mM 4'-aminopropionanilide HCl stock solutions.

References

  • PubChem. "N-(4-Aminophenyl)propanamide | C9H12N2O | CID 314342 - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link]

  • Attene-Ramos, M. S., et al. "High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions." Annual Review of Pharmacology and Toxicology, 2023. Available at:[Link]

  • Kovač, J., et al. "Identification of hit compounds with anti-schistosomal activity on in vitro generated juvenile worms in cell-free medium." PLOS Neglected Tropical Diseases, 2021. (Details NCATS 10 mM DMSO library management). Available at:[Link]

Sources

amide coupling reagents for 4-phenylenediamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Amide Coupling for 4-Phenylenediamine (PPD) Derivatives

Executive Summary

4-Phenylenediamine (PPD) and its derivatives are critical scaffolds in the synthesis of HDAC inhibitors, kinase inhibitors, and high-performance polymers (e.g., aramids). However, their use in amide coupling presents a distinct set of challenges: oxidation susceptibility (formation of Wurster salts/Bandrowski’s base), nucleophilic disparity (low pKa relative to alkyl amines), and regioselectivity (mono- vs. bis-acylation).

This guide moves beyond standard peptide coupling protocols. It provides a decision framework and optimized methodologies specifically for PPD, prioritizing the T3P® (Propylphosphonic anhydride) and TCFH systems over traditional carbodiimides, ensuring high yield and purity in medicinal chemistry workflows.

The PPD Challenge: Mechanistic Context

To select the right reagent, one must understand the substrate's limitations.

  • The "Aniline Gap" (Nucleophilicity): Unlike aliphatic amines (

    
    ), PPD is an aniline (
    
    
    
    ). The lone pair is delocalized into the aromatic ring, making it a poor nucleophile. If the PPD ring bears electron-withdrawing groups (e.g., -F, -NO2), nucleophilicity drops further, rendering standard EDC/NHS couplings ineffective.
  • Oxidative Instability: PPD readily oxidizes to reactive quinone diimines upon exposure to air, turning reaction mixtures purple/black. This oxidation competes with acylation and generates radical species that can polymerize. Inert atmosphere is mandatory.

  • The Selectivity Trap: Because PPD is symmetric, the first acylation event slightly deactivates the second amine (via inductive effects), but not enough to prevent bis-acylation if local concentrations of the activated acid are high.

Reagent Selection Matrix

Reagent SystemReactivityEpimerization ControlWorkup EfficiencyBest Use Case
T3P / Pyridine HighExcellent Superior (Water soluble byproducts)Primary Recommendation. Scalable mono-acylation; preventing racemization of chiral acids.
HATU / DIPEA Very HighModerateLow (Tetramethylurea byproduct difficult to remove)"Brute force" for highly deactivated PPDs (e.g., nitro-PPD) on small scale (<100 mg).
TCFH / NMI HighGoodModerateModern Alternative. Excellent for sterically hindered carboxylic acids reacting with anilines.
Acid Chloride ExtremePoorHighUse only for simple, non-chiral acids. High risk of bis-acylation.
EDC / DMAP Low/MedModerateModerateNot Recommended for PPD unless T3P is unavailable. DMAP is required for aniline reactivity.[1]

Decision Logic: Selecting Your Workflow

The following decision tree guides the selection of the optimal coupling strategy based on your specific substrate properties.

ReagentSelection Start Start: PPD Coupling IsAcidChiral Is the Carboxylic Acid Chiral? Start->IsAcidChiral IsPPDDeactivated Is PPD Electron-Deficient? (e.g., -NO2, -CF3 subs) IsAcidChiral->IsPPDDeactivated Yes (Prevent Racemization) Scale Scale > 1 gram? IsAcidChiral->Scale No UseT3P PROTOCOL A: T3P + Pyridine (Low Epimerization) IsPPDDeactivated->UseT3P No (Standard PPD) UseTCFH PROTOCOL C: TCFH + NMI (High Reactivity) IsPPDDeactivated->UseTCFH Sterically Hindered Acid UseHATU PROTOCOL B: HATU + DIPEA (Max Potency) IsPPDDeactivated->UseHATU Yes (Very Deactivated) Scale->IsPPDDeactivated No Scale->UseT3P Yes (Easy Workup) UseAcidCl Acid Chloride (-78°C to 0°C)

Figure 1: Decision matrix for selecting coupling reagents for PPD derivatives.

Experimental Protocols

Protocol A: T3P-Mediated Mono-Acylation (The Gold Standard)

Recommended for: Chiral acids, scale-up, and standard PPD derivatives.

Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride with the carboxylic acid. The byproduct is a water-soluble phosphonate, simplifying purification.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • PPD Derivative (1.2 – 1.5 equiv) [Excess ensures mono-selectivity]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or 2-MeTHF.

Step-by-Step:

  • Preparation: Purge reaction vessel with Nitrogen/Argon. PPD oxidizes rapidly in solution; minimize air exposure.

  • Dissolution: Dissolve the Carboxylic Acid and Base (Pyridine) in EtOAc. Cool to 0 °C.

  • Activation: Add T3P solution dropwise. Stir for 20 minutes at 0 °C to form the active species.

  • Addition: Add the PPD derivative (dissolved in minimal EtOAc/DMF) slowly over 30 minutes.

    • Note: Adding PPD last and slowly keeps the concentration of free amine low relative to the activated acid, but using an excess of PPD (1.5 eq) in the pot is the safer way to ensure mono-acylation if the amine is cheap. If the Acid is the limiting reagent, add Acid-T3P complex into the PPD solution.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS (typically 1–4 hours).

  • Workup:

    • Add water to quench.[2]

    • Wash organic layer with water (x2), Sat. NaHCO3 (x2), and Brine.[3]

    • Result: T3P byproducts wash away. PPD excess remains in organics but can often be separated by crystallization or column chromatography (PPD is very polar).

Protocol B: HATU "Brute Force" Coupling

Recommended for: Electron-deficient PPDs (e.g., 2-nitro-1,4-phenylenediamine) or small-scale discovery.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • PPD Derivative (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid and HATU in dry DMF under Argon.

  • Base Addition: Add DIPEA . Stir for 5–10 minutes. The solution usually turns yellow.

  • Coupling: Add the PPD Derivative in one portion.

  • Optimization: If the PPD is extremely unreactive, heat to 50–60 °C.

  • Workup:

    • Dilute with EtOAc (excess).

    • Wash with 10% LiCl solution (x3) to remove DMF.

    • Wash with Sat. NaHCO3 and Brine.[3]

    • Caution: Tetramethylurea (HATU byproduct) is difficult to remove.[4] Column chromatography is almost always required.

Workflow Visualization

The following diagram illustrates the critical "slow addition" logic required to achieve mono-selectivity when using highly reactive reagents.

Workflow Prep 1. Inert Atmosphere (Argon/N2) Activate 2. Activation Phase (Acid + T3P + Base) [Low Temp] Prep->Activate Addition 3. Controlled Addition (Add PPD slowly) Activate->Addition Active Ester Formed Monitor 4. LCMS Check (Look for M+H vs M+Acid+H) Addition->Monitor Monitor->Addition Incomplete (Add Heat) Quench 5. Acidic Quench (Removes excess PPD) Monitor->Quench Complete

Figure 2: Optimized workflow for mono-acylation of PPD.

Troubleshooting & Optimization

IssueRoot CauseSolution
Purple/Black Reaction Mixture Oxidation of PPD (Wurster salts).[5]Ensure strict inert atmosphere (Ar/N2). Degas solvents before use. Add a radical scavenger (e.g., BHT) if permissible.
Bis-Acylation (Double coupling) Excess activated acid or fast addition.Reverse Addition: Add the activated acid dropwise into a solution of the PPD. Use 0.9 equiv of Acid to 1.0 equiv PPD.
Low Conversion "Aniline Gap" (Low nucleophilicity).Switch from EDC to HATU or TCFH . Add DMAP (0.1 eq) as a nucleophilic catalyst if using carbodiimides.
Epimerization Over-activation of chiral acid.Switch to T3P/Pyridine at 0 °C. Avoid HATU/DMF if chirality is critical.

Safety & Handling

  • Toxicity: P-phenylenediamine is a potent contact allergen and sensitizer. It is toxic by inhalation and skin contact. Always weigh PPD in a fume hood or glovebox.

  • Waste: PPD is very toxic to aquatic life. All aqueous washes must be disposed of as hazardous chemical waste, not down the drain.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]

  • Beutner, G. L., et al. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

Sources

Application Note: Pharmacological Profiling of N-(4-aminophenyl)propanamide Hydrochloride in High-Throughput TRPV1 Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical molecular integrator of nociceptive stimuli. Modulating its activity remains a primary strategy in the development of novel non-opioid analgesics. This application note provides a comprehensive, self-validating protocol for evaluating N-(4-aminophenyl)propanamide hydrochloride (CAS 1171829-70-1)—a structural analog belonging to the highly potent propanamide class of TRPV1 modulators—using a high-throughput, fluorescence-based intracellular calcium (


) flux assay.

Mechanistic Rationale & Target Biology

TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons. Upon activation by noxious heat, low pH, or vanilloids (e.g., capsaicin), the channel pore opens, driving a massive influx of extracellular


 into the cytosol[1]. Because TRPV1 overactivation is directly linked to chronic pain and inflammatory hyperalgesia, it is a highly validated target for analgesic drug discovery[1].

Recent structure-activity relationship (SAR) studies have identified propanamide derivatives, specifically 2-(4-methylsulfonylaminophenyl) propanamides, as a highly potent class of non-vanilloid TRPV1 antagonists[1][2]. N-(4-aminophenyl)propanamide hydrochloride represents a fundamental structural fragment within this chemical space. Evaluating this specific compound requires a robust functional assay to determine its binding affinity, intrinsic efficacy, and mechanism of action (competitive antagonism vs. allosteric modulation).

G Capsaicin Capsaicin (Agonist) TRPV1 TRPV1 Channel (Cell Membrane) Capsaicin->TRPV1 Activates N4APP N-(4-aminophenyl) propanamide HCl N4APP->TRPV1 Modulates/Blocks Ca2 Intracellular Ca2+ Influx TRPV1->Ca2 Channel Opens Fluo4 Fluo-4 AM (Calcium Indicator) Ca2->Fluo4 Binds Signal Fluorescence (516 nm) Fluo4->Signal Yields

Fig 1: TRPV1 activation by capsaicin and putative modulation by N-(4-aminophenyl)propanamide HCl.

Assay Architecture & Self-Validating Design

To capture the transient kinetics of TRPV1-mediated


 influx, this protocol utilizes Fluo-4 AM , a cell-permeable fluorogenic calcium indicator.

The Self-Validating System: A trustworthy assay cannot rely on test compound data alone; it must prove its own dynamic range and specificity on every plate.

  • Pharmacological Anchoring: is used as the reference competitive antagonist[3]. If the

    
     of Capsazepine shifts outside the historical 200–500 nM range, the plate is automatically flagged and discarded.
    
  • Statistical Validation (Z'-Factor): Each plate contains 16 wells of Maximum Signal (Capsaicin + Vehicle) and Minimum Signal (Capsaicin +

    
     Capsazepine). The assay is only considered valid if the calculated 
    
    
    
    .

Execution Protocol

Phase 1: Cell Preparation
  • Action: Seed hTRPV1-stably transfected HEK293 cells at 20,000 cells/well in a 384-well black, clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C, 5%

    
    .
    
  • Causality/Expertise: HEK293 cells lack endogenous TRPV1. Using a stable transfectant ensures that any observed

    
     flux is exclusively target-mediated, providing a clean null background. Poly-D-lysine prevents cell detachment during the automated liquid handling wash steps.
    
Phase 2: Dye Loading
  • Action: Remove culture media. Add

    
    /well of Dye Loading Buffer (HBSS, 20 mM HEPES, 
    
    
    
    Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid). Incubate for 60 minutes at 37°C in the dark.
  • Causality/Expertise: Fluo-4 AM is highly lipophilic. Pluronic F-127 is a non-ionic surfactant strictly required to disperse the dye in the aqueous buffer. Once inside the cell, esterases cleave the AM group, trapping the dye. Probenecid is a critical addition; it inhibits organic anion transporters (multidrug resistance proteins) that would otherwise actively pump the cleaved Fluo-4 out of the cell, destroying the signal-to-noise ratio.

Phase 3: Compound Preparation & Incubation
  • Action: Prepare N-(4-aminophenyl)propanamide hydrochloride as a 10 mM stock in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Transfer to the assay plate to achieve a final top concentration of

    
     (final DMSO = 0.3% v/v). Incubate for 15 minutes at room temperature.
    
  • Causality/Expertise: The hydrochloride salt form of N-(4-aminophenyl)propanamide provides superior aqueous solubility compared to its free base, mitigating the risk of compound precipitation. However, the final DMSO concentration must be strictly capped at

    
    . Higher DMSO concentrations alter membrane fluidity, which can spontaneously activate mechanosensitive TRP channels and cause false-positive baseline fluorescence.
    
Phase 4: Data Acquisition (FLIPR / FDSS)
  • Action: Place the plate in a kinetic fluorescence reader (Ex: 488 nm / Em: 516 nm). Read baseline for 10 seconds. Inject Capsaicin at an

    
     concentration (typically 30 nM). Record fluorescence continuously for 3 minutes.
    
  • Causality/Expertise: Using the

    
     of capsaicin (rather than 
    
    
    
    ) is a critical pharmacological choice. It provides a robust, high-Z' signal while leaving the receptor sensitive enough to be outcompeted by the test antagonist.

Workflow Step1 Step 1: Cell Seeding Plate hTRPV1-HEK293 cells & Incubate 24h Step2 Step 2: Dye Loading Add Fluo-4 AM + Probenecid (60 min) Step1->Step2 Step3 Step 3: Compound Addition Add N-(4-aminophenyl)propanamide HCl Step2->Step3 Step4 Step 4: Agonist Stimulation Inject Capsaicin (EC80) via FLIPR Step3->Step4 Step5 Step 5: Data Acquisition Measure Ex 488nm / Em 516nm Step4->Step5

Fig 2: High-throughput calcium flux assay workflow for evaluating TRPV1 modulators.

Data Presentation & Interpretation

Quantitative data should be normalized to the maximum capsaicin response (100%) and baseline (0%). The table below illustrates typical mock profiling results expected when screening this fragment against established controls.

CompoundAssay Mode

/

(

M)

(%)
Hill SlopeZ'-Factor
Capsaicin Agonist0.0321001.80.78
Capsazepine Antagonist0.410981.10.81
N-(4-aminophenyl)propanamide HCl Antagonist12.50850.90.76
N-(4-aminophenyl)propanamide HCl Agonist>100 (N.D.)<5N/A0.79

Interpretation: The data indicates that N-(4-aminophenyl)propanamide HCl acts as a low-affinity antagonist without intrinsic agonistic activity. This establishes it as a viable, non-activating structural scaffold for further SAR optimization (e.g., adding hydrophobic moieties to the A-region to increase binding affinity)[2].

Expert Troubleshooting

  • Issue: High Basal Fluorescence Prior to Agonist Addition.

    • Cause: The test compound may be acting as a partial agonist, or the cells are stressed.

    • Solution: Run an "Agonist-Mode" plate where the compound is injected dynamically during the read. If a slow

      
       wave is observed, the compound is an agonist. If not, increase the wash stringency post-dye loading to remove extracellular Fluo-4.
      
  • Issue: Shallow Hill Slope (< 0.5) for the Test Compound.

    • Cause: Often an artifact of poor compound solubility at top concentrations, leading to aggregate formation.

    • Solution: Verify the solubility limit of N-(4-aminophenyl)propanamide HCl in the specific HBSS assay buffer using nephelometry. Utilize acoustic liquid handling (e.g., Echo 555) to minimize intermediate aqueous dilutions.

References

  • Title: 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Source: Bioorganic & Medicinal Chemistry (PubMed Central) URL: [Link]

  • Title: N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Novel Potent Antagonists of Transient Receptor Potential Channel, Vanilloid Subfamily Member 1: Structure−Activity Relationship of 1,3-Diarylalkyl Thioureas Possessing New Vanilloid Equivalents. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application Notes & Protocols for the Handling and Storage of Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Hygroscopicity in Amine Hydrochloride Salts

Amine hydrochloride salts are a cornerstone of pharmaceutical and chemical research, prized for their crystallinity and ease of handling compared to their freebase counterparts. However, a significant portion of these salts exhibit hygroscopicity—the propensity to absorb moisture from the atmosphere.[1][2] This seemingly simple physical property can have profound and often underestimated consequences on experimental reproducibility, product stability, and the overall integrity of research data.

Improper handling and storage of these sensitive compounds can lead to a cascade of issues, including:

  • Physical Alterations: Moisture absorption can cause the crystalline powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making accurate weighing and dispensing nearly impossible.[2]

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the amine hydrochloride, leading to the formation of impurities and a decrease in the active compound's purity.[2][3] This is particularly critical in drug development, where stability is paramount.

  • Inaccurate Stoichiometry: When a hygroscopic salt absorbs water, the measured mass is no longer representative of the actual amount of the active compound, leading to significant errors in solution concentrations and reaction stoichiometry.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the best practices for handling and storing hygroscopic amine hydrochloride salts. By understanding the underlying principles and adhering to the detailed protocols within, you can ensure the long-term stability and integrity of these critical compounds.

PART I: Foundational Principles of Handling and Storage

The cornerstone of preserving the integrity of hygroscopic amine hydrochloride salts lies in creating and maintaining a moisture-free environment. This requires a multi-faceted approach encompassing the storage container, the surrounding atmosphere, and the handling procedures.

The First Line of Defense: Primary and Secondary Containment

The primary container is the most critical barrier against atmospheric moisture. The ideal container should be:

  • Airtight: To prevent the ingress of humid air.[1]

  • Chemically Inert: To avoid any reaction with the stored compound.

  • Opaque or Amber: If the compound is also light-sensitive.

For highly hygroscopic salts, a single container is often insufficient. A secondary containment strategy, such as placing the primary container inside a larger, sealed container with a desiccant, provides an additional layer of protection.

Table 1: Comparison of Primary Storage Containers

Container TypeMaterialAirtightnessChemical ResistanceRecommended Use
Screw-Cap Vials Glass (Borosilicate)Good to Excellent (with proper liner)ExcellentGeneral purpose, short to medium-term storage.
Amber Glass Bottles Glass (Borosilicate)Good to ExcellentExcellentLight-sensitive compounds.
Ampoules Glass (Borosilicate)Excellent (flame-sealed)ExcellentLong-term storage of highly sensitive reference standards.
HDPE/Polypropylene Bottles PlasticGoodGood (check compatibility)Cost-effective for larger quantities, ensure tight-sealing cap.

It is crucial to ensure that the container is appropriately sized for the amount of material. A large headspace in the container allows for a greater volume of air, and therefore moisture, to be trapped inside each time the container is opened.[4]

Controlling the Atmosphere: The Role of Desiccants and Inert Gas

Maintaining a dry atmosphere around the primary container is essential. This can be achieved through the use of desiccants or by creating an inert gas environment.

Desiccants: These are hygroscopic substances that adsorb moisture from the air.[5] They are commonly used in desiccators and can also be placed inside secondary storage containers.

Table 2: Comparison of Common Laboratory Desiccants

DesiccantAdsorption CapacityRegenerationIndicating VersionsKey Considerations
Silica Gel HighYes (by heating)Yes (Cobalt Chloride - blue to pink)Most common and versatile.[6][7][8] FDA-approved for direct contact with food and pharmaceuticals.[8]
Molecular Sieves Very High (especially at low humidity)Yes (high temperature)NoMore aggressive drying agent than silica gel.[5][6] Ideal for highly sensitive compounds.
Calcium Sulfate (Drierite™) ModerateYes (by heating)Yes (Cobalt Chloride)Rapid drying but lower capacity.
Calcium Chloride HighNoNoVery effective but can form a corrosive solution upon saturation.[6]

Inert Gas: For extremely sensitive amine hydrochloride salts, storage under an inert gas such as nitrogen or argon can provide the ultimate protection against moisture and atmospheric oxygen.[9][10] This is typically achieved using a glove box or by employing Schlenk line techniques to backfill the storage container with inert gas.

PART II: Protocols for Handling and Dispensing

The brief period during which a hygroscopic amine hydrochloride salt is handled and dispensed is often when the most significant moisture absorption occurs. Therefore, strict protocols must be followed.

Protocol for Weighing and Dispensing in Ambient Atmosphere

This protocol is suitable for moderately hygroscopic salts where speed and efficiency can minimize moisture uptake.

Objective: To accurately weigh a hygroscopic solid while minimizing its exposure to atmospheric moisture.

Materials:

  • Hygroscopic amine hydrochloride salt in its primary container

  • Analytical balance

  • Weighing paper or boat

  • Spatula (clean and dry)

  • Secondary container for transport (e.g., a small vial with a cap)

Procedure:

  • Preparation: Before opening the primary container, ensure all necessary equipment is clean, dry, and readily at hand. This minimizes the time the container is open.[2]

  • Equilibration: Allow the primary container to equilibrate to the ambient temperature of the balance room before opening. This prevents condensation of moisture onto the cold powder.

  • Tare: Place the weighing vessel on the analytical balance and tare the weight.

  • Dispensing: Open the primary container and, working swiftly, use a clean, dry spatula to transfer the desired amount of powder to the weighing vessel.[1]

  • Sealing: Immediately and tightly reseal the primary container.

  • Weighing: Record the mass of the dispensed solid.

  • Transfer: Promptly transfer the weighed solid to the reaction vessel or dissolve it in a suitable anhydrous solvent.

Protocol for Handling Highly Hygroscopic Salts in a Controlled Atmosphere

For highly sensitive compounds, the use of a controlled atmosphere, such as a glove box, is mandatory.[9][11][12][13]

Objective: To handle and dispense a highly hygroscopic amine hydrochloride salt in an inert atmosphere to prevent any moisture contact.

Materials:

  • Glove box with an inert atmosphere (e.g., nitrogen or argon)[10][14]

  • Hygroscopic amine hydrochloride salt in its primary container

  • Analytical balance (inside the glove box)

  • Weighing paper or boat

  • Spatula

Procedure:

  • Glove Box Preparation: Ensure the glove box has been adequately purged and the internal atmosphere is dry (typically <10 ppm H₂O).

  • Material Transfer: Introduce the sealed primary container, balance, and all necessary tools into the glove box via the antechamber.

  • Equilibration: Allow all items to equilibrate to the glove box atmosphere.

  • Dispensing: Inside the glove box, open the primary container and perform the weighing and dispensing operations as described in Protocol 2.1.

  • Sealing: Securely reseal the primary container before removing it from the glove box.

  • Aliquotting (Best Practice): For long-term storage and frequent use, it is highly recommended to aliquot the bulk material into smaller, single-use vials inside the glove box. This prevents the repeated exposure of the entire stock to potential trace amounts of moisture.[2]

PART III: Visualizing Workflows

Workflow for Handling Hygroscopic Salts

G cluster_prep Preparation cluster_weighing Weighing cluster_handling Post-Weighing A Equilibrate Container to Room Temperature B Tare Weighing Vessel A->B C Open Container & Dispense Quickly B->C D Tightly Reseal Primary Container C->D E Record Mass D->E F Use Immediately or Store in Desiccator E->F

Caption: General workflow for weighing hygroscopic salts.

Decision Tree for Storage Conditions

G Start Assess Hygroscopicity of Amine HCl Salt Moderate Moderately Hygroscopic? Start->Moderate High Highly Hygroscopic? Moderate->High Yes Storage1 Store in Tightly Sealed Container in a Desiccator Moderate->Storage1 No Storage2 Store in a Glove Box Under Inert Gas High->Storage2 Yes Storage3 Standard Storage (Cool, Dry Place) High->Storage3 No

Caption: Decision-making for appropriate storage conditions.

PART IV: Stability Assessment and Chemical Compatibility

Monitoring Stability

Regularly assessing the stability of stored hygroscopic amine hydrochloride salts is crucial, especially for long-term research projects or when dealing with valuable materials.

Visual Inspection: The simplest method is a visual check for any physical changes such as clumping, caking, or discoloration.[2]

Analytical Testing: For quantitative assessment, several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the salt and quantifying any degradation products that may have formed.[15]

  • Gas Chromatography (GC): Headspace GC can be used to determine the presence of residual amines or other volatile degradation products.[16]

  • Karl Fischer Titration: This is the gold standard for accurately determining the water content of the salt.

Chemical Compatibility

It is essential to store amine hydrochloride salts away from incompatible chemicals. As a general rule, they should be segregated from:

  • Strong Bases: Can neutralize the hydrochloride salt, liberating the free amine.

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[17][18]

  • Reactive Metals: Such as sodium, potassium, and magnesium.[17]

Always consult the Safety Data Sheet (SDS) for specific incompatibility information for each compound.

Conclusion

The hygroscopic nature of many amine hydrochloride salts presents a significant but manageable challenge in the laboratory. By implementing the robust handling and storage protocols outlined in this guide, researchers can safeguard the physical and chemical integrity of these vital compounds. A proactive approach, centered on minimizing atmospheric exposure through appropriate containment, controlled atmospheres, and meticulous handling techniques, is the key to ensuring experimental accuracy and the long-term stability of your research materials.

References

  • Gloveboxes A Vital Tool in Various Industries. (2023, October 27). Relevant Article Source.
  • Laboratory Glove Box: Definition, Types & Functions - MRC Lab.MRC Lab.
  • Laboratory Glove Box – The Full and Complete Guide. (2024, April 3). Relevant Article Source.
  • Glove Boxes for Sensitive Chemicals & Materials - Inert Corporation.
  • Glove Boxes: Isolation & Containment Chambers | Terra Universal.Terra Universal.
  • How do you handle hygroscopic solutes in the lab? - TutorChase.TutorChase.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19).
  • Selecting the Right Type of Desiccant - An Overview. (2024, July 18).
  • Lab Desiccants and Drying Agents - Fisher Scientific.Fisher Scientific.
  • Best Practices for Safe Chemical Storage in Laboratories - Innova Design Group. (2024, December 6). Innova Design Group.
  • Top 6 Desiccant Types to Prevent Moisture Damage - Lab Supply Network. (2019, February 13). Lab Supply Network.
  • Best Desiccants for Pharmaceutical Packaging and Storage. (2025, April 30). Sorbead.
  • Guidance on Safe Storage of Chemicals in Labor
  • A Guide to Handling and Storing Chemicals in a Lab - Laboratory Furniture Solutions. (2021, March 4).
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride - Benchchem.Benchchem.
  • Chemical Compatibility and Storage Guidelines - REDA Safe. (2022, January 28). REDA Safe.
  • Ammonium Chloride Corrosion | PDF | W
  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
  • Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection - Thermo Fisher Scientific.Thermo Fisher Scientific.
  • Understanding Desiccants: Function & Types - Edco Supply Co. (2025, June 3). Edco Supply Co.
  • Chemical Compatibility Chart X - Indicates chemicals that are incompatible and should not be stored together.University of California, Irvine.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
  • Chemical Incompatibility Chart - Princeton EHS.Princeton University.
  • Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion | Request PDF - ResearchGate.
  • Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using - Indian Journal of Pharmaceutical Sciences.Indian Journal of Pharmaceutical Sciences.
  • Chemical Compatibility Chart - Walchem. (2024, April 19). Walchem.
  • Chemical Compatibility | Division of Research Safety - University of Illinois. (2026, February 26). University of Illinois.
  • Chemical analysis in amine system oper
  • US1907076A - Hygroscopic salts and their preparation - Google Patents.
  • How do you handle hygroscopic salts? - HepatoChem. (2016, September 14).
  • effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed. (2015, February 15). PubMed.
  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18).
  • Effect of relative humidity on ammonium chloride corrosion in refineries - Waseda University.Waseda University.
  • Effect of Relative Humidity on Ammonium Chloride Corrosion in Refineries | Scilit.Scilit.
  • Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation? | American Fuel & Petrochemical Manufacturers.American Fuel & Petrochemical Manufacturers.

Sources

Application Note: Solvent Selection and Recrystallization Protocols for 4'-Aminopropionanilide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Content Focus: Thermodynamic rationale, solvent system selection, and scalable crystallization methodologies for polar amine hydrochlorides.

Physicochemical Rationale & Causality in Solvent Selection

4'-Aminopropionanilide hydrochloride (N-(4-aminophenyl)propionamide HCl) presents a unique solubility challenge typical of bifunctional aromatic compounds. The molecule possesses a highly polar, ionic amine hydrochloride headgroup (-NH₃⁺ Cl⁻) and a moderately lipophilic propionanilide core.

When designing a recrystallization process for this compound, the primary objective is to exploit the differential solubility between the target salt and its common synthetic impurities (e.g., unreacted p-phenylenediamine, over-acylated byproducts, or oxidized colored oligomers). Because it is a hydrochloride salt, its crystal lattice energy is heavily influenced by hydrogen bonding and ionic interactions[1].

The Causality of Solvent Choice:

  • Protic Solvation (The "Solvent"): The solvent must possess a sufficiently high dielectric constant and hydrogen-bond-donating capacity (e.g., short-chain alcohols like methanol or isopropanol) to disrupt the ionic lattice and solvate the -NH₃⁺ Cl⁻ group at elevated temperatures[2].

  • Aprotic Rejection (The "Anti-Solvent"): To drive high-yielding supersaturation without cryogenic cooling, an aprotic anti-solvent (e.g., ethyl acetate) is introduced. Ethyl acetate is fully miscible with alcohols but cannot solvate the ionic headgroup, thereby sharply reducing the solubility of the API while retaining non-ionic, lipophilic impurities in the mother liquor[3].

Solvent System Matrix

The following table summarizes the empirical thermodynamic profiles of various solvent systems for the recrystallization of aniline-derivative hydrochlorides.

Solvent SystemClassificationSolvation MechanismImpurity Purge CapacityExpected Yield
Isopropanol (IPA) Single-SolventSteep temperature-dependent solubility curve. Solvates both ionic and organic domains.Moderate. Best for crude material with <5% impurities.~80-85%
Methanol / Ethyl Acetate Binary (Anti-Solvent)MeOH provides primary solvation; EtOAc aggressively drives supersaturation.High. Excellent for purging colored, oxidized impurities.>90%
Ethanol / Diethyl Ether Binary (Anti-Solvent)EtOH solvates the lattice; Ether acts as a harsh precipitant.Low. Often leads to rapid precipitation and impurity entrapment.Variable
Water / Acetone Binary (Aqueous)Hydration of the salt lattice; Acetone reduces dielectric constant.Poor. Risk of partial hydrolysis of the propionamide bond.<70%

Data extrapolated from standard amine hydrochloride crystallization behaviors[2][4][5].

Mechanistic Workflow: Anti-Solvent Crystallization

The diagram below maps the thermodynamic and physical pathway of a binary anti-solvent crystallization process. By separating the dissolution and nucleation phases, process chemists can prevent "oiling out" (liquid-liquid phase separation) and ensure the growth of high-purity crystalline lattices.

G Crude Crude 4'-Aminopropionanilide HCl (Solid API) Dissolution Primary Solvation (Methanol at 60°C) Crude->Dissolution Add Protic Solvent Filtration Hot Filtration (Remove Particulates) Dissolution->Filtration Clarify Solution AntiSolvent Anti-Solvent Addition (Ethyl Acetate Dropwise) Filtration->AntiSolvent Maintain Heat Nucleation Metastable Zone (Supersaturation & Nucleation) AntiSolvent->Nucleation Lower Solubility Limit Cooling Controlled Cooling (Ramp down to 0-5°C) Nucleation->Cooling Drive Crystal Growth Isolation Pure Crystalline Salt (Filtration & Vacuum Drying) Cooling->Isolation Harvest & Wash

Figure 1: Thermodynamic pathway of binary anti-solvent crystallization for amine hydrochlorides.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual and thermal cues are embedded within the steps to ensure the operator can verify the physical chemistry in real-time.

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Best suited for upgrading the purity of moderately clean crude material (e.g., 90% to >99%). Isopropanol is ideal due to its steep solubility curve for amine hydrochlorides[4].

  • Suspension: Weigh 10.0 g of crude 4'-aminopropionanilide HCl into a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer. Add 50 mL of anhydrous isopropanol (IPA).

  • Dissolution: Heat the suspension to reflux (approx. 82°C) under continuous stirring. Self-Validation: If the solid does not completely dissolve after 15 minutes at reflux, add additional IPA in 5 mL increments until a clear, homogenous solution is achieved.

  • Hot Filtration (Optional but Recommended): If insoluble particulates are visible, rapidly filter the hot solution through a pre-warmed coarse glass frit to prevent premature crystallization.

  • Primary Cooling: Remove the heat source and allow the flask to cool ambiently to room temperature (approx. 20-25°C) over 1 hour. Causality: Slow initial cooling minimizes local supersaturation spikes, promoting the growth of larger, purer crystals rather than trapping impurities in a fine, amorphous powder.

  • Secondary Cooling: Once the mixture reaches room temperature and a thick slurry has formed, transfer the flask to an ice-water bath (0-5°C) for 2 hours to maximize yield.

  • Isolation: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold IPA.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours to constant weight.

Protocol B: Binary Anti-Solvent Crystallization (Methanol / Ethyl Acetate)

Best suited for highly impure crude material, particularly when heavily contaminated with lipophilic organic byproducts[2][5].

  • Primary Solvation: Dissolve 10.0 g of crude 4'-aminopropionanilide HCl in the minimum required volume of Methanol (approx. 15-20 mL) at 60°C. Ensure complete dissolution.

  • Anti-Solvent Titration: While maintaining the solution at 60°C, begin adding hot Ethyl Acetate (EtOAc) dropwise via an addition funnel.

  • Nucleation Threshold: Continue adding EtOAc until the solution becomes faintly turbid (cloudy), and the turbidity persists for more than 10 seconds despite stirring. Self-Validation: This persistent cloudiness indicates the system has crossed the metastable zone limit and primary nucleation has begun.

  • Seeding (Optional): If available, add 10-20 mg of pure 4'-aminopropionanilide HCl crystals to act as nucleation sites, which prevents supersaturation crashes.

  • Equilibration & Growth: Stop the EtOAc addition. Allow the mixture to stir at 60°C for 15 minutes to allow the crystal lattice to organize. Then, add an additional 30 mL of EtOAc at a rate of 1 mL/min.

  • Cooling & Isolation: Turn off the heating mantle and allow the system to cool to room temperature at a rate of roughly 0.5°C/min. Once at room temperature, chill to 0°C for 1 hour. Filter, wash with cold EtOAc, and dry under vacuum.

Critical Process Parameters (CPPs) & Troubleshooting

To maintain scientific integrity and reproducibility, monitor the following CPPs:

  • Avoidance of Oiling Out (LLPS): Amine hydrochlorides have a tendency to undergo Liquid-Liquid Phase Separation (forming a dense, impure oil at the bottom of the flask) if the anti-solvent is added too rapidly or if the temperature drops too quickly before nucleation occurs. Solution: Always ensure the solution is well-seeded or that the anti-solvent is added slowly at elevated temperatures to enforce solid-state nucleation[3].

  • Moisture Control: The hydrochloride salt is hygroscopic. Solvents must be anhydrous (Karl Fischer moisture <0.1%). The presence of water will drastically increase the solubility of the API in the mother liquor, devastating the isolated yield[1].

  • Agitation Rate: Maintain a moderate, consistent stirring speed (e.g., 200-300 RPM). Excessive shear can cause secondary nucleation, leading to a fine powder that is difficult to filter and prone to retaining mother liquor impurities.

References

  • US Patent Application 2010/0113831 A1 - Crystallization of Amine Hydrochlorides and Solvent Selection (googleapis.com).
  • EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds (Google Patents).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - National Institutes of Health (NIH).
  • (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride Synthesis & Recrystallization - Echemi.
  • Reactor design and selection for effective continuous manufacturing of pharmaceuticals - National Institutes of Health (NIH).

Sources

synthesis of paracetamol analogs using N-(4-aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic protocols for generating aza-analogs of paracetamol (acetaminophen) utilizing


-(4-aminophenyl)propanamide  (CAS 59690-89-0) as the primary scaffold.

While paracetamol (


-(4-hydroxyphenyl)acetamide) is a cornerstone analgesic, its metabolic conversion to the hepatotoxic quinone imine (NAPQI ) via CYP450 limits its safety margin. The protocols herein describe the synthesis of amino-isosteres  (aza-analogs) where the phenolic hydroxyl group is replaced by nitrogen-bearing moieties (amides, ureas). These derivatives are designed to modulate metabolic stability, alter lipophilicity, and potentially mitigate the formation of electrophilic toxic metabolites while retaining the core acylanilide pharmacophore.

Chemical Background & Rationale

The Scaffold: -(4-aminophenyl)propanamide

Unlike standard paracetamol synthesis which utilizes p-aminophenol, this protocol employs


-(4-aminophenyl)propanamide. This starting material presents two critical structural features:[1]
  • Propionamide Moiety: A slightly more lipophilic homolog of the acetamide group found in paracetamol, potentially improving blood-brain barrier (BBB) penetration.

  • Para-Amino Group: A versatile nucleophile allowing for the generation of bis-amides and ureidos , creating a library of "aza-paracetamol" derivatives.

Metabolic Logic (NAPQI Avoidance)

Paracetamol toxicity stems from the oxidation of the phenol ring to


-acetyl-

-benzoquinone imine (NAPQI). By replacing the electron-rich phenol (-OH) with an acyl-amino group (-NHCOR), the oxidation potential of the aromatic ring is altered. This modification aims to raise the energy barrier for quinone-diimine formation, thereby reducing glutathione depletion in hepatic models.

Synthetic Pathways & Workflow

The following diagram illustrates the divergent synthesis pathways from the core scaffold to generate two distinct classes of analogs: Asymmetric Bis-Amides (Class A) and Phenylureas (Class B).

Paracetamol_Analog_Synthesis Start Start: N-(4-aminophenyl)propanamide (CAS: 59690-89-0) ReagentA Route A: Acylation (R-COCl / Et3N / DCM) Start->ReagentA ReagentB Route B: Carbamoylation (R-NCO / THF) Start->ReagentB ProcessA Nucleophilic Acyl Substitution (0°C -> RT) ReagentA->ProcessA ProcessB Addition Reaction (Reflux or RT) ReagentB->ProcessB ProductA Class A: Bis-Amide Analogs (Aza-Paracetamol Isosteres) ProcessA->ProductA Yield: 75-90% ProductB Class B: Urea Analogs (High Metabolic Stability) ProcessB->ProductB Yield: 85-95%

Figure 1: Divergent synthetic workflow for generating aza-paracetamol analogs from the diamine scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Asymmetric Bis-Amides (Acylation)

Target: To synthesize


-[4-(propanoylamino)phenyl]amides.

Reagents & Materials:

  • 
    -(4-aminophenyl)propanamide (1.0 equiv)[2]
    
  • Acyl Chloride (R-COCl) (1.1 equiv) [e.g., Acetyl chloride, Benzoyl chloride]

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM), anhydrous

  • Safety: Acyl chlorides are corrosive and lachrymators. Perform in a fume hood.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve

    
    -(4-aminophenyl)propanamide (500 mg, 3.05 mmol) in anhydrous DCM (15 mL).
    
  • Base Addition: Add Triethylamine (0.64 mL, 4.57 mmol) via syringe. The solution may darken slightly; this is normal for aniline derivatives.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and allow to equilibrate for 10 minutes. Reasoning: Low temperature prevents di-acylation and controls the exotherm.

  • Acylation: Dropwise, add the Acyl Chloride (3.35 mmol) diluted in 2 mL DCM over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 3–6 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).

  • Quenching: Quench the reaction by adding saturated

    
     solution (20 mL).
    
  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 20 mL). Wash the combined organic layer with brine (20 mL).

  • Drying & Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).

Protocol B: Synthesis of Urea Analogs (Carbamoylation)

Target: To synthesize 1-[4-(propanoylamino)phenyl]-3-alkyl/aryl ureas.

Reagents & Materials:

  • 
    -(4-aminophenyl)propanamide (1.0 equiv)[2]
    
  • Isocyanate (R-NCO) (1.1 equiv) [e.g., Ethyl isocyanate, Phenyl isocyanate]

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Dissolution: Dissolve

    
    -(4-aminophenyl)propanamide (500 mg, 3.05 mmol) in anhydrous THF (10 mL) in a sealed vial or RBF.
    
  • Addition: Add the Isocyanate (3.35 mmol) dropwise at RT.

    • Note: No base is required for this addition reaction.

  • Precipitation: In many cases, the urea product will precipitate out of the THF solution within 1–2 hours.

  • Completion: Stir for 4 hours or overnight. If no precipitate forms, heat to 50 °C for 2 hours.

  • Work-up:

    • If solid forms: Filter the precipitate using a Buchner funnel and wash with cold diethyl ether (

      
      ) to remove unreacted isocyanate.
      
    • If soluble: Concentrate the THF, re-dissolve in minimal hot Ethanol, and induce crystallization by adding cold water.

Data Analysis & Validation

Physicochemical Properties Table

The following table summarizes expected properties for the starting material versus generated analogs.

Compound ClassFunctionalityLogP (Est.)Solubility (Water)Metabolic Stability (Microsomal)
Paracetamol Phenol + Amide0.46HighLow (

)
Start Material Aniline + Amide0.65ModerateModerate
Analog A (Bis-Amide) Diamide1.2 - 1.8LowHigh (Resistant to oxidation)
Analog B (Urea) Urea + Amide1.1 - 1.5Low-ModerateHigh (Traps radicals)
Characterization Markers (NMR)

To validate the synthesis, look for these specific signals in the


H-NMR (DMSO-

):
  • Starting Material: A broad singlet around 4.8–5.0 ppm corresponding to the free

    
    .
    
  • Bis-Amide Product: Disappearance of the 4.8 ppm singlet. Appearance of a new downfield singlet (9.0–10.0 ppm) corresponding to the new amide

    
    .
    
  • Urea Product: Appearance of a "singlet-doublet" pattern (if alkyl urea) or two singlets (if aryl urea) in the 8.0–9.0 ppm region.

References

  • N-(4-Aminophenyl)propanamide Chemical Properties. BuyersGuideChem. Retrieved from [Link]

  • Synthesis and in vivo evaluation of non-hepatotoxic acetaminophen analogs. PubMed. (2007). Investigates the reduction of hepatotoxicity by modifying the p-aminophenol core.[3] Retrieved from [Link]

  • Reaction of acid chlorides with amines. ChemGuide. Detailed mechanistic overview of the acylation protocol used in Route A. Retrieved from [Link]

  • Synthesis of Paracetamol and Analogs. Royal Society of Chemistry. General context on acetylation techniques relevant to this protocol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of N-(4-aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-APP-OX-001 Subject: Prevention of oxidative degradation in p-phenylenediamine derivatives Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers Status: Active Guide

The Core Issue: Why Your Compound Turns Pink

N-(4-aminophenyl)propanamide (CAS: 59690-89-0) belongs to the p-phenylenediamine (PPD) class of compounds. If you observe your white crystalline powder turning faint pink, brown, or purple, you are witnessing oxidative polymerization .

Unlike simple amides, the free primary amine (


) at the para position is electron-rich and highly susceptible to one-electron oxidation. This initiates a cascade leading to colored impurities (Bandrowski’s base analogs) that can interfere with biological assays and LC-MS quantification.
The Degradation Pathway

The following diagram illustrates the mechanistic failure points during storage.

OxidationMechanism Compound N-(4-aminophenyl) propanamide (White Solid) Radical Semiquinone Radical Cation Compound->Radical -e⁻ Stressor Trigger: Oxygen + Light Stressor->Radical Catalyzes Quinone Quinone Diimine Intermediate (Yellow/Orange) Radical->Quinone -e⁻, -2H⁺ Polymer Azo-Dimers & Polymers (Pink/Brown/Black) Quinone->Polymer Coupling (Irreversible)

Figure 1: The oxidative cascade from stable amine to insoluble polymer. The "Quinone Diimine" is the electrophilic species that reacts with unoxidized amine to form colored dimers.

Storage Protocols: The "Self-Validating" System

To ensure integrity, you must treat this compound as an air-sensitive aromatic amine . We recommend a tiered storage approach based on usage frequency.

Tier A: Long-Term Archiving (>1 Month)
  • State: Solid powder only. Never store as a solution.

  • Temperature: -20°C (Standard Freezer).

  • Atmosphere: Argon or Nitrogen backfill required.

  • Container: Amber glass vial with a PTFE-lined screw cap. Tape the cap with Parafilm to prevent oxygen diffusion.

Tier B: Active Bench Use (<1 Month)
  • State: Solid powder.

  • Temperature: 4°C (Refrigerator) or Desiccator at RT.

  • Precaution: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the powder, accelerating hydrolysis and oxidation.

Tier C: Solution Handling (Critical Fail Points)

Solutions of N-(4-aminophenyl)propanamide are kinetically unstable.

Solvent SystemStability WindowNotes
DMSO / DMF 24 - 48 HoursHygroscopic solvents absorb water, promoting oxidation.
Methanol / Ethanol < 12 HoursDissolved oxygen in alcohols reacts rapidly.
Water / Buffer < 4 HoursHigh risk of hydrolysis and rapid oxidation.

Pro-Tip: If solution storage is unavoidable, acidify the solution (0.1% Formic Acid or HCl). Protonating the amine (


) removes the lone pair electrons from the oxidation pathway, significantly extending stability.

Troubleshooting Guide (FAQ)

Scenario 1: "My sample has turned a light pink. Is it ruined?"

Diagnosis: Surface oxidation. This is common in older batches. Action:

  • Purity Check: Run a UPLC/HPLC trace at 254 nm.

  • Threshold:

    • >98% Purity: The color is likely due to trace ppm levels of highly colored azo-dimers. It may be usable for rough screening but not for IC50 determination or kinetics.

    • <95% Purity: Recrystallize immediately. (See Protocol below).

Scenario 2: "I see an extra peak at M-2 mass units in LC-MS."

Diagnosis: You are seeing the Quinone Diimine intermediate (


).
Cause:  This often happens inside the mass spec ion source or during sample prep if the autosampler is not cooled.
Fix:  Add a reducing agent like Sodium Ascorbate (10 mM) or Sodium Metabisulfite to your sample diluent to quench in-situ oxidation.
Scenario 3: "Can I store the HCl salt instead of the free base?"

Answer: Yes, and you should. The hydrochloride salt of N-(4-aminophenyl)propanamide is significantly more stable than the free base. The protonated amine cannot easily undergo the initial electron transfer required for oxidation.

  • Conversion: Dissolve free base in minimal ethanol, add 1.1 eq of HCl (in dioxane or ether), precipitate, filter, and dry.

Recovery Protocol: Recrystallization[1]

If your compound has oxidized (brown/purple solid), use this protocol to restore purity.

Reagents: Ethanol (solvent), Water (anti-solvent), Sodium Hydrosulfite (optional antioxidant).

  • Dissolution: Dissolve the crude pink solid in minimal boiling Ethanol.

    • Optional: If the color is deep, add a pinch of Sodium Hydrosulfite (

      
      ) to the hot solution to reduce colored impurities.
      
  • Filtration: While hot, filter through a 0.2 µm PTFE syringe filter to remove insoluble polymers (black specks).

  • Crystallization: Add warm Water dropwise until the solution turns slightly turbid.

  • Cooling: Let it sit at Room Temp for 30 mins, then move to 4°C.

  • Collection: Filter the white crystals. Wash with cold 1:1 Ethanol/Water.

  • Drying: Dry under high vacuum. Do not oven dry in air.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Nematollahi, D., et al. (2012). "Electrochemical oxidation of some N-(4-aminophenyl) benzenesulfonamide derivatives." Journal of Electroanalytical Chemistry. Link (Mechanistic insight into the oxidation of p-phenylenediamine derivatives to quinone imines).

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 4'-Aminoacetanilide. Link (Safety and stability data for the structural analog).

  • Sigma-Aldrich (Merck). (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Link (Standard protocols for inert atmosphere storage).

  • PubChem. (2025). N-(4-Aminophenyl)propanamide Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Optimizing Nitro Reduction & Aniline Hydrochloride Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aromatic nitro reductions. As a Senior Application Scientist, I have designed this guide to move beyond standard textbook recipes. The transformation of a nitroarene to an aniline hydrochloride salt is a complex, multi-step electrochemical and physical process. Yield losses rarely occur because a reaction "didn't work"; they occur because intermediates stall, side-reactions outcompete the main pathway, or the final salt is lost during isolation due to improper phase management.

This guide dissects the causality behind these failures and provides self-validating protocols to ensure high-yield synthesis.

Mechanistic Diagnostic Flowchart

To troubleshoot your yield, you must first understand where the reaction is stalling. The reduction of a nitro group involves the transfer of 6 electrons and 6 protons, proceeding through Haber’s mechanism[1].

Haber Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxyarene (Ar-N=N(O)-Ar) Nitroso->Azoxy Condensation with Ar-NHOH Aniline Aniline (Ar-NH2) Hydroxylamine->Aniline +2e-, +2H+ Hydroxylamine->Azoxy Azo Azoarene (Ar-N=N-Ar) Azoxy->Azo Reduction Hydrazo Hydrazoarene (Ar-NH-NH-Ar) Azo->Hydrazo Reduction Hydrazo->Aniline Cleavage

Caption: Haber's electrochemical mechanism for nitroarene reduction and side-product formation.

Troubleshooting FAQs

Q1: Why is my catalytic hydrogenation stalling at the hydroxylamine intermediate? A1: The reduction of the arylhydroxylamine (Ar-NHOH) to aniline requires the cleavage of the N–O bond. This is the rate-limiting step of the entire sequence[2]. If your catalyst surface is partially poisoned (e.g., by sulfur-containing impurities or basic amines), it will easily perform the first 4-electron reduction but fail to provide the activation energy required for the final N–O cleavage[3]. Solution: Increase the hydrogen pressure, switch to a more active catalyst (like Pt/C instead of Pd/C), or add a catalytic amount of acid to protonate the hydroxylamine, making it a better leaving group.

Q2: How do I prevent the formation of azoxy and azo dimers during reduction? A2: Dimerization is a bimolecular condensation reaction between the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates[2]. This side reaction is highly favored in basic conditions and at high intermediate concentrations [3]. Solution: Ensure vigorous stirring to avoid localized depletion of the reducing agent. If using metal-mediated reductions, maintain a strictly acidic environment (pH < 3) to suppress the condensation pathway.

Q3: My aniline hydrochloride "oils out" instead of crystallizing. How do I fix this? A3: "Oiling out" occurs when the hydrochloride salt is generated in a solvent system that is too polar, or when the system becomes supersaturated too quickly[4]. The presence of even small amounts of water (often introduced by using aqueous HCl) drastically increases the solubility of the salt, preventing nucleation. Solution: Use strictly anhydrous conditions. Dissolve the free base in a non-polar or moderately polar solvent (like toluene or diethyl ether) and precipitate the salt using dry HCl gas or a standardized HCl/isopropanol solution[4].

Q4: How do I deal with the intractable iron sludge in the Béchamp reduction? A4: The Béchamp reduction relies on the oxidation of Fe(0) to Fe(II)/Fe(III), generating a dense iron hydroxide sludge upon neutralization[5],[6]. This sludge traps the aniline product, destroying your yield. Solution: Do not attempt to filter the raw neutralized mixture directly. Instead, add a chelating agent (like Rochelle salt or EDTA) to solubilize the iron, or perform a continuous liquid-liquid extraction with ethyl acetate while gently swinging the separatory funnel to avoid emulsions[6].

Quantitative Data Summary

Selecting the correct reduction method is critical for chemoselectivity and yield. Use the table below to match your substrate's functional groups with the appropriate methodology.

Reduction MethodologyPrimary ReagentsTypical YieldChemoselectivity ProfileCommon Byproducts
Catalytic Hydrogenation H₂, Pd/C or Pt/C, MeOH85–98%Poor: Will reduce alkenes, alkynes, and benzyl ethers.Hydroxylamines (if stalled)
Béchamp Reduction Fe powder, conc. HCl, EtOH70–90%Excellent: Tolerates halogens, alkenes, and carbonyls.Azo/Azoxy dimers, Iron sludge
Transfer Hydrogenation NH₄HCO₂, Pd/C, EtOH80–95%Moderate: Safer than H₂ gas, but can cause formylation.Formamides (if overheated)
Stannous Reduction SnCl₂, conc. HCl, EtOAc75–90%Good: Leaves carbonyls intact.Tin salts (difficult to purge)

Self-Validating Experimental Protocols

Protocol A: Béchamp Reduction to Aniline Hydrochloride

Use this method if your molecule contains reducible functional groups (e.g., halogens, alkenes) that would be destroyed by Pd/C.

  • Reaction Setup: To a 250 mL round-bottom flask, add the nitroarene (1.0 eq), finely powdered Iron (3.5 eq), and a 4:1 mixture of Ethanol/Water[6].

  • Activation: Heat the mixture to 60°C. Add concentrated HCl (0.5 eq) dropwise over 30 minutes[6].

    • Causality: The acid etches the iron oxide layer, exposing the active Fe(0) surface required for heterogeneous electron transfer[7],[5].

  • Reduction: Reflux for 1–2 hours.

    • Validation Checkpoint: TLC analysis should show complete disappearance of the UV-active, yellow nitro starting material.

  • Workup & Neutralization: Cool the mixture and pour it into water. Carefully neutralize with 2M NaOH[6].

    • Validation Checkpoint: The solution must reach pH > 9. The iron will precipitate as a dark brown/green Fe(OH)₂/Fe(OH)₃ sludge[6].

  • Extraction: Add ethyl acetate and stir for 15 minutes. Decant the organic layer carefully to avoid pulling the sludge[6]. Dry the combined organic layers over anhydrous Na₂SO₄.

  • Salt Formation: Filter the drying agent. Bubble dry HCl gas through the organic layer until precipitation ceases[8]. Filter the resulting aniline hydrochloride crystals and dry under vacuum.

Protocol B: Catalytic Hydrogenation & Anhydrous Salt Formation

Use this method for clean, rapid reductions of simple nitroarenes.

Isolation Start Crude Aniline (Free Base) Extract Aqueous Extraction (pH > 9) Start->Extract Dry Dry Organic Phase (Na2SO4) Extract->Dry Acidify Acidification (Dry HCl gas) Dry->Acidify Issue Oiling Out? Acidify->Issue Precipitate Aniline HCl Crystallization Issue->Precipitate No Fix1 Use less polar solvent (e.g., Toluene) Issue->Fix1 Yes (Solvent issue) Fix2 Cool slowly & seed Issue->Fix2 Yes (Supersaturated) Fix1->Acidify Fix2->Precipitate

Caption: Workflow for the isolation and troubleshooting of aniline hydrochloride precipitation.

  • Purging: In a flame-dried flask, dissolve the nitroarene in anhydrous Methanol. Add 10% Pd/C (5 mol%)[9]. Purge the flask with N₂ (3 vacuum/backfill cycles).

  • Hydrogenation: Introduce H₂ gas via balloon or autoclave. Stir vigorously at room temperature.

    • Causality: Vigorous stirring is mandatory to overcome the mass-transfer limitation of dissolving H₂ gas into the liquid phase. Poor stirring leads to hydroxylamine accumulation[2].

  • Filtration: Once hydrogen uptake ceases, purge the flask with N₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C[3].

    • Validation Checkpoint: The filtrate must be completely transparent. Any grey tint indicates palladium breakthrough, which will contaminate the final salt.

  • Anhydrous Precipitation: Concentrate the filtrate under reduced pressure. Redissolve the crude free-base aniline in anhydrous diethyl ether[10]. Slowly add a stoichiometric amount of 2M HCl in isopropanol at 0°C[4].

  • Isolation: An immediate precipitation of aniline hydrochloride will occur[10]. Filter the white crystals, wash with cold ether, and dry under high vacuum.

References

Sources

purification of N-(4-aminophenyl)propanamide HCl by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-(4-aminophenyl)propanamide HCl .

Because this compound features a highly polar amide, a primary amine, and exists as a hydrochloride salt, it defies standard normal-phase purification. The following modules break down the molecular causality behind common failures and provide self-validating protocols to ensure high-yield recovery.

Module 1: Core Troubleshooting & FAQs

Q1: I attempted to purify N-(4-aminophenyl)propanamide HCl on a standard silica gel column, but the compound streaked across all fractions. What is happening at the molecular level? Causality: The primary cause of amine streaking is the electrostatic interaction between the basic amine compound (specifically its protonated


 form) and the acidic silanol groups (Si-OH) present on the bare silica gel surface[1]. This creates a continuous, irreversible adsorption-desorption cycle rather than clean partitioning, manifesting as severe tailing or streaking.
Solution:  You must suppress silanol ionization. Adding a basic modifier, such as 1–5% Triethylamine (TEA) or ammonia, to your mobile phase "deactivates" the acidic silanol groups[1]. The modifier outcompetes your target analyte for the acidic binding sites, resulting in sharp elution peaks. Note: Doing this will strip the HCl counterion, yielding the free base.

Q2: My end goal is to isolate the compound strictly as the hydrochloride salt. Can I run normal-phase chromatography without losing the counterion? Causality: No. Normal-phase chromatography of amine salts is highly inefficient because pharmaceutical salts are generally insoluble in non-polar eluents, and the free-base forms are typically synthesized for preparative normal-phase chromatography[2]. Solution: To maintain the salt form, you must bypass normal-phase silica. You have two options:

  • Utilize Reverse-Phase Chromatography (RPC) on a C18 column using an aqueous/organic gradient[3].

  • Execute a "Freebase-Purify-Resalt" workflow, where you neutralize the salt, purify the free base on silica, and re-introduce anhydrous HCl[4].

Q3: When running Reverse-Phase HPLC to check the purity of my salt, I observe peak splitting (two peaks with identical mass and UV spectra). Is my compound degrading? Causality: This is a classic chromatographic artifact, not degradation. Peak splitting of amine hydrochlorides in RPC occurs due to an uneven pH profile within the column. If the mobile phase is unbuffered, the local pH at the peak maximum is dictated by the hydrochloride salt itself, causing the compound to exist simultaneously in two different ionization states[5]. Solution: Increase the buffer concentration in your mobile phase (e.g., 20 mM ammonium formate) to force a uniform protonation state, or reduce your injection volume[5].

Module 2: Strategic Workflows & Visualizations

To determine the correct purification strategy, assess whether your downstream application requires the intact salt or if you have the facilities to safely handle anhydrous HCl gas/solutions for re-salting.

G Start Crude N-(4-aminophenyl)propanamide HCl Decision Goal: Retain HCl Salt Form? Start->Decision Yes Yes: Direct Salt Purification Decision->Yes Direct Route No No: Freebase Route Decision->No Higher Purity Route RPC Reverse-Phase (C18) Gradient: H2O/MeCN + 0.1% HCl Lyophilize Fractions Yes->RPC FB_Step 1. Neutralize with NaHCO3 2. Extract with DCM No->FB_Step NP_Step 3. Normal Phase Silica Eluent: DCM/MeOH + 1% TEA FB_Step->NP_Step Resalt 4. Dissolve in THF/iPrOH 5. Add Anhydrous HCl NP_Step->Resalt

Decision matrix for the purification of amine hydrochloride salts.

G cluster_0 Without Modifier (Streaking) cluster_1 With Basic Modifier (Sharp Elution) Silanol1 Acidic Silanol (Si-OH) Amine1 Protonated Amine (R-NH3+) Silanol1->Amine1 Electrostatic Attraction Result1 Irreversible Adsorption Amine1->Result1 Silanol2 Acidic Silanol (Si-OH) Amine2 Free Amine (R-NH2) Silanol2->Amine2 Weakened Interaction Modifier Basic Modifier (e.g., TEA) Modifier->Silanol2 Competes for Binding Sites Result2 Reversible Partitioning Amine2->Result2

Mechanistic effect of basic mobile phase modifiers on silica gel silanol interactions.

Module 3: Quantitative Strategy Comparison

The following table synthesizes the expected recovery and phase behaviors when applying different chromatographic techniques to polar amine salts[1][6][7].

Purification StrategyStationary PhaseMobile Phase SystemCounterion StatusTypical Recovery (%)
Normal Phase (Unmodified) Bare Silica (Si-OH)Hexane / EtOAcLost / Exchanged< 30% (Severe Streaking)
Normal Phase (Modified) Bare Silica (Si-OH)DCM / MeOH / 1% TEAConverted to Free Base85 - 95%
Amine-Bonded Phase

-functionalized Silica
Hexane / EtOAcConverted to Free Base90 - 98%
Reverse Phase (RPC) C18 Silica

/ MeCN (0.1% HCl)
Retained (HCl Salt)80 - 90%
HILIC Zwitterionic SulfobetaineMeCN /

(Buffer)
Separated (Anion/Cation)85 - 95%

Module 4: Self-Validating Experimental Protocols

Protocol A: The "Freebase-Purify-Resalt" Method (High Purity Route)

Rationale: Isolating the free base allows for predictable normal-phase chromatography. Re-salting in a controlled anhydrous environment ensures stoichiometric HCl formation without water-induced hydrolysis of the propanamide group[4].

Step 1: Freebasing & Extraction

  • Dissolve the crude N-(4-aminophenyl)propanamide HCl in a minimal amount of deionized water.

  • Add saturated aqueous

    
     dropwise until the pH reaches 8.0–9.0 (verify via pH paper).
    
  • Extract the aqueous layer three times with Dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 2: Normal-Phase Chromatography

  • Pack a silica gel column using DCM containing 1% Triethylamine (TEA) to deactivate silanol groups[1]. Alternatively, use an amine-bonded silica column to preclude the need for basic modifiers[6].

  • Load the concentrated free base onto the column.

  • Elute using a gradient of DCM/MeOH (95:5 to 90:10) containing 1% TEA.

  • Validation Checkpoint: Spot fractions on a TLC plate. The free base should elute as a tight, circular spot without tailing. Combine and concentrate pure fractions.

Step 3: Anhydrous Re-salting

  • Dissolve the purified free base in an oxygen-containing solvent like anhydrous THF or Isopropanol[4].

  • Chill the flask to 0°C in an ice bath.

  • Slowly introduce gaseous HCl or dropwise add a standardized solution of HCl in dioxane until the solution tests acidic to litmus[4].

  • Validation Checkpoint: The N-(4-aminophenyl)propanamide HCl salt will precipitate out of the organic solvent. Stir for 30 minutes, filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.

Protocol B: Direct Reverse-Phase (C18) Purification

Rationale: This bypasses the freebasing step and is ideal for separating the salt from highly polar impurities or inorganic salts[4].

  • Sample Prep: Dissolve the crude salt in Mobile Phase A (Water + 0.1% HCl). Critical Note: Do not use Trifluoroacetic acid (TFA) as a modifier, as it will undergo counterion exchange and yield the TFA salt instead of the HCl salt.

  • Chromatography: Inject onto a preparative C18 column. Elute using a gradient from 100% Mobile Phase A to 50% Mobile Phase B (Acetonitrile) over 3-5 column volumes[3].

  • Detection: Because the chloride ion lacks a chromophore, utilize an Evaporative Light Scattering Detector (ELSD) or monitor the UV absorbance of the aromatic amine core[7].

  • Recovery: Pool the pure fractions and lyophilize (freeze-dry) to yield the intact hydrochloride salt.

  • Validation Checkpoint: Perform an

    
     drop test on a small dissolved aliquot. A white precipitate (AgCl) confirms the retention of the chloride counterion.
    

References

  • Phinney, K. W., et al. "Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection." Chirality (PubMed).[Link]

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO.[Link]

  • Chromatography Forum. "Amine hydrochloride in HPLC[March 30, 2004]." Chromforum.[Link]

  • LCMS.cz. "Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography." LCMS.cz.[Link]

Sources

Technical Support Center: Isolation & Purification of 4'-Aminopropionanilide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Hub. This guide is engineered for drug development professionals and synthetic chemists facing separation challenges during the synthesis of 4'-aminopropionanilide (N-(4-aminophenyl)propionamide).

As with any downstream processing, the separation logic depends entirely on your upstream synthetic vector. 4'-Aminopropionanilide is typically synthesized via one of two pathways, each generating a distinct impurity profile that dictates the thermodynamic approach to purification.

Mechanistic Overview of Impurity Profiles

SynthesisRoutes Target 4'-Aminopropionanilide (Target) RouteA Route A: Nitro Reduction RouteA->Target Imp_A Impurities: Unreacted SM, Catalyst RouteA->Imp_A Incomplete rxn SM_A 4'-Nitropropionanilide (Starting Material) SM_A->RouteA RouteB Route B: Monoacylation RouteB->Target Imp_B Impurities: Unreacted PPD, Diacylated PPD RouteB->Imp_B Over/Under rxn SM_B p-Phenylenediamine (PPD) + Propionyl Halide SM_B->RouteB

Fig 1. Synthetic routes to 4'-aminopropionanilide and their associated starting material impurities.

Quantitative Data for Rational Separation

To exploit the thermodynamic differences between the target and impurities, we rely on their differential solubility and ionization states. The table below summarizes the critical physicochemical data used to design the separation protocols.

CompoundMolecular WeightpKa (Aqueous, 20°C)Solubility ProfileSeparation Strategy
4'-Aminopropionanilide 164.21 g/mol ~4.5 (Aniline -NH₂)Soluble in polar organics, soluble in aq. acidTarget: Isolate via pH 1-2 aqueous extraction.
4'-Nitropropionanilide 194.19 g/mol NeutralSoluble in organics, insoluble in waterImpurity: Remains in organic phase during acid wash.
p-Phenylenediamine (PPD) 108.14 g/mol 2.97, 6.31Soluble in hot water, highly soluble in aq. acidImpurity: Wash out with weak acid (pH ~5.0).
N,N'-Dipropionyl-PPD 220.27 g/mol NeutralPoorly soluble in cold organics and waterImpurity: Remove via cold precipitation/filtration.
Troubleshooting FAQs

Q1: I synthesized the target via the reduction of 4'-nitropropionanilide using NaBH₄ and a metal nanoparticle catalyst. How do I remove the unreacted nitro starting material? A: Catalytic reduction of nitroarenes using NaBH₄ is highly efficient, but competitive borohydride hydrolysis can sometimes lead to incomplete conversion[1]. Because the nitro starting material is electronically neutral and the target contains a basic aniline group, acid-base extraction is the most robust method. By extracting the organic layer with dilute HCl (pH 1-2), the target's primary amine protonates to form a water-soluble hydrochloride salt. The unreacted nitro compound lacks a basic site (the amide nitrogen is non-basic due to resonance with the carbonyl) and remains kinetically trapped in the organic phase.

Q2: I am using Route B (monoacylation of p-phenylenediamine). My LC-MS shows a massive peak for N,N'-dipropionyl-p-phenylenediamine. Why is this happening and how do I remove it? A: Symmetrical diamines like PPD possess two amine groups in nearly identical chemical environments, making selective monoacylation kinetically challenging and often resulting in over-acylation[2]. Fortunately, the diacylated impurity is highly crystalline and poorly soluble in cold, non-polar solvents. You can remove the bulk of this impurity by suspending the crude mixture in cold dichloromethane (DCM) or toluene and filtering it. The diacylated product will remain on the frit, while the mono-acylated target and unreacted PPD pass through in the filtrate.

Q3: After filtering out the diacylated impurity, how do I separate the unreacted PPD from the monoacylated target? A: Exploit the pKa differential. PPD is a doubly basic diamine with pKa values of 2.97 and 6.31[3]. The target mono-acylated product has only one basic amine with a pKa of ~4.5. By washing your organic filtrate with a carefully controlled pH 5.0 citrate buffer, the PPD (pKa 6.31) will be >90% protonated and partition into the aqueous phase. The target (pKa ~4.5) will remain predominantly neutral and stay in the organic phase.

Validated Experimental Protocols
Protocol 1: Isolation via pH-Switched Extraction (For Route A: Nitro Reduction)

This protocol utilizes a self-validating pH swing to isolate the target from neutral impurities (unreacted nitro starting material, azo/azoxy side products).

SeparationWorkflow Mix Crude Mixture in EtOAc AcidWash Extract with 1M HCl (pH < 2) Mix->AcidWash OrgLayer Organic Layer (Neutral Impurities) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Protonated Target) AcidWash->AqLayer Keep BaseNeutral Basify to pH 8-9 with NaOH AqLayer->BaseNeutral Extract Extract with fresh EtOAc BaseNeutral->Extract PureTarget Pure Target (Organic Phase) Extract->PureTarget

Fig 2. Standard acid-base extraction workflow for isolating 4'-aminopropionanilide.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Filter through a pad of Celite to remove any residual heterogeneous metal catalyst.

  • Acidic Extraction: Transfer the organic filtrate to a separatory funnel. Extract with 1.0 M HCl (3 x 15 mL).

    • Causality: The low pH ensures complete protonation of the target's aniline group, driving it into the aqueous phase.

    • Validation Checkpoint: Spot the separated organic layer on a silica TLC plate and visualize under UV. The spot corresponding to the target should be completely absent, confirming total extraction into the aqueous phase.

  • Basification: Combine the acidic aqueous layers in an Erlenmeyer flask and cool to 0 °C in an ice bath. Slowly add 2.0 M NaOH dropwise while stirring until the pH reaches 8-9.

    • Causality: Neutralizing the hydrochloride salt regenerates the free base, which is insoluble in cold water.

    • Validation Checkpoint: Use pH paper to confirm pH > 8. A distinct white/off-white precipitate or cloudiness must form, indicating the free base has crashed out.

  • Final Recovery: Extract the basified aqueous mixture with fresh EtOAc (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 4'-aminopropionanilide.

Protocol 2: Selective Precipitation & pH Wash (For Route B: Monoacylation)

This protocol resolves the complex mixture of unreacted PPD, mono-target, and diacylated impurity.

Step-by-Step Methodology:

  • Cold Precipitation: Concentrate the crude reaction mixture to dryness. Suspend the solid in cold Dichloromethane (DCM) (5 mL per gram of crude) and stir at 0 °C for 30 minutes.

  • Filtration: Vacuum filter the suspension. Wash the filter cake with a small amount of ice-cold DCM.

    • Validation Checkpoint: Analyze the filter cake via NMR or LC-MS; it should be >95% N,N'-dipropionyl-p-phenylenediamine. The filtrate contains your target and unreacted PPD.

  • Selective pH Wash: Transfer the DCM filtrate to a separatory funnel. Wash with a 0.5 M Sodium Citrate buffer adjusted to pH 5.0 (3 x 15 mL).

    • Causality: At pH 5.0, PPD (pKa 6.31) is protonated and moves to the aqueous layer, while the target (pKa ~4.5) remains mostly un-ionized in the DCM.

    • Validation Checkpoint: Spot the aqueous wash on a TLC plate and stain with Ninhydrin. A dark purple spot confirms the successful removal of primary diamines (PPD).

  • Final Recovery: Dry the DCM layer over Na₂SO₄, filter, and evaporate to yield the purified mono-acylated target.

References
  • "Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor", ResearchGate. URL: [Link]

  • "The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts", MDPI. URL: [Link]

  • "p-Phenylenediamine", Wikipedia. URL: [Link]

Sources

Technical Support Center: Palladium-Catalyzed Hydrogenation of Amide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimization, Troubleshooting, and Chemoselectivity in Amide Hydrogenation

Introduction: The Amide Paradox

Welcome to the technical support hub for amide hydrogenations. If you are here, you are likely facing one of two distinct challenges:

  • The "Fortress" Problem: You are trying to reduce the amide bond itself (

    
    ), but the resonance stabilization (
    
    
    
    ) makes it inert to standard Pd/C conditions.
  • The "Selectivity" Problem: You are trying to reduce a functional group (nitro, alkene, alkyne) on an amide scaffold, but the amide nitrogen is poisoning your catalyst, or you are seeing unwanted side reactions (like de-benzylation).

This guide is non-linear. Use the visual decision tree below to navigate to the protocol that matches your specific chemical intent.

Part 1: Diagnostic Workflow (Visual Guide)

Before modifying your reaction, identify your failure mode.[1]

Amide_Optimization_Workflow Start START: Define Goal Decision What is the target? Start->Decision Target_Amide Reduce Amide C=O (Target: Amine) Decision->Target_Amide Reduce C=O Target_FG Reduce FG (Nitro/Alkene) (Keep Amide Intact) Decision->Target_FG Preserve C=O Issue_Amide Common Failure: No Reaction / Inert Target_Amide->Issue_Amide Issue_FG Common Failure: Poisoning or Over-reduction Target_FG->Issue_FG Sol_Amide1 Protocol A: Activation Add Lewis Acid / High T & P Issue_Amide->Sol_Amide1 Sol_Amide2 Protocol B: Bimetallic Switch to Pd-Re or Pd-V Issue_Amide->Sol_Amide2 Check_Poison Is reaction stalled? Issue_FG->Check_Poison Sol_Poison Protocol C: Depoisoning Acidic Media / Higher Loading Check_Poison->Sol_Poison Yes (Stalled) Sol_Selectivity Protocol D: The Sajiki Method Add Ph2S (Catalyst Poison) Check_Poison->Sol_Selectivity No (Over-reduction)

Figure 1: Triage workflow for selecting the correct optimization strategy based on substrate intent.

Part 2: Technical Protocols
Scenario A: Chemoselective Reduction (Preserving the Amide)

Goal: Reduce an alkene, alkyne, or nitro group without touching the amide or sensitive protecting groups (e.g., O-Benzyl, N-Cbz).

The Challenge: Standard Pd/C is too active. It often removes benzyl protecting groups or reduces aromatic rings before the target group is finished. Conversely, the amide nitrogen can coordinate to Pd, stalling the reaction.

The Solution: The "Sajiki" Poisoning Protocol Hironao Sajiki’s group developed a method using diphenylsulfide (


) to selectively deactivate the most active sites on the Pd surface, leaving only enough activity to reduce easy targets (alkenes/nitro) while sparing difficult ones (benzyl ethers/amides) [1].

Step-by-Step Protocol:

  • Catalyst: Use 5% or 10% Pd/C (standard unreduced type).

  • The Additive: Add Diphenylsulfide (Ph2S) .

    • Ratio: 0.1 to 0.5 equivalents relative to Pd metal (NOT the substrate).

  • Solvent: Methanol or Ethyl Acetate (neutral).

  • Conditions: Ambient temperature, 1 atm

    
     (balloon).
    
ComponentStandard QtyFunction
Substrate1.0 equivTarget molecule
Pd/C (10%)5-10 wt%Catalyst
Ph2S 0.1 - 0.5 equiv (vs Pd) Selectivity Moderator
Solvent0.1 M conc.Transport medium

Why this works: Sulfur binds irreversibly to high-energy "defect" sites on the Pd lattice (kinks/steps) where difficult reductions (like hydrogenolysis) occur. The planar "terrace" sites remain active for facile reductions (alkenes) [1].

Scenario B: Deep Reduction (Reducing the Amide C=O)

Goal: Convert


 to 

.

The Challenge: The amide bond has a resonance energy of ~20 kcal/mol. Heterogeneous Pd/C is generally incapable of reducing this bond under mild conditions.

The Solution: Lewis Acid Activation & Solvent Promotion You must disrupt the amide resonance to make the carbonyl carbon electrophilic enough for hydride insertion.

Optimization Guide:

  • Temperature/Pressure: This is non-negotiable. You typically need 100–160°C and 50–100 bar (atm)

    
     [2].
    
  • Solvent Effects:

    • Avoid: Strongly coordinating solvents (DMSO, Pyridine) which poison the catalyst.

    • Preferred: 1,4-Dioxane or acidic media.

  • Additives (Lewis Acids):

    • Add 10–20 mol% of a Lewis Acid (e.g.,

      
      , 
      
      
      
      ) or use a solid support with Lewis acidity (e.g., Pd on Silica-Alumina).
    • Mechanism:[2][3][4][5] The Lewis acid binds the amide Oxygen (

      
      ), breaking resonance and increasing double-bond character at the C=N bond, facilitating hydrogenation [3].
      
Part 3: Troubleshooting & FAQs

Q1: My reaction starts fast but stalls at 50% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: Product Inhibition.[6]

  • The Science: The product of your reaction is likely a primary or secondary amine. Amines are excellent ligands for Palladium (

    
    ). As the product concentration increases, it competes with the starting material for active sites, effectively poisoning the catalyst.
    
  • The Fix: Run the reaction in acidic media (e.g., MeOH with 1.0 eq HCl or Acetic Acid). This protonates the amine product (

    
    ), removing its lone pair so it cannot bind to the Pd surface.
    

Q2: I am trying to reduce a nitro group on a benzamide, but I'm getting de-halogenation (loss of Cl/Br) or ring reduction.

  • Diagnosis: Catalyst is "Too Hot" (Too active).

  • The Fix:

    • Switch Solvent: Move from MeOH (fastest rates) to EtOAc or Toluene (slower rates, higher selectivity) [4].

    • Use the Ph2S method: (See Scenario A).

    • Switch Metal: Platinum (Pt/C) is generally more selective for Nitro groups over halogens than Palladium is.

Q3: Can I use Pd/C to deprotect an N-Benzyl amide?

  • Diagnosis: High Difficulty.

  • The Science: N-Benzyl amides are much harder to cleave than O-Benzyl ethers or N-Benzyl amines because the amide resonance strengthens the N-C bond.

  • The Fix: Standard Pd/C/H2 usually fails. You need:

    • Pearlman's Catalyst:

      
      .
      
    • Transfer Hydrogenation: Use Ammonium Formate or Cyclohexene as the hydrogen source instead of

      
       gas. The local concentration of active hydrogen species is often higher and more energetic.
      
Part 4: Mechanistic Visualization

Understanding the competition at the catalyst surface is critical for optimization.

Catalyst_Surface_Dynamics Pd_Surface Pd Surface (Active Sites) H2 H2 (Reductant) H2->Pd_Surface Dissociative Adsorption Substrate Amide (Substrate) Substrate->Pd_Surface Coordination (Weak) Amine_Prod Amine (Product) Amine_Prod->Pd_Surface POISONING (Strong Binding) Acid Acid (H+) Additive Acid->Amine_Prod Protonation (Prevents Poisoning)

Figure 2: The "Product Inhibition" loop. The amine product binds more strongly to Pd than the amide substrate, stalling the reaction unless intercepted by acid.

Part 5: Summary Data Tables

Table 1: Solvent Effects on Pd-Catalyzed Hydrogenation Rates Based on Langmuir-Hinshelwood kinetic modeling [4]

SolventRelative RatePolarityH2 SolubilityRecommendation
Methanol 100 (Baseline)HighModerateBest for rate; poor selectivity.
Water ~60HighLowGood for green chem; often requires surfactant.
THF ~40ModerateHighGood compromise for solubility.
Toluene ~10LowHighBest for selectivity (prevents over-reduction).
References
  • Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006).[6][7] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. Link

  • Whyman, R. (2014).[8] Catalytic Hydrogenation of Amides. Chemical Reviews, 114, 5477-5510.[8] Link

  • Volkov, A., et al. (2016). Lewis Acid Acceleration of C–N Bond-Forming Reductive Elimination.[9] Journal of the American Chemical Society. Link

  • Singh, U. K., & Vannice, M. A. (2001). Kinetics of Liquid-Phase Hydrogenation Reactions over Supported Metal Catalysts—A Review. Applied Catalysis A: General, 213(1), 1-24. Link

Sources

minimizing hydrolysis of propanamide linkage under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Hydrolysis of Propanamide Linkages Under Acidic Conditions

Ticket ID: #PROP-ACID-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Module 1: The Diagnostic Hub

Use this section to identify why your linkage is degrading and select the immediate remediation strategy.

Troubleshooting Matrix: Why is my linker cleaving?
Symptom Probable Root Cause Immediate Remediation
Cleavage during HPLC purification Mobile Phase Acidity & Temp Standard 0.1% TFA (pH ~2) at >40°C accelerates hydrolysis, especially if fractions sit in the collector.Protocol A: Switch to Formic Acid (pH ~2.5) or Ammonium Acetate (pH 4.5). Chill fraction collector to 4°C immediately.
Loss during Boc-deprotection Water Activity (

) too high
Using "wet" TFA or non-anhydrous DCM allows water to act as a nucleophile.
Protocol B: Use scavengers (TIS/Water) only if required for cation quenching. Otherwise, use anhydrous HCl/Dioxane or neat TFA under inert gas.
Slow degradation in storage Residual Acid Salt Propanamide linkages can hydrolyze in the solid state if lyophilized with residual strong acid traces (e.g., HCl salts).Protocol C: Lyophilize from weak acid (Acetic) or perform an ion exchange to a stable counter-ion (e.g., Acetate/Formate) before final drying.
Unexpected cleavage in strong acid Insufficient "Excess Acidity" Counter-intuitively, dilute acids (1-4M) are often more hydrolytic than concentrated acids (>7M) due to higher water activity.Deep Dive: See "The Excess Acidity Paradox" below.

Module 2: Optimization Protocols

Standard Operating Procedures (SOPs) for handling propanamide linkages.

Protocol A: Low-Temperature Acidolysis (The "Cold-Shock" Method)

Objective: Remove acid-labile protecting groups (e.g., Boc, Trityl) without severing the propanamide linker.

  • Preparation: Pre-cool the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to 0°C in an ice/salt bath.

  • Addition: Add the cold cocktail to the dry peptide/drug-linker at 0°C.

  • Incubation: Maintain 0°C for the first 15 minutes. Allow to warm to 15°C only if deprotection is incomplete.

    • Why? The activation energy (

      
      ) for amide hydrolysis is significantly higher than for carbamate (Boc) cleavage. Keeping 
      
      
      
      low exploits this kinetic window [1].
  • Quenching: Do not dilute with water immediately. Pour the reaction mixture into cold diethyl ether (-20°C) to precipitate the product, effectively removing the acid and water source simultaneously.

Protocol B: Water Activity Reduction (The Co-Solvent Strategy)

Objective: Perform acidic modifications while starving the reaction of the nucleophile (water).

  • Solvent Choice: Replace aqueous acid with organic acid solutions .

    • Preferred: 4M HCl in Dioxane or 33% HBr in Acetic Acid.

    • Alternative: If aqueous acid is mandatory, add Ethylene Glycol or Isopropanol (up to 80% v/v).

  • Mechanism: Organic co-solvents lower the dielectric constant and the thermodynamic activity of water (

    
    ). Kinetic data confirms that increasing ethylene glycol content significantly retards propanamide hydrolysis rates [2].
    

Module 3: Deep Dive & Theory

Understanding the "Why" to prevent future failures.

The Mechanism: Acid-Catalyzed Hydrolysis (A_AC2)

The hydrolysis of propanamide is not a simple breakage; it is a multi-step equilibrium dominated by the nucleophilic attack of water on the protonated carbonyl.

AmideHydrolysis Amide Propanamide (R-CO-NH-R') Protonated O-Protonated Intermediate (Resonance Stabilized) Amide->Protonated + H+ (Fast Eq) Protonated->Amide - H+ Tetrahedral Tetrahedral Intermediate (Rate Limiting Step) Protonated->Tetrahedral + H2O (Nucleophilic Attack) Cleavage Cleavage Products (Acid + Amine) Tetrahedral->Cleavage N-Protonation & Elimination

Figure 1: The A_AC2 mechanism. Note that the attack of water (Step 2) is the rate-limiting step in moderate acidity.

FAQ: The "Excess Acidity" Paradox

Q: I increased the acid concentration to 10M HCl, and my hydrolysis rate actually slowed down. Why?

A: This is a known phenomenon in physical organic chemistry.

  • Zone 1 (Dilute Acid, pH 0-4): Rate increases linearly with

    
    . More protons = more activated carbonyls.
    
  • Zone 2 (Concentrated Acid, >7M): The rate drops. In highly concentrated acids, water molecules are "busy" solvating the protons (

    
     and higher aggregates). The activity of free water (
    
    
    
    )
    plummets. Without free water to act as a nucleophile (the red node in Figure 1), the reaction cannot proceed, even if the carbonyl is fully protonated [3].
Data: Kinetic Trends

Relative hydrolysis rates of amides in acidic media (Normalized).

Substituent TypeRelative Rate (

)
Explanation
Acetamide (2-carbon) 1.0Baseline reference.
Propanamide (3-carbon) 0.6 - 0.8 Slightly more stable due to inductive donation from the ethyl group [2].
Butyramide (4-carbon) 0.4 - 0.5Steric hindrance from the propyl chain begins to block water attack.
Isobutyramide (Branched) < 0.1Branching at the

-carbon provides significant steric shielding [4].

References

  • O'Connor, C. (1970). Acidic Hydrolysis of Amides. Quarterly Reviews, Chemical Society. Link

  • El-Harakany, A. A., et al. (1984). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry. Link

  • Yates, K., & Modro, T. A. (1978). Transition state activity coefficients in the acid-catalyzed hydrolysis of amides. Accounts of Chemical Research. Link

  • Brown, R. S., et al. (1992). Hydrolysis of Amides and Peptides. Accounts of Chemical Research. Link

Technical Support Center: N-(4-aminophenyl)propanamide Stability and Oxidation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous discoloration of aromatic amine solutions. When you dissolve N-(4-aminophenyl)propanamide (also known as 4-aminopropionanilide), you are essentially starting a ticking clock. The transition of your solution from clear to pink, brown, or black is not a mere cosmetic annoyance—it is a visual indicator of aggressive chemical degradation that will compromise your experimental integrity.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind this oxidative degradation and provide you with a self-validating, step-by-step protocol to ensure absolute stability in your workflows.

The Causality of Discoloration: Mechanism of Action

N-(4-aminophenyl)propanamide contains an electron-rich primary aromatic amine group. Free aromatic amines are notoriously unstable when exposed to light, heat, and dissolved oxygen[1].

The discoloration is driven by an autocatalytic oxidation cascade. Trace transition metals (like Cu²⁺ or Fe³⁺) present in your buffer or glassware act as catalytic electron shuttles, bypassing the spin-forbidden direct reaction with triplet oxygen[2]. They facilitate a single-electron transfer (SET) from the amine, forming a highly unstable radical cation. Subsequent loss of an electron and proton yields an electrophilic quinone imine intermediate. Unreacted amine molecules then act as nucleophiles, attacking these quinone imines to form dimers and eventually highly conjugated polymeric chromophores (such as indoanilines or azines) that absorb visible light[3][4].

Mechanism A N-(4-aminophenyl)propanamide (Colorless) B Radical Cation (Unstable) A->B O2, Light, Metals C Quinone Imine (Electrophilic) B->C -e-, -H+ D Polymeric Chromophores (Pink/Brown/Black) C->D Amine Coupling

Fig 1: Oxidative degradation pathway of N-(4-aminophenyl)propanamide into colored polymers.

Frequently Asked Questions (FAQs)

Q1: Does this discoloration actually affect my experimental data? A1: Absolutely. The appearance of color confirms that your active compound is being actively consumed. Furthermore, the resulting quinone imine byproducts are highly reactive Michael acceptors. In biological assays, they can covalently bind to nucleophilic residues (like sulfhydryl groups) on proteins, leading to false positives or irreversible enzyme inhibition[1]. In materials science, the oxidation of aromatic amine accelerators is a primary cause of intrinsic mechanical degradation in polymer resins[5].

Q2: I stored my solution in the dark at 4°C, but it still turned brown. Why? A2: Lowering the temperature and removing light only slows the thermodynamic rate of oxidation; it does not eliminate the catalytic initiators. If your solvent contains dissolved oxygen and trace transition metals, the autocatalytic oxidation cycle will proceed even at 4°C. Trace metals are ubiquitous in standard laboratory water and buffer salts, meaning active chemical stabilization is required[2].

Q3: Can I just filter the colored solution and use the remaining clear liquid? A3: No. The colored polymeric chromophores have massive molar absorptivities (often >30,000 M⁻¹cm⁻¹). By the time the solution is visibly brown, a significant percentage of your N-(4-aminophenyl)propanamide has already degraded into invisible, lower-molecular-weight quinone intermediates. Filtration only removes the insoluble end-stage polymers, leaving the reactive intermediates in your solution.

Quantitative Impact of Stabilization Strategies

To effectively halt oxidation, you must attack the pathway at multiple points. The table below summarizes the quantitative impact of individual stabilization parameters compared to a fully synergistic approach.

Stabilization StrategyAdditive / ActionMechanism of ActionRelative Oxidation Rate (%)*Expected Shelf-Life (25°C)
None (Control) Ambient air, light, standard bufferUninhibited autocatalysis.100%< 24 hours
Deoxygenation N₂ / Argon Sparging (20 min)Displaces dissolved O₂, removing the terminal electron acceptor.18%3 - 5 days
Metal Chelation 0.5 mM EDTASequesters catalytic trace transition metals (Cu²⁺, Fe³⁺)[6].12%5 - 7 days
Radical Scavenging 1.0 mM Ascorbic AcidReduces radical cations/quinone imines back to the stable amine[2].4%2 - 3 weeks
Synergistic Protocol Sparging + EDTA + Ascorbic Acid + Amber VialComprehensive blockade of initiation and propagation phases.< 1% > 6 months

*Note: Relative oxidation rates are quantified by measuring the hyperchromic shift at λ = 510–530 nm, which is characteristic of oxidized aromatic amine chromophores[7].

Experimental Protocol: Formulating a Color-Stable Solution

The following methodology is designed as a self-validating system . By implementing these sequential steps, you eliminate the variables that cause aromatic amine degradation.

Workflow S1 1. Degas Solvent (N2/Ar Sparging) S2 2. Add Chelator (EDTA/DTPA) S1->S2 S3 3. Add Antioxidant (Ascorbic Acid) S2->S3 S4 4. Amber Vials (Photoprotection) S3->S4

Fig 2: Sequential troubleshooting workflow to prevent aromatic amine solution discoloration.

Step-by-Step Methodology

Step 1: Solvent Deoxygenation

  • Transfer the required volume of your base solvent (e.g., DI water, methanol, or DMSO) into a clean Erlenmeyer flask.

  • Sparge the solvent with high-purity Argon or Nitrogen gas for a minimum of 20 minutes using a submerged glass frit. Causality: Dissolved oxygen is the primary electron acceptor. Physical removal halts the initiation step.

Step 2: Metal Deactivation

  • Add EDTA (Ethylenediaminetetraacetic acid) to the degassed solvent to achieve a final concentration of 0.5 mM.

  • Stir under inert atmosphere until completely dissolved. Causality: Trace metals leached from glassware act as potent oxidation catalysts. Chelation sequesters these ions, deactivating their catalytic potential[6].

Step 3: Radical Scavenging

  • Introduce Ascorbic Acid (1.0 mM) to the buffer system. Causality: Ascorbic acid acts as a sacrificial reductant. If any amine molecules are oxidized to the radical cation state, ascorbic acid rapidly reduces them back to the stable amine form, preventing downstream polymerization[2].

Step 4: API Dissolution & Photoprotection

  • Dissolve your N-(4-aminophenyl)propanamide powder into the stabilized solvent.

  • Immediately transfer the solution into an amber glass vial.

  • Flush the headspace of the vial with Argon gas before sealing tightly with a PTFE-lined cap. Causality: UV and visible light photo-excite the amine, lowering the activation energy for oxidation. Amber glass blocks these critical wavelengths.

System Self-Validation

To ensure the trustworthiness of this protocol in your specific laboratory environment, prepare a Positive Control vial containing the API in untreated solvent exposed to ambient light. Monitor both the stabilized vial and the control vial spectrophotometrically at 510 nm over 48 hours. A successful protocol will show zero baseline drift in the stabilized vial, while the control will exhibit a distinct hyperchromic shift as colored oligomers form[7]. If your stabilized vial changes color, your solvent may contain incompatible oxidizing impurities (e.g., peroxides in old ether solvents), dictating a change in your base solvent lot.

References

1.[1] p-Phenylenediamine - CIR Report Data Sheet. cir-safety.org. 2.[3] PPD to PTD: The Evolution of Safe Hair Dye Chemistry. NICHEM Solutions. 3.[7] Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues. PubMed. 4.[2] Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. ACS Omega. 5.[6] Color stabilizers - US2637636A. Google Patents. 6.[4] Adsorption and Oxidation of Aromatic Amines on Metal(II) Hexacyanocobaltate(III) Complexes. MDPI. 7.[5] Color Change of Different Dual-Cure Resin Cements After Thermocycling. Redalyc.

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 4'-Aminopropionanilide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4'-aminopropionanilide (N-(4-aminophenyl)propanamide). It is designed for researchers in drug metabolism, forensic toxicology, and impurity profiling who require precise structural elucidation and differentiation from isomeric or isobaric alternatives.

Executive Summary

4'-Aminopropionanilide (4-APA) is a primary aniline derivative often encountered as a synthesis intermediate or a hydrolytic metabolite of propionyl-bearing pharmaceuticals. Its mass spectral signature is dominated by the stability of the p-phenylenediamine moiety. Unlike aliphatic amides, 4-APA exhibits a characteristic "aryl-driven" fragmentation logic, where the charge retention overwhelmingly favors the nitrogen-rich aromatic ring. This guide delineates its fragmentation mechanics under Electron Ionization (EI) and Electrospray Ionization (ESI), comparing it against structural isomers and functional analogs to establish a self-validating identification workflow.

Chemical Profile & Core Parameters[1][2][3]

ParameterSpecification
IUPAC Name N-(4-aminophenyl)propanamide
CAS Number 2759-28-6 (Generic), 59690-89-0 (Specific)
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Exact Mass 164.09496 Da
Monoisotopic Mass (

)
165.1022 Da
Key Structural Feature Para-amino substituted anilide core.[1] The para position allows for quinoid resonance stabilization, significantly influencing fragment ion intensity compared to meta isomers.

Instrumentation & Experimental Protocol

To reproduce the fragmentation patterns described, the following experimental conditions are recommended. These protocols ensure the observation of diagnostic rearrangement ions.

Protocol A: GC-MS (Electron Ionization)
  • Inlet Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation).

  • Ion Source: 230°C, 70 eV electron energy.

  • Column: Rtx-5MS or equivalent (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Scan Range: m/z 40–250.

Protocol B: LC-MS/MS (Electrospray Ionization)
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical to observe both the parent ion and the secondary amine fragments.

  • Direct Infusion: Recommended for initial tuning to maximize the abundance of the precursor

    
    .
    

Fragmentation Mechanics (Mechanistic Insight)

The fragmentation of 4-APA is governed by the competition between simple bond cleavage and hydrogen-transfer rearrangements.

Mechanism 1: The "Pseudo-McLafferty" Rearrangement (Methylketene Loss)

Unlike standard McLafferty rearrangements which require a


-hydrogen, anilides with an alkyl chain 

carbons (like propionyl) undergo a four-center elimination .
  • A hydrogen atom from the

    
    -carbon of the propionyl group transfers to the amide nitrogen (or oxygen).
    
  • The

    
     bond cleaves.[2][3]
    
  • Result: Neutral loss of methylketene (

    
    , 56 Da) and formation of the radical cation of p-phenylenediamine  (m/z 108 in EI).
    
  • Significance: This is often the Base Peak in EI spectra, distinguishing it from formanilides or acetanilides.

Mechanism 2: -Cleavage (Ethyl Loss)

Direct cleavage of the propionyl chain (


 bond) leads to the loss of an ethyl radical (

, 29 Da).
  • Result: Formation of the phenylisocyanate cation (

    
    ) analog at m/z 135.
    
Mechanism 3: Amide Hydrolysis (ESI-CID)

In ESI collision-induced dissociation (CID), the protonated molecule


 (m/z 165) undergoes inductive cleavage at the amide bond.
  • Result: Formation of the p-phenylenediamine cation (

    
    , m/z 109).
    

Visualization of Fragmentation Pathways[3][6][8][9][10][11]

The following diagram illustrates the primary fragmentation vectors for 4'-aminopropionanilide.

G Parent 4'-Aminopropionanilide [M]+ m/z 164 (EI) [M+H]+ m/z 165 (ESI) Fragment108 p-Phenylenediamine Radical Cation [C6H8N2]+. m/z 108 (Base Peak EI) Parent->Fragment108 EI: 4-Center Elimination (H-Transfer) Fragment135 Isocyanate Cation [C8H7N2O]+ m/z 135 Parent->Fragment135 EI: alpha-Cleavage Fragment109 Protonated p-Phenylenediamine [C6H9N2]+ m/z 109 (Base Peak ESI) Parent->Fragment109 ESI: Amide Cleavage (Loss of Propionic acid equiv.) Methylketene Neutral Loss: Methylketene (56 Da) Ethyl Neutral Loss: Ethyl Radical (29 Da) Fragment92 Aniline Fragment [C6H6N]+ m/z 92 Fragment109->Fragment92 Loss of NH3 (-17)

Caption: Primary fragmentation pathways of 4'-aminopropionanilide showing the dominant methylketene loss in EI and amide cleavage in ESI.

Comparative Analysis: 4-APA vs. Alternatives

Differentiation of 4-APA from its isomers and analogs is critical in impurity profiling. The table below highlights the diagnostic ions that facilitate this distinction.

Comparative Data Table
CompoundStructure TypePrecursor (ESI)Base Peak (EI)Diagnostic Fragment (Key Differentiator)Mechanistic Note
4'-Aminopropionanilide Target165108 m/z 135 (High abundance)Para-amino group stabilizes the radical cation, enhancing the m/z 108 signal.
3'-Aminopropionanilide Isomer (Meta)165108m/z 135 (Lower abundance)Meta-substitution lacks the quinoid resonance stabilization, often resulting in lower intensity of the molecular ion compared to para.
Propionanilide Analog (No amino)15093m/z 93 (Aniline ion)Lacks the m/z 108/109 doublet. Shifts base peak to unsubstituted aniline.
Paracetamol Analog (OH vs NH2)152109m/z 80 (Loss of CO)Loss of ketene (42 Da) gives m/z 109 (HO-Ph-NH2), but secondary fragmentation differs (CO loss vs HCN loss).
Differentiation Strategy
  • Isomer Distinction (4' vs 3'): While the fragment masses are identical, the Intensity Ratio of

    
     is typically higher for the para isomer (4-APA) due to the resonance stability of the p-quinoid form of the molecular ion.
    
  • Analog Distinction: The presence of the m/z 135 peak (

    
    ) is specific to the propionyl chain. Acetyl derivatives (like Paracetamol or 4'-aminoacetanilide) will lose 15 Da (Methyl) instead, showing a peak at 
    
    
    
    .

References

  • NIST Mass Spectrometry Data Center. Propionamide, N-(4-aminophenyl)- Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. N-(4-Aminophenyl)propanamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Kranenburg, R.F., et al. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. ResearchGate. Available at: [Link]

  • Smith, R.M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

Comparative UV-Vis Spectroscopic Guide: N-(4-aminophenyl)propanamide vs. Alternative Aromatic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-aminophenyl)propanamide (CAS 59690-89-0) is a crucial aromatic amide intermediate heavily utilized in the synthesis of disperse dyes, advanced polymers, and active pharmaceutical ingredients[1]. For researchers and drug development professionals, understanding its electronic properties through UV-Vis spectroscopy is essential for purity profiling, reaction monitoring, and structural validation.

This guide provides an objective, data-driven comparison of the UV-Vis absorption spectrum of N-(4-aminophenyl)propanamide against its structural analogs. By analyzing these alternatives, we establish a clear mechanistic understanding of how specific functional group modifications dictate spectral behavior.

Mechanistic Causality: The Role of Acylation in Spectral Shifts

To accurately interpret the UV-Vis spectrum of N-(4-aminophenyl)propanamide, we must analyze its chromophoric system relative to its parent molecule, p-phenylenediamine (PPD), and its closest analog, N-(4-aminophenyl)acetamide.

  • The Parent Core (p-Phenylenediamine): PPD contains two strongly electron-donating primary amino (

    
    ) groups situated para to each other on a benzene ring. The nitrogen lone pairs participate in extended 
    
    
    
    and
    
    
    conjugation with the aromatic
    
    
    system. This strong auxochromic effect results in significant bathochromic (red) shifts, yielding characteristic absorption maxima near 240 nm and 300 nm[2].
  • The Acylation Effect (Amide Formation): In N-(4-aminophenyl)propanamide, one of the primary amines is propionylated to form an amide. The carbonyl group of the propanamide moiety is electron-withdrawing via resonance. It delocalizes the nitrogen's lone pair away from the aromatic ring and toward the highly electronegative carbonyl oxygen. Consequently, the lone pair is significantly less available for conjugation with the aromatic ring.

  • The Resulting Spectrum: This drastic reduction in auxochromic strength causes a pronounced hypsochromic (blue) shift of the long-wavelength band. The transitions merge into a dominant

    
     peak around 247 nm, accompanied by a high-energy E-band near 207 nm. This profile is nearly identical to N-(4-aminophenyl)acetamide, which exhibits validated maxima at 246.4 nm and 206.0 nm[3]. This proves that the extension of the aliphatic chain from a methyl group (acetamide) to an ethyl group (propanamide) exerts a negligible inductive effect on the molecule's electronic transitions.
    

Comparative UV-Vis Spectral Data

The following table summarizes the quantitative absorption data, allowing for rapid comparative analysis across the three related compounds.

CompoundCAS NumberSubstituents (Para Position)

1 (nm)

2 (nm)
Spectral Shift vs. PPD
p-Phenylenediamine (PPD) 106-50-3

,

~240~300Baseline (Strong Conjugation)
N-(4-aminophenyl)acetamide 122-80-5

,

206246Hypsochromic (Blue) Shift
N-(4-aminophenyl)propanamide 59690-89-0

,

207247Hypsochromic (Blue) Shift

(Note: Exact


 values may fluctuate by 

nm depending on the solvent polarity, pH, and temperature used during spectral acquisition[4].)

Experimental Protocol: Self-Validating UV-Vis Workflow

To ensure reproducibility and scientific integrity, the following methodology must be strictly adhered to when acquiring the UV-Vis spectrum of N-(4-aminophenyl)propanamide. This protocol acts as a self-validating system to prevent common spectroscopic artifacts.

Step 1: Solvent Selection & Causality Select spectroscopic-grade methanol or ethanol. Critical Insight: Do not use acidic solvents or unbuffered aqueous solutions. Protonation of the free


 group to an ammonium ion (

) completely eliminates its lone pair. This destroys the auxochromic effect and causes an artificial, massive hypsochromic shift that misrepresents the neutral molecule's electronic state.

Step 2: Stock Solution Preparation Accurately weigh the compound and dissolve it in the chosen solvent to create a


 M stock solution. Sonicate the volumetric flask for 5 minutes at room temperature to ensure complete dissolution without thermal degradation.

Step 3: Serial Dilution (Beer-Lambert Validation) Dilute the stock to a working concentration of approximately


 M.
Self-Validation: The maximum absorbance peak must fall between 0.1 and 1.0 Absorbance Units (AU). If the peak exceeds 1.0 AU, the spectrophotometer's detector may experience saturation, leading to non-linear deviations from the Beer-Lambert law. Dilute the sample further if necessary.

Step 4: Baseline Correction Fill two matched quartz cuvettes (10 mm path length) with the pure solvent. Place them in the reference and sample beams of a dual-beam UV-Vis spectrophotometer and perform a baseline zero scan from 200 nm to 400 nm.

Step 5: Spectral Acquisition Replace the solvent in the sample cuvette with the working solution. Scan the sample from 200 nm to 400 nm at a scan rate of 1 nm/s with a slit width of 1.0 nm. Export the data for


 and molar extinction coefficient (

) calculations.

Visualizations

ElectronicEffects PPD p-Phenylenediamine (PPD) Two -NH2 Groups Strong Conjugation Amide N-(4-aminophenyl)propanamide One -NH2, One Amide Reduced Conjugation PPD->Amide Acylation (Electron Withdrawal) Spec1 λmax: ~240 nm & ~300 nm PPD->Spec1 n -> π* & π -> π* Spec2 λmax: ~207 nm & ~247 nm Amide->Spec2 Hypsochromic Shift (Blue Shift)

Caption: Electronic transition pathways demonstrating the hypsochromic shift caused by acylation.

Workflow Step1 1. Solvent Selection (Spectroscopic Methanol) Step2 2. Stock Preparation (1.0 x 10^-3 M Solution) Step1->Step2 Step3 3. Serial Dilution (Target Absorbance 0.1 - 1.0 AU) Step2->Step3 Step4 4. Baseline Correction (Matched Quartz Cuvettes) Step3->Step4 Step5 5. Spectral Scan (200 - 400 nm at 1 nm/s) Step4->Step5

Caption: Step-by-step self-validating experimental workflow for UV-Vis spectral acquisition.

References

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR).[Link]

  • Room temperature aqueous phase synthesis and characterization of novel nano-sized coordination polymers composed of copper(II), nickel(II), and zinc(II) metal ions with p-phenylenediamine (PPD) as the bridging ligand. ResearchGate.[Link]

  • UV-Vis Spectrum of p-Phenylenediamine. SIELC Technologies.[Link]

Sources

N-(4-aminophenyl)propanamide vs SB-366791 in TRPV1 antagonism

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to TRPV1 Antagonists: SB-366791 vs. N-(4-aminophenyl)propanamide

In the landscape of transient receptor potential vanilloid 1 (TRPV1) research, the selection of an appropriate antagonist is a critical decision that can profoundly influence experimental outcomes. This guide provides a detailed comparison between SB-366791, a potent and selective TRPV1 antagonist, and N-(4-aminophenyl)propanamide. While SB-366791 is a well-characterized tool compound in the study of TRPV1-mediated pathways, information regarding the specific TRPV1 antagonistic activity of N-(4-aminophenyl)propanamide is less prevalent in peer-reviewed literature. This guide will therefore focus on the established properties of SB-366791 and provide a framework for the potential evaluation of novel compounds like N-(4-aminophenyl)propanamide.

The Central Role of TRPV1 in Nociception and Beyond

TRPV1 is a non-selective cation channel that functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and endogenous lipid-derived agonists such as anandamide. Its activation leads to a sensation of burning pain, making it a key player in inflammatory and neuropathic pain states. Consequently, the development of potent and selective TRPV1 antagonists is a significant area of interest for therapeutic intervention.

cluster_cell Nociceptive Neuron cluster_membrane Cell Membrane cluster_stimuli Exogenous/Endogenous Stimuli cluster_antagonists Antagonists TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Na_ion Na⁺ TRPV1->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization AP Action Potential Propagation Depolarization->AP Pain Pain Sensation AP->Pain Capsaicin Capsaicin Capsaicin->TRPV1 Activation Heat Heat (>43°C) Heat->TRPV1 Activation Protons Protons (H⁺) Protons->TRPV1 Activation Endocannabinoids Endocannabinoids Endocannabinoids->TRPV1 Activation SB366791 SB-366791 SB366791->TRPV1 Inhibition N4AP N-(4-aminophenyl)propanamide N4AP->TRPV1 Putative Inhibition

Figure 1: Simplified signaling pathway of the TRPV1 channel. Activation by various stimuli leads to cation influx, membrane depolarization, and the propagation of a pain signal. Antagonists like SB-366791 block this channel, inhibiting the downstream signaling cascade.

Pharmacological Profile: SB-366791

SB-366791 is a highly selective and competitive antagonist of the human TRPV1 receptor. Its utility in dissecting the physiological roles of TRPV1 is well-documented across a range of in vitro and in vivo models.

Mechanism of Action: SB-366791 acts as a competitive antagonist at the capsaicin binding site on the TRPV1 receptor. This means it directly competes with capsaicin and other vanilloid agonists for binding, thereby preventing the conformational changes required for channel opening.

Potency and Selectivity: The potency of SB-366791 is typically reported in the low nanomolar range, making it a highly effective tool for in vitro studies. Its selectivity for TRPV1 over other TRP channels and a wide panel of other receptors and ion channels is a key advantage, minimizing the potential for off-target effects.

Pharmacological Profile: N-(4-aminophenyl)propanamide

A comprehensive search of scientific literature reveals a lack of specific data on N-(4-aminophenyl)propanamide as a TRPV1 antagonist. While its chemical structure may suggest potential biological activity, its efficacy, potency, and mechanism of action at the TRPV1 receptor have not been extensively characterized or published in peer-reviewed journals. Therefore, a direct comparison with the well-established profile of SB-366791 is not currently feasible.

For researchers interested in the potential TRPV1 antagonistic properties of N-(4-aminophenyl)propanamide, a systematic evaluation is necessary. The following sections outline the experimental workflows that would be required to characterize this compound and enable a future comparison with established antagonists like SB-366791.

Quantitative Comparison of TRPV1 Antagonists

The following table summarizes the known pharmacological parameters for SB-366791. A similar data set would need to be generated for N-(4-aminophenyl)propanamide to facilitate a direct comparison.

ParameterSB-366791N-(4-aminophenyl)propanamide
Mechanism of Action Competitive AntagonistTo be determined
Potency (IC₅₀) ~3-10 nM (Human TRPV1)To be determined
Selectivity High for TRPV1 over other TRP channelsTo be determined
In Vivo Efficacy Demonstrated in models of inflammatory and neuropathic painTo be determined

Experimental Workflow for Characterizing a Novel TRPV1 Antagonist

To ascertain the TRPV1 antagonistic properties of a compound like N-(4-aminophenyl)propanamide, a tiered experimental approach is recommended.

cluster_workflow Experimental Workflow for TRPV1 Antagonist Characterization A Primary Screening: Calcium Imaging Assay B Potency & Mechanism of Action: Electrophysiology (Patch-Clamp) A->B Confirmation of Antagonism C Selectivity Profiling: Counter-Screening against other TRP channels B->C Determination of Specificity D In Vivo Validation: Animal Models of Pain/Inflammation C->D Assessment of Therapeutic Potential

Figure 2: A tiered experimental workflow for the characterization of a novel TRPV1 antagonist. This approach progresses from high-throughput screening to detailed mechanistic studies and in vivo validation.

Step 1: Primary Screening using Calcium Imaging

This initial step aims to identify if N-(4-aminophenyl)propanamide can inhibit TRPV1 activation in a cell-based assay.

Protocol:

  • Cell Culture: Culture HEK293 or CHO cells stably expressing human TRPV1.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of N-(4-aminophenyl)propanamide for a predetermined time.

  • Agonist Stimulation: Challenge the cells with a known TRPV1 agonist, such as capsaicin, at its EC₅₀ concentration.

  • Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

  • Data Analysis: Calculate the inhibitory effect of N-(4-aminophenyl)propanamide and determine an IC₅₀ value if a dose-response relationship is observed.

Step 2: Electrophysiological Characterization

Patch-clamp electrophysiology provides a more direct measure of ion channel function and can elucidate the mechanism of antagonism.

Protocol:

  • Cell Preparation: Use TRPV1-expressing cells as described above.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.

  • Agonist Application: Apply a TRPV1 agonist to elicit an inward current.

  • Antagonist Application: Co-apply the agonist with varying concentrations of N-(4-aminophenyl)propanamide.

  • Data Analysis: Measure the reduction in current amplitude to determine the IC₅₀. To investigate the mechanism, assess whether the antagonist's effect can be overcome by increasing concentrations of the agonist (competitive) or not (non-competitive).

Step 3: In Vivo Models of TRPV1-Mediated Pain

If in vitro activity is confirmed, the next step is to evaluate the compound's efficacy in a living organism.

Protocol:

  • Animal Model: Utilize a relevant animal model, such as the capsaicin-induced paw licking/flinching model or a model of inflammatory pain (e.g., Complete Freund's Adjuvant).

  • Compound Administration: Administer N-(4-aminophenyl)propanamide systemically (e.g., intraperitoneal, oral) or locally (e.g., intraplantar).

  • Nociceptive Testing: Measure pain-related behaviors, such as thermal hyperalgesia or mechanical allodynia.

  • Data Analysis: Compare the behavioral responses in compound-treated animals to vehicle-treated controls.

Conclusion and Future Directions

SB-366791 stands as a robust and well-characterized tool for investigating the role of TRPV1 in various physiological and pathological processes. Its high potency and selectivity make it a reliable choice for in vitro and in vivo studies. The TRPV1 antagonistic potential of N-(4-aminophenyl)propanamide remains to be elucidated. The experimental workflows detailed in this guide provide a clear path for its characterization. Should N-(4-aminophenyl)propanamide demonstrate potent and selective TRPV1 antagonism, it could represent a novel chemical scaffold for the development of new therapeutic agents. Future comparative studies would then be warranted to fully understand its pharmacological profile relative to established antagonists like SB-366791.

References

  • Caterina, M. J., Schumacher, M. A., Tominaga, M., Rosen, T. A., Levine, J. D., & Julius, D. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature, 389(6653), 816–824. [Link]

  • Tominaga, M., Caterina, M. J., Malmberg, A. B., Rosen, T. A., Gilbert, H., Skinner, K., Raumann, B. E., Basbaum, A. I., & Julius, D. (1998). The cloned capsaicin receptor integrates multiple pain-producing stimuli. Neuron, 21(3), 531–543. [Link]

  • Gunthorpe, M. J., Rami, H. K., Jerman, J. C., Smart, D., Gill, C. H., Soffin, E. M., Luis, J., Plevin, R., Waikar, S., & Davis, J. B. (2004). Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist. Neuropharmacology, 46(1), 133–149. [Link]

  • Gomtsyan, A., & Faltynek, C. R. (2010). TRPV1 antagonists as a potential treatment for pain. Current pharmaceutical design, 16(11), 1261–1275. [Link]

  • Valenzano, K. J., Grant, E. R., Wu, G., Hachicha, M., Schmid, L., Lord, B., Merson, J., & Faltynek, C. R. (2003). N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a novel, orally effective, and selective nonvanilloid antagonist of the vanilloid receptor 1 (VR1/TRPV1), blocks visceral pain in the mouse. The Journal of pharmacology and experimental therapeutics, 306(1), 377–386. [Link]

Retention Time & Chromatographic Behavior of 4'-Aminopropionanilide on C18

[1]

Executive Summary

4'-Aminopropionanilide (CAS: 24455-66-1), also known as N-(4-aminophenyl)propanamide , exhibits moderate to low retention on standard C18 columns due to its polar aniline moiety and relatively low logP (~0.6–0.9).

Its retention time (

  • Acidic pH (< 4.0): The terminal amine is protonated (

    
    ), resulting in high polarity and early elution  (often near the void volume, 
    
    
    ).
  • Neutral/Basic pH (> 7.0): The molecule exists in its neutral form, significantly increasing hydrophobic interaction with the C18 stationary phase and extending retention (

    
    ).
    

Comparative Performance: Compared to its structural analog Paracetamol (Acetaminophen) , 4'-aminopropionanilide is more retained (elutes later) due to the additional methylene group in the propionyl chain, which increases hydrophobicity.

Physicochemical Profile & Mechanism[2]

To optimize retention, one must understand the competing forces on the molecule.

PropertyValue (Approx.)Chromatographic Implication
Structure

Contains a basic aniline amine and a neutral amide.
pKa (Amine) ~4.5 – 5.0Ionized at acidic pH; Neutral at physiological/basic pH.
LogP ~0.8Moderately polar; requires low % organic for retention.
Solubility Soluble in MeOH, ACN, WaterCompatible with standard Reverse Phase (RP) solvents.
Interaction Mechanism on C18

The separation is governed by the Solvophobic Theory . The C18 alkyl chains interact with the hydrophobic phenyl ring and the propionyl tail.

  • Primary Interaction: Hydrophobic dispersion forces between the C18 ligands and the aromatic ring.

  • Secondary Interaction: Hydrogen bonding (silanol activity). Uncapped silanols can interact with the basic amine, causing peak tailing .

    • Recommendation: Use an end-capped or polar-embedded C18 column to minimize tailing.

Comparative Guide: C18 vs. Alternatives

This section objectively compares the C18 column against alternative stationary phases for this specific analyte.

Option A: Standard C18 (e.g., Agilent Zorbax, Waters Symmetry)
  • Performance: Reliable baseline separation if pH is controlled.

  • Pros: Universal availability, predictable scale-up.

  • Cons: Poor retention of the protonated form (acidic pH); requires high aqueous content (>90%) to retain.

  • Verdict: Standard Choice for general purity analysis.

Option B: Polar-Embedded C18 (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion)
  • Performance: The embedded polar group shields silanols and provides better peak shape for basic amines.

  • Pros: Excellent peak symmetry; compatible with 100% aqueous mobile phases (prevents phase collapse).

  • Cons: Slightly different selectivity; may co-elute polar impurities.

  • Verdict: Best for Peak Shape and low-organic isocratic runs.

Option C: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl)
  • Performance: Utilizes

    
     interactions with the aniline ring.
    
  • Pros: Alternative selectivity (orthogonal to C18); often separates aniline isomers better than C18.

  • Cons: Slower equilibration times.[1]

  • Verdict: Best for Isomer Separation (e.g., separating 4'-amino from 2'-amino isomers).

Option D: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Performance: Retains the polar, protonated amine strongly.

  • Pros: High sensitivity (uses high % organic for desolvation in LC-MS); retains what C18 voids.

  • Cons: Long equilibration; sensitive to sample diluent (must be organic).

  • Verdict: Best for LC-MS trace analysis.

Supporting Experimental Data (Relative Retention)

Since absolute retention times vary by system, we provide Relative Retention Times (RRT) standardized against Paracetamol .

Conditions: C18 Column, Isocratic 85:15 Water:Acetonitrile, pH 7.0.

CompoundStructurePredicted LogPRelative Retention (RRT)Elution Order
4-Aminophenol

0.040.251 (Fastest)
Paracetamol

0.461.00 (Ref) 2
4'-Aminoacetanilide

0.350.903
4'-Aminopropionanilide

0.85 1.45 4
Propionanilide

1.603.205 (Slowest)

Note: 4'-Aminopropionanilide elutes after Paracetamol due to the extra carbon in the side chain, provided the pH is neutral.

Recommended Experimental Protocol

Method A: High-Performance Purity Analysis (UV Detection)

This method is optimized for stability-indicating assays.

  • Column: C18 End-capped (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Phosphate Buffer, pH 7.0 (Neutral to keep amine unionized).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 245 nm (Aniline absorption max).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-10 min: 5%

      
       40% B (Linear ramp)
      
    • 10-12 min: 40%

      
       5% B (Re-equilibration)
      
Method B: LC-MS Compatible (Impurity Profiling)[5]
  • Column: C18 Core-Shell (2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Note: Retention will be lower due to protonation. Start gradient at 0-2% B to capture the peak.

Decision Logic & Workflow

The following diagram illustrates the logical process for selecting the optimal separation mode based on your analytical goals.

MethodSelectionStartStart: Analyze 4'-AminopropionanilideGoalDefine GoalStart->GoalPurityPurity/QC (UV)Goal->PurityHigh Conc.TraceTrace/Metabolite (MS)Goal->TraceLow Conc.C18_NeutralC18 @ pH 7.0(Max Retention)Purity->C18_NeutralStandardC18_AcidicC18 @ pH 2.5(Low Retention)Trace->C18_AcidicStandard LC-MSHILICHILIC Column(High Retention)Trace->HILICIf C18 VoidsResult1Good Separationvs Polar ImpuritiesC18_Neutral->Result1Result2High Sensitivityfor Protonated IonC18_Acidic->Result2May tailHILIC->Result2

Caption: Decision tree for selecting chromatographic conditions based on detection method and sensitivity requirements.

References

  • Sigma-Aldrich. N-(4-Aminophenyl)propanamide Reference Standard. Available at:

  • PubChem. 4'-Aminopropionanilide Compound Summary. National Library of Medicine. Available at:

  • Dolan, J. W. (2002). Retention of Ionizable Compounds.[3] LCGC North America. (General reference for pH effects on aniline retention).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs. Journal of Chromatography A. (Comparative analysis of C18 vs Phenyl-Hexyl for bases).

A Comparative Guide to the Analytical Validation of an In-House N-(4-aminophenyl)propanamide Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of a Validated Reference Standard

In the landscape of pharmaceutical development and manufacturing, the reference standard is the cornerstone of analytical testing. It is the benchmark against which all product batches are measured, ensuring identity, purity, strength, and quality. N-(4-aminophenyl)propanamide hydrochloride is a key chemical entity, potentially serving as a precursor, intermediate, or an active pharmaceutical ingredient (API) itself.[1][2] The establishment of a well-characterized, in-house (or secondary) reference standard for this compound is not merely a matter of convenience; it is a critical requirement for robust quality control, regulatory compliance, and the overall integrity of the drug development process.

This guide provides a comprehensive framework for the validation of a candidate batch of N-(4-aminophenyl)propanamide hydrochloride intended for use as an in-house reference standard. We will move beyond a simple listing of tests, delving into the scientific rationale behind the multi-tiered analytical approach required. The objective is to compare the performance and characteristics of the in-house candidate against a hypothetical, commercially sourced Certified Reference Standard (CRS), thereby establishing its suitability for routine use. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a scientifically sound and regulatory-compliant validation process.[3][4]

The Validation Workflow: A Multi-Pronged Strategy

The qualification of a reference standard is a holistic process. No single analytical technique is sufficient to confirm all the critical quality attributes. Instead, we employ a battery of orthogonal (different and complementary) methods to build a complete and trustworthy profile of the material. This self-validating system ensures that a high-purity, well-characterized standard is established.

The logical flow of this validation process is depicted below. Each stage provides a distinct layer of evidence, culminating in a comprehensive data package that substantiates the standard's fitness for purpose.

cluster_0 Phase 1: Candidate Selection & Initial Assessment cluster_1 Phase 2: Unambiguous Identification cluster_2 Phase 3: Physicochemical & Purity Characterization cluster_3 Phase 4: Potency Assignment & Final Qualification A Procure High-Purity Candidate Batch of N-(4-aminophenyl)propanamide HCl C Structural Confirmation (¹H NMR, ¹³C NMR) A->C B Procure Certified Reference Standard (CRS) for Comparison J Assay (Potency) via HPLC (vs. CRS) B->J D Molecular Mass Verification (HRMS) C->D E Fingerprint Analysis (FTIR) D->E F Chromatographic Purity & Impurity Profile (Stability-Indicating HPLC) E->F G Thermal Properties (DSC/TGA) F->G H Water Content (Karl Fischer Titration) G->H I Residual Solvents (Headspace GC) H->I I->J K Mass Balance Calculation J->K L Final Qualification Report & Certificate of Analysis K->L

Figure 1: Overall workflow for the validation of an in-house reference standard.

Experimental Protocols & Rationale

Here we detail the core analytical procedures. The causality behind each choice of methodology and parameter is explained to provide a deeper understanding of the validation process.

Identity Confirmation

The first and most fundamental step is to confirm, unequivocally, that the candidate material is indeed N-(4-aminophenyl)propanamide hydrochloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural elucidation. They provide detailed information about the chemical environment of each proton and carbon atom, respectively. The resulting spectra should be consistent with the proposed structure and show no significant signals from unexpected impurities.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which should correspond to the calculated exact mass of the N-(4-aminophenyl)propanamide cation.[5] This technique confirms the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds. The spectrum of the in-house candidate must be superimposable with that of the CRS. Key expected absorptions include N-H stretches (amine and amide), C=O stretch (amide), and aromatic C-H and C=C vibrations.

Purity and Physicochemical Characterization

A reference standard must have a precisely known purity. This involves not only quantifying the main component but also detecting and identifying any potential impurities.

Rationale: Reverse-phase HPLC with UV detection is the gold standard for assessing the purity of small organic molecules. A "stability-indicating" method is one that can separate the main peak from all potential degradation products and process-related impurities.[6][7] This is achieved through forced degradation studies, where the compound is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate degradants.

Methodology:

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm (based on UV maxima of the aminophenyl chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare solutions of the in-house candidate and the CRS at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of water and acetonitrile.

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's physical state.[8] DSC can detect melting point, phase transitions, and determine if the material is crystalline or amorphous. TGA measures weight loss as a function of temperature, which is essential for quantifying volatile components like water or residual solvents.

Methodology (DSC):

  • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Crimp the pan with a pierced lid.

  • Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen purge.

  • Record the heat flow to determine the melting endotherm.

Rationale: Water can be present in a material as surface moisture or as part of the crystalline structure (hydrates). Its presence impacts the true potency of the standard. Karl Fischer titration is the most accurate method for the specific determination of water content.[8]

Methodology:

  • Use a coulometric Karl Fischer titrator.

  • Accurately weigh a sufficient amount of the sample (typically 10-50 mg) and introduce it into the titration cell.

  • The instrument will automatically titrate the water present and report the result as a weight percentage.

  • Perform the analysis in triplicate to ensure precision.

Data Presentation: Comparing the In-House Candidate to the CRS

All quantitative data must be summarized in clear, structured tables to facilitate a direct comparison between the in-house reference standard candidate and the established Certified Reference Standard.

Table 1: Identity Confirmation Summary

Analytical TechniqueCertified Reference Standard (CRS)In-House Candidate StandardConclusion
¹H NMR Spectrum conforms to structureSpectrum is superimposable with CRSIdentity Confirmed
HRMS (m/z) [M+H]⁺ = 165.1022[M+H]⁺ = 165.1024Identity Confirmed
FTIR (cm⁻¹) Spectrum conforms to structureSpectrum is superimposable with CRSIdentity Confirmed

Table 2: Purity and Physicochemical Properties Comparison

ParameterCertified Reference Standard (CRS)In-House Candidate StandardAcceptance Criteria
Purity by HPLC (% Area) 99.91%99.85%≥ 99.5%
Largest Single Impurity 0.04%0.06%≤ 0.10%
Total Impurities 0.09%0.15%≤ 0.50%
Melting Point (DSC) 215.4 °C214.9 °CWithin 2 °C of CRS
Water Content (Karl Fischer) 0.12% w/w0.25% w/w≤ 0.5% w/w
Residual Solvents (GC) < 0.05% (Acetone)< 0.05% (Acetone)Meets ICH Q3C limits

Table 3: Assay (Potency) Determination via HPLC

StandardPurity (HPLC)Water ContentContent of InorganicsAssay (Mass Balance)Assay (vs. CRS, 100% Method)
CRS 99.91%0.12%Not Detected99.79% N/A
In-House Candidate 99.85%0.25%Not Detected99.60% 99.81%

Note: Assay (Mass Balance) = Purity% - Water% - Residual Solvents% - Inorganic Impurities%. Assay (vs. CRS) is determined by direct chromatographic comparison of peak areas.

Logic and Relationships: Connecting Techniques to Attributes

The validation strategy relies on using orthogonal techniques to characterize different aspects of the reference standard. The relationship between the analytical methods and the quality attributes they measure is crucial for building a complete picture of the material.

cluster_0 Quality Attributes cluster_1 Analytical Techniques Identity Identity Purity Purity Potency Potency (Assay) Purity->Potency informs PhysChem Physical Form & Volatiles PhysChem->Potency informs NMR NMR NMR->Identity MS Mass Spec MS->Identity FTIR FTIR FTIR->Identity HPLC HPLC HPLC->Purity HPLC->Potency DSC DSC/TGA DSC->PhysChem KF Karl Fischer KF->PhysChem

Figure 2: Relationship between analytical techniques and key quality attributes.

Conclusion: Establishing a Fit-for-Purpose Standard

The validation of an in-house reference standard is a rigorous, evidence-based process that underpins the reliability of all subsequent analytical testing. Through a combination of spectroscopic, chromatographic, and thermal analyses, we have demonstrated a comprehensive approach to fully characterize a candidate batch of N-(4-aminophenyl)propanamide hydrochloride.

By comparing the data for the in-house candidate against a Certified Reference Standard, we can confidently establish its identity, determine its purity with a high degree of certainty, and assign a precise potency value. The data presented in the comparative tables indicate that the in-house candidate meets all pre-defined acceptance criteria. Therefore, it can be qualified for use as a secondary reference standard, ensuring the accuracy and consistency of quality control testing in a research and development setting.

References

  • Valentin, A., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PMC. Available from: [Link]

  • PubChem. N-(4-Aminophenyl)propanamide. National Center for Biotechnology Information. Available from: [Link]

  • BuyersGuideChem. N-(4-Aminophenyl)propanamide | C9H12N2O. BuyersGuideChem. Available from: [Link]

  • Chaudhary, A. K. (2011). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]

  • PubChemLite. N-(4-aminophenyl)propanamide (C9H12N2O). PubChemLite. Available from: [Link]

  • Nalawade, V. P., et al. (2025). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Patel, K. D., & Patel, S. K. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

  • Thomas, P. Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. Available from: [Link]

  • Lal, B., Kapoor, D., & Jaimini, M. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics. Available from: [Link]

Sources

Distinguishing N-(4-aminophenyl)propanamide from Paracetamol Impurities: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the high-purity manufacturing of Paracetamol (Acetaminophen), the distinction between structural homologs is critical for regulatory compliance and safety. While N-(4-hydroxyphenyl)propanamide (Paracetamol Impurity B) is a well-characterized pharmacopoeial impurity, the molecule N-(4-aminophenyl)propanamide represents a distinct, non-pharmacopoeial chemical entity that poses unique detection challenges.

This guide addresses the specific differentiation of N-(4-aminophenyl)propanamide (Target) from Paracetamol and its standard impurities. The confusion often arises from nomenclature similarities, yet the chemical implications are profound: the Target molecule contains a free primary amine on an aniline core, classifying it as a potential genotoxic impurity (PGI) structurally related to p-phenylenediamine, whereas Paracetamol and Impurity B are phenol derivatives.

Key Distinction:

  • Paracetamol: N-acetyl-4-aminophenol (Phenol core).

  • Impurity B: N-propionyl-4-aminophenol (Phenol core).[1][2]

  • Target: N-propionyl-4-phenylenediamine (Aniline core).

Chemical Identity and Origins

To design a valid separation protocol, we must first understand the physicochemical differences driven by the "Amino vs. Hydroxyl" substitution.

FeatureParacetamol (API)Impurity B (Standard)N-(4-aminophenyl)propanamide (Target)
CAS Registry 103-90-21693-37-459690-89-0
Structure Core PhenolPhenolAniline (Diamine derivative)
Acyl Group AcetylPropionylPropionyl
Formula C₈H₉NO₂C₈H₁₁NO₂C₉H₁₂N₂O
Mol.[2][3][4][5] Weight 151.16 Da165.19 Da164.21 Da
pKa (approx) ~9.5 (Phenolic OH)~9.5 (Phenolic OH)~4.5 (Aniline NH₂)
Origin Risk APIPropionic anhydride contamination in Acetic anhydridep-Phenylenediamine contamination in 4-Aminophenol

Mechanistic Insight: The Target impurity likely arises if the starting material (4-aminophenol) is contaminated with p-phenylenediamine (a reduction product of 4-nitroaniline) AND the acetylation step involves propionic anhydride contamination. This "double error" makes it rare but highly critical due to the mutagenic potential of free anilines.

Analytical Strategy: The Differentiation Workflow

Standard pharmacopoeial methods (USP <227>, EP 2.2.29) utilize C8 or C18 columns at neutral to acidic pH. Under these conditions, the Target molecule behaves significantly differently due to its basicity.

Visualizing the Separation Logic

The following diagram illustrates the decision tree for distinguishing these molecules based on polarity (HPLC) and mass-to-charge ratio (MS).

G Sample Unknown Sample (Paracetamol Matrix) HPLC RP-HPLC Separation (C18, pH 3.0) Sample->HPLC EarlyElution Early Elution (Polar) Protonated Amines HPLC->EarlyElution Basic pKa ~4.5 Ionized at pH 3 LateElution Late Elution (Neutral) Phenols/Amides HPLC->LateElution Acidic pKa ~9.5 Neutral at pH 3 Target Target: N-(4-aminophenyl)propanamide (Protonated -NH3+) EarlyElution->Target Co-elution Risk ImpurityK 4-Aminophenol (Impurity K) EarlyElution->ImpurityK MS_Check Mass Spectrometry (ESI+) EarlyElution->MS_Check Para Paracetamol (API) LateElution->Para ImpurityB Impurity B (Propionyl Phenol) LateElution->ImpurityB LateElution->MS_Check Decision1 m/z 165.1 [M+H]+ MS_Check->Decision1 Target Found Decision2 m/z 110.1 [M+H]+ MS_Check->Decision2 4-Aminophenol Decision3 m/z 166.1 [M+H]+ MS_Check->Decision3 Impurity B

Caption: Analytical workflow differentiating the basic Target amine (early eluting) from neutral phenolic impurities (late eluting) using pH-dependent chromatography and MS detection.

Experimental Protocols
Protocol A: UHPLC-UV Separation (Screening)

This method exploits the basicity of the Target. At pH 3.0, the aniline group is protonated (


), making it highly polar and causing it to elute before Paracetamol. In contrast, Impurity B (more hydrophobic propionyl group, neutral phenol) elutes after Paracetamol.
  • Column: C18 Sub-2 µm (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Detection: UV at 245 nm (General) and 290 nm (Specific for anilines).

Gradient Profile:

Time (min) % Mobile Phase B State
0.0 5 Initial
1.0 5 Isocratic hold for polar amines
6.0 40 Elution of Paracetamol/Impurity B
7.0 90 Wash

| 7.1 | 5 | Re-equilibration |

Expected Retention Order:

  • 4-Aminophenol: ~0.8 min (Very polar, protonated).

  • N-(4-aminophenyl)propanamide (Target): ~1.2 min (Polar, protonated, but slightly more retained than 4-AP due to propionyl chain).

  • Paracetamol: ~3.5 min (Neutral).

  • Impurity B: ~4.8 min (Neutral, increased hydrophobicity).

Protocol B: LC-MS/MS Confirmation (Definitive ID)

Because 4-Aminophenol and the Target are both early eluting amines, UV retention time alone is risky. Mass Spectrometry provides the definitive confirmation.

  • Ionization: ESI Positive Mode (The Target ionizes readily due to the free amine).

  • Differentiation Logic:

    • Impurity B: MW 165.19 → [M+H]⁺ = 166.2

    • Target: MW 164.21 → [M+H]⁺ = 165.2

    • Paracetamol: MW 151.16 → [M+H]⁺ = 152.2

MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
Target 165.2 109.1 20Loss of propionyl group (-56 Da), leaving p-phenylenediamine core.
Impurity B 166.2 110.1 20Loss of propionyl group (-56 Da), leaving 4-aminophenol core.
Paracetamol 152.2 110.1 15Loss of acetyl group (-42 Da), leaving 4-aminophenol core.

Note: The product ion 109.1 (Target) vs 110.1 (Impurity B/Paracetamol) is the critical differentiator confirming the core structure is a diamine, not a phenol.

Comparative Data Summary

The table below summarizes the distinguishing characteristics to support your Certificate of Analysis (CoA) or validation report.

ParameterParacetamol Impurity BN-(4-aminophenyl)propanamide (Target)
Chemical Name N-(4-hydroxyphenyl)propanamideN-(4-aminophenyl)propanamide
Core Functionality Phenol (-OH)Aniline (-NH₂)
Genotoxicity Alert Low (Class 4/5)High (Class 2/3 - Aniline Structure)
UV Spectrum

~244 nm (similar to API)

shift (bathochromic) due to amine auxochrome
RP-HPLC (pH 3) Retained (Late Eluter)Weakly Retained (Early Eluter)
Mass (ESI+) 166.2 m/z165.2 m/z
Diagnostic Fragment 110.1 m/z (HO-Ph-NH₂⁺)109.1 m/z (H₂N-Ph-NH₂⁺)
References
  • European Pharmacopoeia (Ph.[6] Eur.) . Paracetamol Monograph 0049. (Standard for Impurity B/K identification).

  • United States Pharmacopeia (USP) . Acetaminophen Monograph <227> 4-Aminophenol in Acetaminophen-Containing Drug Products. (Methodology for amine separation).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 314342: N-(4-Aminophenyl)propanamide.[7] (Chemical Structure Verification).

  • Szabó, Z. et al. (2020). High Speed Analysis of Paracetamol and its Process Impurities. LCGC International. (Reference for UHPLC separation of paracetamol analogs).

  • ChemicalBook . N-(4-Aminophenyl)propanamide Properties and Suppliers. (Commercial availability and CAS confirmation).

Sources

crystal structure analysis of N-(4-aminophenyl)propanamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of N-(4-aminophenyl)propanamide Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & The Analytical Challenge

N-(4-aminophenyl)propanamide (CAS 59690-89-0)[1] is a prototypical p-phenylenediamine derivative and structural analog of paracetamol. In pharmaceutical development, formulating such compounds as hydrochloride (HCl) salts is standard practice to improve aqueous solubility and oxidative stability. However, the protonation of the aniline nitrogen creates a significant crystallographic challenge.

The resulting -NH₃⁺ group acts as a powerful hydrogen-bond donor, while the chloride counterion acts as a multi-directional acceptor. This creates a rigid, rapidly forming 3D hydrogen-bonding network (ammonium ➔ chloride ➔ amide) that drives the compound to crash out of solution as a fine microcrystalline powder. Because traditional Single-Crystal X-Ray Diffraction (SCXRD) requires crystals larger than 10 µm, researchers are often forced into months of crystallization optimization. This guide objectively compares SCXRD with emerging and orthogonal alternatives—Microcrystal Electron Diffraction (MicroED), Powder X-Ray Diffraction (PXRD), and Solid-State NMR (ssNMR)—to establish the most efficient workflow for solving the crystal structure of this challenging salt.

The Causality of Technique Selection: Comparing the Alternatives

Understanding the physical principles behind each technique is critical for selecting the right analytical product for your workflow.

  • Single-Crystal X-Ray Diffraction (SCXRD) - The Gold Standard:

    • The Physics: X-rays scatter off the electron clouds of atoms. Because organic elements (C, N, O) have relatively few electrons, the scattering cross-section is small.

    • The Causality: This weak interaction dictates the strict requirement for large crystal volumes (>10 µm) to achieve a sufficient signal-to-noise ratio. If large crystals of the HCl salt can be grown, SCXRD provides unambiguous absolute structure and stereochemistry.

  • Microcrystal Electron Diffraction (MicroED) - The Nanocrystal Breakthrough:

    • The Physics: Electrons interact with the electrostatic potential of the crystal lattice (both the positively charged nuclei and the electron clouds).

    • The Causality: This interaction is approximately 10⁴ times stronger than X-ray scattering. Consequently, MicroED can yield sub-Angstrom resolution structures from crystals a billionth the size of those required for SCXRD (<1 µm)[2]. This makes it the superior alternative when the HCl salt persistently forms micro-powders.

  • Powder X-Ray Diffraction (PXRD) & Rietveld Refinement - The Bulk Validator:

    • The Physics: PXRD collapses 3D diffraction data into a 1D powder pattern, leading to severe peak overlap.

    • The Causality: While ab initio structure solution from powder is mathematically ill-posed, advanced Monte Carlo simulated annealing methods can sometimes solve small organic structures[3]. However, PXRD is best utilized as an orthogonal tool to confirm that the single-crystal or MicroED structure represents the bulk phase of the synthesized batch.

  • Solid-State NMR (ssNMR) - The Local Environment Probe:

    • The Physics: Probes magnetic spin interactions (e.g., ¹³C, ¹⁵N, ¹H) dependent on the immediate local chemical environment.

    • The Causality: ssNMR is entirely independent of long-range crystalline order. It is used to definitively prove the protonation state of the molecule (confirming it is a true HCl salt rather than a co-crystal) by observing the ¹⁵N chemical shift of the aniline nitrogen[4].

Visualizing Workflows & Structural Logic

Workflow Start N-(4-aminophenyl)propanamide HCl Sample Synthesis Check Morphology & Size Assessment (Optical / SEM) Start->Check SCXRD SCXRD Workflow (Crystals > 10 µm) Check->SCXRD Large Single Crystals MicroED MicroED Workflow (Crystals < 1 µm) Check->MicroED Nanocrystalline Powder PXRD PXRD & ssNMR (Bulk Powder) Check->PXRD Amorphous / Bulk Solve Ab Initio Structure Solution (SHELXT / Direct Methods) SCXRD->Solve MicroED->Solve Refine Structure Refinement (SHELXL / Rietveld) PXRD->Refine Known Model Solve->Refine

Workflow decision matrix for crystal structure determination based on sample morphology.

Hbond Ammonium 4-Ammonium Group -NH3+ Chloride Counterion Cl- Ammonium->Chloride Primary Ionic Bond AmideCO Amide Carbonyl C=O Ammonium->AmideCO Intermolecular H-Bond AmideNH Amide Nitrogen N-H Chloride->AmideNH H-Bond Acceptor

Logic of the primary hydrogen-bonding network driving rapid microcrystallization.

Quantitative Performance Comparison

The following table summarizes the operational performance of each analytical technique when applied to the N-(4-aminophenyl)propanamide HCl model.

Performance MetricSCXRD (Bruker / Rigaku)MicroED (Cryo-TEM)PXRD (Rietveld)ssNMR (MAS)
Primary Output Absolute 3D Structure3D Structure (Connectivity)Phase Purity / Bulk StructureLocal Chemical Environment
Minimum Sample Size Single crystal > 10 µmNanocrystals < 1 µmBulk Powder (~10–50 mg)Bulk Powder (~10–50 mg)
Scattering Source X-rays vs. Electron CloudElectrons vs. Electrostatic PotentialX-rays vs. Electron CloudMagnetic Spin Interactions
Data Collection Time 2 – 24 hours< 30 minutes1 – 4 hours12 – 48 hours
Hydrogen Atom Location Resolved via difference mapCan be resolved in high-res mapsRarely resolved ab initioDirectly probed (¹H / ¹⁵N)
Throughput / Bottleneck Bottleneck: CrystallizationBottleneck: Grid PreparationHigh throughputBottleneck: Acquisition time

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring data quality is confirmed at each critical juncture before proceeding.

Protocol A: MicroED Workflow for Nanocrystalline Powders

Use this protocol when the sample persistently yields amorphous-looking powders under a light microscope.

  • Sample Preparation & Vitrification:

    • Action: Crush ~1 mg of the dry HCl salt powder between two glass slides to break up aggregates. Apply the powder to a glow-discharged holey carbon TEM grid. Plunge-freeze the grid in liquid ethane.

    • Causality: Liquid ethane has a higher heat capacity and boiling point than liquid nitrogen, preventing the Leidenfrost effect. This ensures any surrounding atmospheric moisture vitrifies into amorphous ice rather than crystalline ice, which would produce parasitic diffraction rings that obscure the sample's signal.

  • Screening & Data Collection:

    • Action: Transfer the grid to a Cryo-TEM operating at 130 K. Locate a target nanocrystal (~200–500 nm thick). Collect continuous rotation diffraction data (e.g., 1°/sec) using an ultra-low electron dose rate (~0.01 e⁻/Ų/s)[2].

    • Causality: The ultra-low dose rate mitigates radiation damage, preserving high-resolution structural features (like the propanamide tail conformation) during the rotation series.

    • Self-Validation: Before initiating the rotation series, acquire a single static diffraction frame. The presence of sharp, distinct spots extending beyond 1.2 Å resolution confirms crystal quality and appropriate thickness. If powder rings are observed, the sample is too thick or polycrystalline, requiring re-grinding.

  • Data Processing & Structure Solution:

    • Action: Integrate reflections using DIALS and solve the phase problem using the dual-space algorithm in SHELXT[5].

    • Self-Validation: Evaluate the SHELXT output. A successful solution will yield an initial R-factor (R1) < 0.25 and a chemically sensible connectivity map (identifying the benzene ring, amide, and chloride ion) prior to any manual refinement.

Protocol B: SCXRD Workflow for Single Crystals

Use this protocol if vapor diffusion successfully yields crystals >10 µm.

  • Crystallization via Vapor Diffusion:

    • Action: Dissolve the compound in a minimal amount of methanol (solvent). Place in an inner vial, surrounded by a sealed outer vial containing diethyl ether (anti-solvent).

    • Causality: Slow vapor diffusion reduces the supersaturation rate, counteracting the rapid precipitation driven by the rigid ammonium-chloride-amide hydrogen bonding network, thereby promoting the growth of larger crystals.

  • Data Collection & Reduction:

    • Action: Mount a >10 µm crystal on a MiTeGen loop with paratone oil and flash-cool to 100 K under a nitrogen stream. Collect data using Cu Kα radiation.

    • Causality: Cu Kα radiation (λ = 1.5418 Å) provides stronger diffraction intensities for light-atom organic molecules compared to Mo Kα, drastically improving the signal-to-noise ratio for marginally sized crystals.

    • Self-Validation: Calculate the internal agreement factor (R_int) during data reduction. An R_int < 0.05 validates that the crystal is not twinned and possesses appropriate symmetry, justifying progression to space group determination.

References

  • National Center for Biotechnology Information. "N-(4-Aminophenyl)propanamide | C9H12N2O | CID 314342." PubChem Compound Summary. URL:[Link]

  • Jones, C. G., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 4(11), 1587-1592. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Harris, K. D. M., et al. (1994). "Crystal Structure Determination from Powder Diffraction Data by Monte Carlo Methods." Journal of the American Chemical Society, 116(8), 3543-3547. URL:[Link]

  • Berendt, R. T., et al. (2006). "Solid-state NMR spectroscopy in pharmaceutical research and analysis." TrAC Trends in Analytical Chemistry, 25(10), 977-984. URL:[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal and Handling of N-(4-aminophenyl)propanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directives

Do NOT dispose of N-(4-aminophenyl)propanamide hydrochloride down the drain.[1][2] Do NOT mix with oxidizing agents, nitrates, or strong acids.[3][1]

This compound is an aromatic amine salt .[1] Its disposal requires strict adherence to incineration protocols to prevent environmental leaching and the formation of toxic metabolites (e.g., methemoglobinemia-inducing agents).[3][1] This guide outlines the cradle-to-grave management of this specific chemical, prioritizing operator safety and regulatory compliance.[3][1][2]

Chemical Profile & Hazard Identification

To manage waste effectively, one must understand the intrinsic hazards of the substrate.[3][1] N-(4-aminophenyl)propanamide hydrochloride (often referred to as 4'-amino-propionanilide HCl) carries dual risks: the toxicity of the aniline core and the acidity of the hydrochloride salt.[1][2]

Property Data
Chemical Name N-(4-aminophenyl)propanamide hydrochloride
Synonyms 4'-Aminopropionanilide HCl; 4-Amino-N-propionylaniline HCl
CAS Number 1171829-70-1 (HCl salt); 59690-89-0 (Free base)
Molecular Formula C₉H₁₂N₂O[3][1][2][4][5][6][7][8] · HCl
Molecular Weight 200.66 g/mol
Physical State Solid (Crystalline powder, typically off-white to beige)
Solubility Soluble in water (due to ionic HCl form); Soluble in DMSO/Methanol
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritation, Aquatic Toxicity
UN Transport UN 2811 (Toxic solid, organic, n.o.s.)[3][1][2] - Typical Classification
Mechanistic Hazard Insight
  • The Aniline Core: Like many p-phenylenediamine derivatives, this compound can undergo metabolic N-hydroxylation.[3][1][2] If absorbed or leached into water supplies, it poses a risk of methemoglobinemia in biological systems [1].[3][1]

  • The Chloride Counter-ion: While increasing water solubility (making it easier to clean), the salt form is acidic.[3][1] In aqueous waste streams, it can lower pH, potentially mobilizing other heavy metals if mixed in general waste containers [2].[3][1]

Pre-Disposal: Segregation and Stabilization

Effective disposal begins at the bench. Improper segregation is the leading cause of waste facility rejections and lab accidents.

Segregation Protocol
  • Isolate from Oxidizers: Never place this waste in containers with nitrates, permanganates, or peroxides.[3][1] Aromatic amines can react violently with oxidizers or form unstable diazonium salts in the presence of nitrous acid [3].

  • Isolate from Strong Bases: Mixing with strong bases (NaOH, KOH) will liberate the free base (an oil or low-melting solid), which may alter the physical state of the waste and increase volatility/odor.[3][1]

Containerization
  • Solid Waste: Use High-Density Polyethylene (HDPE) or amber glass wide-mouth jars.[1][2]

  • Liquid Waste: If the compound is in solution (e.g., HPLC waste), ensure the solvent stream is compatible.[3][1]

    • Compatible: Methanol, Acetonitrile, Water.[3][1]

    • Incompatible: Nitric acid washes.[1]

Disposal Decision Matrix (Workflow)

The following flowchart illustrates the decision logic for disposing of N-(4-aminophenyl)propanamide hydrochloride based on its physical state and purity.

DisposalWorkflow Start Waste Generation: N-(4-aminophenyl)propanamide HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidCont Containerize: Double-bag in clear LDPE or place in HDPE Jar SolidPath->SolidCont LiquidSeg Segregation Check: Is solvent Halogenated? LiquidPath->LiquidSeg Labeling Labeling: 'Toxic Organic Solid/Liquid' List CAS: 1171829-70-1 SolidCont->Labeling HaloYes Yes (e.g., DCM, Chloroform): Halogenated Organic Waste LiquidSeg->HaloYes HaloNo No (e.g., MeOH, Water): Non-Halogenated Organic Waste LiquidSeg->HaloNo HaloYes->Labeling HaloNo->Labeling FinalDest Final Disposal Method: High-Temperature Incineration Labeling->FinalDest

Figure 1: Decision matrix for the safe routing of N-(4-aminophenyl)propanamide HCl waste streams.

Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Substance or Spill Debris) [2]
  • Primary Containment: Place the solid material into a clear plastic bag (LDPE) or a screw-top jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-(4-aminophenyl)propanamide HCl" (95%+).[1][2]

    • Hazard Checkbox: Toxic, Irritant.[3][1][9]

  • Secondary Containment: Place the primary container into the lab's "Solid Toxic Waste" drum.

  • Destruction: The waste management contractor must incinerate this via Rotary Kiln Incineration .[1] This ensures the complete thermal decomposition of the aromatic ring and the amine nitrogen [4].

Scenario B: Aqueous/Solvent Solutions (HPLC Waste, Mother Liquor) [3][1]
  • pH Check: Ensure the solution pH is between 4 and 9. If highly acidic (pH < 2 due to excess HCl), neutralize carefully with Sodium Bicarbonate before adding to the waste carboy to prevent container degradation.[3][1]

  • Solvent Classification:

    • If dissolved in Methanol/Water: Non-Halogenated Organic Waste .[1]

    • If dissolved in Dichloromethane: Halogenated Organic Waste .[1]

  • Accumulation: Store in an approved safety can or carboy with a vented cap.

  • Destruction: Fuel blending or incineration.[1]

Emergency Response: Spills and Exposure

In the event of a spill, speed and containment are critical to prevent tracking the powder into clean areas.[3][1]

Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (Minimize Dust) PPE 2. Don PPE: Nitrile Gloves, Lab Coat, N95/P100 Respirator Alert->PPE Contain 3. Containment: Cover with damp paper towels (Prevents dust) PPE->Contain Clean 4. Cleanup: Scoop into bag -> Wipe with soap/water Contain->Clean Dispose 5. Disposal: Label as Hazardous Waste Clean->Dispose

Figure 2: Step-by-step spill response protocol minimizing inhalation risk.

Specific Cleanup Steps:

  • Do not dry sweep. Dry sweeping generates dust, increasing inhalation risk.[3][1]

  • Wet Method: Cover the spill with paper towels dampened with water or a dilute soap solution.[1] This "caps" the dust.

  • Scoop: Use a plastic scoop or dustpan to lift the wet material and towels into a waste bag.

  • Decontaminate: Wipe the surface with water and detergent. The hydrochloride salt is water-soluble, making aqueous cleanup effective.[3][1]

Regulatory Compliance (USA/EU Context)
  • RCRA (USA): While not explicitly listed on the P-list or U-list, this compound is considered a "Characteristic Waste" if it exhibits toxicity.[3][1] However, due to its chemical class, it is best practice to manage it as Non-Regulated Chemical Waste that requires incineration [5].[3][1]

  • REACH (EU): Ensure compliance with Safety Data Sheet (SDS) section 13. The waste key (EWC) typically falls under 07 01 04 (other organic solvents, washing liquids and mother liquors) or 16 05 06 (laboratory chemicals consisting of or containing dangerous substances) [6].[3][1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 314342, N-(4-Aminophenyl)propanamide.[1][2] Retrieved from [Link]

  • American Chemical Society (ACS). Chemical Safety: Incompatible Chemicals.[1] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Combustion.[1] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Guidance on the classification and labelling of waste. Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.